1-(Cbz-amino)cyclopentanecarboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363747 | |
| Record name | Cbz-Cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17191-44-5 | |
| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-Cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-(Cbz-amino)cyclopentanecarboxylic Acid
This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a key biochemical reagent and building block in organic synthesis.
Core Chemical Properties
This compound, also known as Cbz-Cycloleucine, is a derivative of the non-proteinogenic amino acid cycloleucine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This protection strategy is common in peptide synthesis and medicinal chemistry to prevent unwanted side reactions of the amine functionality.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as reaction conditions, solvent selection, and purification methods.
| Property | Value | Source |
| CAS Number | 17191-44-5 | [3][4][5][6] |
| Molecular Formula | C14H17NO4 | [2][3][5] |
| Molecular Weight | 263.29 g/mol | [2][3][5] |
| Melting Point | 95-98 °C | [3][7] |
| Boiling Point (Predicted) | 468.2 ± 34.0 °C | [3][7] |
| Density (Predicted) | 1.26 ± 0.1 g/cm3 | [7] |
| pKa (Predicted) | 4.12 ± 0.20 | [7] |
| Appearance | White to off-white crystalline powder or solid. | [8][9] |
| Storage | Sealed in a dry environment at room temperature.[6][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of the compound.
| Analysis Method | Result |
| Mass Spectrometry (LCMS) | m/z 264 [M + H]+ |
| Available Spectra | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available from chemical suppliers.[10] |
Experimental Protocols
A detailed and reliable synthesis protocol is crucial for obtaining high-purity this compound for research and development.
Synthesis of this compound
The following protocol describes a common method for the N-protection of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate.[3][4]
Reagents and Materials:
-
1-aminocyclopentanecarboxylic acid (Cycloleucine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3)
-
Lithium hydroxide (B78521) (LiOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated saline (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Initial Reaction:
-
Prepare a 1:1 solution of dioxane and water (60 mL).
-
In this solvent mixture, dissolve 3.0 g (23.2 mmol) of 1-aminocyclopentanecarboxylic acid.
-
Slowly add 12.3 g (116 mmol) of sodium carbonate to the solution.
-
Follow with the dropwise addition of 3.6 mL (25.5 mmol) of benzyl chloroformate.
-
Stir the reaction mixture at room temperature overnight.[3][4]
-
-
Acidification and Extraction:
-
After the reaction is complete, carefully adjust the pH of the mixture to 2 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with saturated saline (30 mL), and dry over anhydrous magnesium sulfate.[3][4]
-
Filter the drying agent and concentrate the solution under reduced pressure. The result is a light yellow, oily crude product. This crude product may contain a mixture of the desired acid and its corresponding benzyl ester.[3][4]
-
-
Saponification (Hydrolysis of Benzyl Ester byproduct):
-
Final Work-up and Isolation:
-
Wash the reaction mixture with diethyl ether (3 x 30 mL) to remove organic impurities.
-
Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Extract the final product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated saline (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, Cbz-cycloleucine (yields up to 78% have been reported).[3][4]
-
-
Analysis:
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the synthesis process and the molecular transformation.
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: Diagram showing the transformation from starting material to the final Cbz-protected product.
References
- 1. echemi.com [echemi.com]
- 2. 1-(((Phenylmethoxy)carbonyl)amino)cyclopentanecarboxylic acid | C14H17NO4 | CID 1512635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID CAS#: 17191-44-5 [chemicalbook.com]
- 4. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID | 17191-44-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 17191-44-5|this compound|BLD Pharm [bldpharm.com]
- 7. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID | 17191-44-5 [amp.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. far-chemical.com [far-chemical.com]
- 10. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID(17191-44-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 1-(Cbz-amino)cyclopentanecarboxylic Acid (CAS: 17191-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cbz-amino)cyclopentanecarboxylic acid, also known as N-Benzyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid or Cbz-cycloleucine, is a synthetic amino acid derivative. Its structure features a cyclopentane (B165970) ring, rendering it a cyclic, non-proteinogenic amino acid, with the amino group protected by a carboxybenzyl (Cbz) group. This protecting group is pivotal in its primary application in peptide synthesis, preventing the amino group from undergoing unwanted reactions during peptide bond formation. The carbocyclic core is derived from cycloleucine (B556858) (1-aminocyclopentanecarboxylic acid), a compound known to be a competitive inhibitor of the neutral amino acid transport system. While the biological activity of the Cbz-protected form is not extensively documented, its utility as a building block in the synthesis of peptides and peptidomimetics makes it a valuable tool for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 17191-44-5 | Multiple Sources |
| Molecular Formula | C₁₄H₁₇NO₄ | Multiple Sources |
| Molecular Weight | 263.29 g/mol | Multiple Sources |
| Melting Point | 95-98 °C | Multiple Sources |
| Boiling Point (Predicted) | 468.2 ± 34.0 °C | |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis
The synthesis of this compound is typically achieved through the protection of the amino group of 1-aminocyclopentanecarboxylic acid (cycloleucine) with benzyl (B1604629) chloroformate under basic conditions. A common synthetic route is detailed below.
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and water.
-
To this solution, add sodium carbonate and stir until it is dissolved.
-
Cool the mixture in an ice bath and slowly add benzyl chloroformate dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Spectroscopic Data
While detailed spectra are often proprietary and held by commercial suppliers, the expected spectroscopic characteristics are summarized below. LC-MS data has been publicly reported.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the cyclopentane ring, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The NH proton will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), the carbons of the cyclopentane ring, the benzylic carbon, and the aromatic carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), N-H stretch (carbamate), C=O stretches (carboxylic acid and carbamate), and aromatic C-H and C=C stretches. |
| LC-MS | Expected m/z: 264.1 [M+H]⁺. |
Applications in Research and Drug Development
Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in peptide synthesis. The Cbz group serves as a robust protecting group for the amine functionality, which can be readily removed under mild hydrogenolysis conditions. The incorporation of this cyclic, non-proteinogenic amino acid can introduce conformational constraints into a peptide backbone, which can be a valuable strategy for:
-
Improving proteolytic stability: The unnatural structure can prevent recognition by proteases.
-
Enhancing receptor binding affinity and selectivity: A more rigid conformation can lead to a more favorable interaction with a biological target.
-
Modulating pharmacokinetic properties: The overall lipophilicity and structure can influence absorption, distribution, metabolism, and excretion (ADME).
The general workflow for its use in solid-phase peptide synthesis (SPPS) is depicted below.
Caption: General workflow for using Cbz-protected amino acids in SPPS.
Potential in Neuroscience Research
The unprotected core, 1-aminocyclopentanecarboxylic acid (cycloleucine), has been investigated for its effects on the central nervous system. It is known to be an inhibitor of the neutral amino acid transport system, which can impact the levels of various amino acid neurotransmitters in the brain. While there is no direct evidence of this compound having the same biological activity due to the bulky and lipophilic Cbz group, it could serve as a valuable precursor or control compound in such studies. The Cbz group would likely alter its ability to interact with amino acid transporters.
Biological Activity and Experimental Protocols
There is a lack of publicly available, quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound itself. Its primary role is that of a synthetic intermediate. However, for researchers interested in exploring its potential biological activities, the following experimental protocols for related compounds could be adapted.
Amino Acid Transport Inhibition Assay
This assay would be relevant to determine if the Cbz-protected form retains any activity of its parent compound, cycloleucine, on amino acid transporters.
Objective: To measure the inhibition of a specific neutral amino acid transporter (e.g., LAT1) by the test compound.
General Protocol:
-
Cell Culture: Culture a cell line known to express the target amino acid transporter (e.g., various cancer cell lines for LAT1).
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.
-
Transport Assay:
-
Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with a radiolabeled neutral amino acid substrate (e.g., [³H]-Leucine) in the presence of varying concentrations of the test compound (this compound).
-
Include a known inhibitor as a positive control.
-
-
Termination and Lysis: After a defined incubation period, stop the transport by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Peptide Stability Assay
This protocol is relevant for peptides synthesized using this compound.
Objective: To assess the stability of a peptide containing the Cbz-cycloleucine residue in the presence of proteolytic enzymes.
General Protocol:
-
Peptide Synthesis: Synthesize the peptide of interest incorporating the Cbz-cycloleucine residue using standard solid-phase or solution-phase methods.
-
Enzyme Incubation:
-
Incubate the synthesized peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or a mixture of proteases (e.g., serum, plasma) in a suitable buffer at a physiological temperature (37 °C).
-
Take aliquots of the reaction mixture at various time points.
-
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation and the peptide's half-life.
Conclusion
This compound is a well-characterized synthetic building block with established utility in peptide chemistry. Its key feature is the Cbz protecting group, which allows for the controlled incorporation of the conformationally constrained cycloleucine core into peptide structures. While its own biological activity is not well-documented, it serves as an important tool for medicinal chemists and drug development professionals seeking to create novel peptidomimetics with potentially improved therapeutic properties. Further research into the biological effects of this compound and the peptides derived from it may reveal new therapeutic applications.
N-Cbz-1-aminocyclopentanecarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-1-aminocyclopentanecarboxylic acid, also known as N-benzyloxycarbonyl-1-aminocyclopentanecarboxylic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold offers a unique conformational constraint, making it a valuable building block for the synthesis of peptidomimetics and other complex molecular architectures. The carbobenzyloxy (Cbz) protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions. This technical guide provides a detailed overview of the known physical properties, synthetic methodologies, and spectral characterization of this compound.
Core Physical Properties
The physical characteristics of N-Cbz-1-aminocyclopentanecarboxylic acid are crucial for its handling, formulation, and application in synthetic chemistry. The available data, including experimentally determined and predicted values, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | |
| Molecular Weight | 263.29 g/mol | |
| Melting Point | 95-98 °C | |
| Boiling Point | 468.2 ± 34.0 °C (Predicted) | |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.12 ± 0.20 (Predicted) | |
| Appearance | White to off-white solid | |
| Solubility | ||
| Water | Data not available. Predicted to be sparingly soluble. | |
| Ethanol | Data not available. | |
| DMSO | Data not available. | |
| Supercritical CO₂ | Soluble (qualitative for similar N-Cbz amino acids) |
Experimental Protocols
Synthesis of N-Cbz-1-aminocyclopentanecarboxylic Acid
A general and reliable method for the N-protection of amino acids involves the reaction of the free amino acid with benzyl (B1604629) chloroformate under basic conditions. The following protocol is adapted from established procedures for the synthesis of N-Cbz protected amino acids.
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add sodium carbonate in portions with stirring until the pH of the solution is approximately 9-10.
-
Protection Reaction: While maintaining the temperature at 0-5 °C, slowly add benzyl chloroformate dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product, N-Cbz-1-aminocyclopentanecarboxylic acid, should precipitate out of the solution.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a pure white solid.
Caption: Synthetic workflow for N-Cbz-1-aminocyclopentanecarboxylic acid.
Spectral Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule. Based on available data and the structure of N-Cbz-1-aminocyclopentanecarboxylic acid, the following proton signals are expected:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group of the Cbz moiety.
-
Benzyl Protons (CH₂): A singlet at approximately δ 5.1 ppm corresponding to the two benzylic protons of the Cbz group.
-
Amide Proton (NH): A broad singlet which can appear over a wide range, typically between δ 5.0-8.0 ppm, and may exchange with D₂O.
-
Cyclopentyl Protons (C₅H₈): A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the eight protons of the cyclopentyl ring. Due to the rigidity of the ring and the presence of the chiral center, these protons are diastereotopic and will likely show complex splitting patterns.
-
Carboxylic Acid Proton (COOH): A very broad singlet, often not observed, which can appear far downfield (δ 10-13 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are as follows:
-
Carbonyl Carbon (C=O, Carboxylic Acid): δ ~175-180 ppm.
-
Carbonyl Carbon (C=O, Carbamate): δ ~156 ppm.
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 127-137 ppm. The ipso-carbon (attached to the benzylic CH₂) will be at the downfield end of this range.
-
Benzylic Carbon (CH₂): δ ~67 ppm.
-
Quaternary Carbon (C-1 of cyclopentyl): δ ~60-65 ppm.
-
Cyclopentyl Carbons (CH₂): Signals in the range of δ 20-40 ppm.
FT-IR Spectroscopy
The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Medium bands around 1600 and 1450-1500 cm⁻¹.
-
C-O Stretch (Carbamate and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.
Biological Activity and Signaling Pathways
There is currently no direct experimental evidence in the public domain detailing the specific biological activity or signaling pathway involvement of N-Cbz-1-aminocyclopentanecarboxylic acid. However, the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), has been studied for its biological effects.
1-Aminocyclopentanecarboxylic Acid (Parent Compound):
-
NMDA Receptor Modulation: 1-Aminocyclopentanecarboxylic acid is known to act as a ligand at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Depending on the specific context, it can exhibit both agonist and antagonist properties.
-
Amino Acid Transport Inhibition: It can inhibit the transport of other amino acids across cell membranes.
The introduction of the N-Cbz group in N-Cbz-1-aminocyclopentanecarboxylic acid significantly alters its chemical properties, particularly its lipophilicity and ability to interact with biological targets. It is plausible that the Cbz-protected form may not interact with the same targets as the free amino acid or could act as a prodrug that releases the active parent compound under certain biological conditions. However, without experimental data, any discussion of its biological role remains speculative.
Caption: Potential biological context of the target compound.
Conclusion
N-Cbz-1-aminocyclopentanecarboxylic acid is a valuable synthetic intermediate with well-defined physical properties in its solid state. While its solution-based properties such as solubility in common solvents and its pKa have not been experimentally determined, predictions based on its structure and data from related compounds provide useful estimates for researchers. The synthetic protocol for its preparation is robust and high-yielding. Spectroscopic data are consistent with its chemical structure. The biological activity of this specific Cbz-protected amino acid remains an area for future investigation, though the known pharmacology of its parent compound suggests potential applications in neuroscience and as a tool for studying amino acid transport. This guide provides a foundational understanding for professionals working with this versatile molecule.
An In-depth Technical Guide on the Solubility of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols related to 1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for researchers to determine solubility experimentally, alongside qualitative predictions based on the compound's chemical structure.
Introduction
This compound is a derivative of the non-proteinogenic amino acid cycloleucine, featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino function. This modification significantly alters the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility of this compound is crucial for its application in peptide synthesis, drug design, and other areas of chemical and pharmaceutical research.
Predicted Solubility Profile
The presence of the Cbz group, which includes a nonpolar benzyl (B1604629) group, alongside the polar carboxylic acid and amide functionalities, suggests that this compound will exhibit amphiphilic characteristics.
-
Aqueous Solubility: The parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), is soluble in water. However, the introduction of the hydrophobic Cbz group is expected to significantly decrease its aqueous solubility.
-
Organic Solvent Solubility: The compound is anticipated to be more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used for peptide synthesis and can solvate both polar and nonpolar regions of the molecule. Solubility is also expected in alcohols like methanol (B129727) and ethanol, though potentially to a lesser extent than in polar aprotic solvents. It is likely to have low solubility in nonpolar solvents like hexane (B92381) and toluene.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Commercial suppliers of this compound often report that physical properties such as melting point and solubility are not determined[1]. The data presented below is for the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), to provide a baseline for comparison.
Table 1: Solubility of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 20 mg/mL |
| DMSO | Not Specified | < 1 mg/mL (slightly soluble to insoluble) |
Data sourced from commercial product data sheets.
Experimental Protocol for Solubility Determination
To obtain reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
References
Technical Guide: Spectral and Synthetic Profile of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical overview of the available spectral data and synthetic methodology for 1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine. While direct quantitative spectral data such as NMR peak lists and IR frequencies are not widely available in the public domain, this guide consolidates known information from commercial and chemical database sources.
Data Presentation
The primary spectral data point available for this compound is from Liquid Chromatography-Mass Spectrometry (LCMS).
Table 1: Mass Spectrometry Data
| Analysis Type | Ionization Mode | Observed m/z | Interpretation | Source |
| LCMS | Electrospray (ESI) | 264 | [M+H]⁺ | [1] |
Note: Detailed ¹H NMR, ¹³C NMR, and IR spectral data are indicated to be available from various chemical suppliers but are not publicly archived. Researchers requiring this data should consult commercial vendors.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been reported, providing a clear pathway for its preparation.
Synthesis of this compound [1]
This protocol involves the protection of the amino group of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate (Cbz-Cl).
-
Step 1: Reaction Setup
-
A solution of 1-aminocyclopentanecarboxylic acid (3.0 g, 23.2 mmol) is prepared in a 1:1 mixture of dioxane and water (60 mL).
-
Sodium carbonate (Na₂CO₃, 12.3 g, 116 mmol) is slowly added to the solution.
-
Benzyl chloroformate (3.6 mL, 25.5 mmol) is then added dropwise to the stirring mixture.
-
The reaction is stirred at room temperature overnight.
-
-
Step 2: Initial Work-up and Intermediate Formation
-
Upon completion, the reaction mixture's pH is carefully adjusted to 2 using 1 M hydrochloric acid (HCl).
-
The acidic solution is extracted with ethyl acetate (B1210297) (EtOAc, 3 x 30 mL).
-
The combined organic phases are washed with saturated saline (30 mL), dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is a mixture of this compound and its corresponding benzyl ester.
-
-
Step 3: Saponification and Final Product Isolation
-
The crude product is dissolved in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water (60 mL).
-
Lithium hydroxide (B78521) (LiOH, 2.67 g, 116 mmol) is added, and the mixture is stirred overnight at room temperature to saponify the benzyl ester.
-
The mixture is washed with diethyl ether (Et₂O, 3 x 30 mL).
-
The aqueous phase is acidified to pH 2 with 1 M HCl.
-
The final product is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic phases are washed with saturated saline (30 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, Cbz-cycloleucine (4.76 g, 78% yield).
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Cbz-Protected Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-benzyloxycarbonyl-cycloleucine (Cbz-protected cycloleucine). Cycloleucine (B556858), a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding the spectral characteristics of Cbz-protected cycloleucine is crucial for its synthesis, purification, and characterization in various research and development applications. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for its preparation and analysis, and a structural diagram illustrating key correlations.
Data Presentation: Predicted ¹H NMR Spectral Data
Due to the limited availability of publicly accessible, fully assigned ¹H NMR spectra for Cbz-protected cycloleucine, the following table presents a predicted data set. This prediction is based on the analysis of the known spectrum of unprotected cycloleucine and extensive literature data for the benzyloxycarbonyl (Cbz) protecting group and related cyclic amino acid structures. The data is presented for a standard analysis in deuterochloroform (CDCl₃) at 400 MHz.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic Protons (C₆H₅) | 7.30 - 7.40 | Multiplet (m) | 5H | Phenyl group protons of the Cbz moiety. |
| Benzylic Protons (CH₂) | 5.12 | Singlet (s) | 2H | Methylene protons of the Cbz protecting group. |
| Amide Proton (NH) | ~5.3 | Broad Singlet (br s) | 1H | The chemical shift can be variable and concentration-dependent. |
| Cyclopentane Protons (β-CH₂) | 2.00 - 2.20 | Multiplet (m) | 4H | Protons on the carbons adjacent to the quaternary carbon. |
| Cyclopentane Protons (γ-CH₂) | 1.60 - 1.80 | Multiplet (m) | 4H | Protons on the carbons beta to the quaternary carbon. |
Experimental Protocols
A detailed methodology for the synthesis and subsequent ¹H NMR analysis of Cbz-protected cycloleucine is provided below.
Synthesis of N-Benzyloxycarbonyl-cycloleucine
Materials:
-
Cycloleucine (1-aminocyclopentanecarboxylic acid)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
To this solution, add sodium carbonate (5.0 eq) and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of 2 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected cycloleucine.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
¹H NMR Sample Preparation and Analysis
Materials:
-
Cbz-protected cycloleucine
-
Deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the purified Cbz-protected cycloleucine in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
Mandatory Visualization
The following diagrams illustrate the chemical structure and the logical workflow for the synthesis and characterization of Cbz-protected cycloleucine.
Caption: Chemical Structure of Cbz-Protected Cycloleucine.
Caption: Experimental workflow for synthesis and NMR analysis.
In-Depth Technical Guide on the 13C NMR Analysis of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(Cbz-amino)cyclopentanecarboxylic acid. This document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectroscopic results.
Introduction
This compound is a protected amino acid derivative that incorporates a cyclopentyl scaffold. Such constrained amino acids are of significant interest in medicinal chemistry and drug development for their ability to introduce conformational rigidity into peptides, potentially leading to enhanced biological activity and metabolic stability. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of these molecules. This guide presents the predicted 13C NMR chemical shifts for this compound and provides a standardized protocol for obtaining experimental data.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. The chemical shifts were predicted using computational algorithms and are provided as a reference for spectral assignment. The carbon atoms are numbered according to the structure depicted in Figure 1.
| Carbon Atom | Chemical Group | Predicted Chemical Shift (ppm) |
| 1 | Carboxylic Acid (C=O) | 176.9 |
| 2 | Quaternary Carbon (C-NH) | 66.5 |
| 3, 7 | Cyclopentyl (-CH2-) | 36.8 |
| 4, 6 | Cyclopentyl (-CH2-) | 24.1 |
| 5 | Urethane (C=O) | 155.8 |
| 8 | Methylene (-CH2-Ph) | 67.2 |
| 9 | Quaternary Aromatic (C-CH2) | 136.5 |
| 10, 14 | Aromatic (-CH=) | 128.6 |
| 11, 13 | Aromatic (-CH=) | 128.2 |
| 12 | Aromatic (-CH=) | 128.0 |
Note: Predicted chemical shifts can vary from experimental values based on solvent, concentration, and temperature.
Experimental Protocol for 13C NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-25 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) are common choices for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be applied to aid dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not present in the solvent, a small amount can be added.
NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 or 125 MHz for 13C |
| Pulse Program | zgpg30 or zgdc30 (proton-decoupled) |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds |
| Number of Scans (NS) | 128 - 1024 (or more, depending on concentration) |
| Spectral Width (SW) | 200 - 250 ppm (e.g., -10 to 240 ppm) |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm) or the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Visualization of Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data presented in the table.
Figure 1: Chemical structure of this compound with atom numbering.
Logical Workflow for Spectral Analysis
The process of analyzing the 13C NMR spectrum of a novel or synthesized compound like this compound follows a logical progression from sample preparation to final structure confirmation.
Figure 2: Workflow for 13C NMR analysis from sample preparation to structure confirmation.
Mass Spectrometry of 1-(Cbz-amino)cyclopentanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(Cbz-amino)cyclopentanecarboxylic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug discovery. This document outlines expected fragmentation patterns, provides detailed experimental protocols for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and presents key data in a structured format.
Introduction
This compound, also known as Cbz-cycloleucine, is a synthetic amino acid derivative. The carboxybenzyl (Cbz) protecting group is commonly used in peptide synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide will focus on the characterization of this molecule using electrospray ionization (ESI) mass spectrometry, a soft ionization technique suitable for analyzing such compounds.
Predicted Mass Spectral Data
The molecular formula for this compound is C₁₄H₁₇NO₄, with a calculated molecular weight of 263.29 g/mol [1]. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak or a prominent ion.
Expected Key Mass Fragments
Based on the known fragmentation behavior of Cbz-protected amino acids, the following table summarizes the predicted major fragments for this compound. The fragmentation of benzyloxycarbonyl (Cbz) protected amino acids often involves the loss of benzyl (B1604629) alcohol or the benzyloxy group[2].
| Predicted Fragment Ion | m/z (monoisotopic) | Proposed Structure/Loss |
| [M+H]⁺ | 264.12 | Protonated parent molecule |
| [M-H₂O+H]⁺ | 246.11 | Loss of water |
| [M-CO₂H₂]⁺ | 218.13 | Loss of formic acid |
| [M-C₇H₇O]⁺ | 156.07 | Loss of benzyloxy radical |
| [M-C₇H₈O]⁺ | 155.06 | Loss of benzyl alcohol |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |
Note: The relative abundances of these ions will depend on the specific instrument conditions (e.g., collision energy).
Experimental Protocols
A standard approach for the analysis of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation of the analyte from potential impurities before detection by the mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific sample and system.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
For tandem mass spectrometry (MS/MS) to confirm fragmentation patterns:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 264.12.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-30 eV to observe the fragmentation pattern.
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
The major predicted fragmentation pathways for the protonated this compound are visualized below.
References
Introduction: The Enduring Role of the Carboxybenzyl (Cbz) Protecting Group
An In-depth Technical Guide to the Core Function of the Cbz Group in Amino Acid Protection
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) group is a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis.[1][2] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[2] The primary function of the Cbz group is to temporarily mask the nucleophilic α-amino group of an amino acid.[2] This protection prevents the amino group from engaging in undesirable side reactions during the formation of peptide bonds.[2][3][][5]
By converting the amine into a significantly less nucleophilic carbamate (B1207046), the Cbz group allows for the selective activation of the carboxyl group and subsequent amide bond formation.[6] A key advantage of the Cbz group is its stability under a variety of reaction conditions, including both acidic and basic environments, yet it can be cleaved under specific and relatively mild conditions.[1][2] This characteristic is crucial for its utility in complex, multi-step syntheses.[2] While newer protecting groups like Boc and Fmoc have been developed, the Cbz group remains a valuable and frequently employed tool in a synthetic chemist's arsenal (B13267) due to its unique properties and applications.[2] This guide provides a comprehensive technical overview of the Cbz protecting group, covering its mechanism of action, methods of introduction and removal, stability profile, and detailed experimental protocols.
Mechanism of Action: Protection and Deprotection
The utility of the Cbz group lies in the reversible formation of a carbamate, which effectively tempers the reactivity of the amino group. The mechanisms for both the introduction (protection) and removal (deprotection) are well-established.
Introduction of the Cbz Group (N-protection)
The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[7][8][9] The reaction, a nucleophilic acyl substitution, proceeds via the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[10] The presence of a base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[10]
Commonly, Schotten-Baumann conditions are employed, which involve an aqueous solution of sodium bicarbonate or sodium carbonate.[7][10] The pH is typically maintained between 8 and 10 to ensure the amino group is sufficiently nucleophilic while minimizing the risk of amino acid racemization at higher pH and decomposition of Cbz-Cl at lower pH.[7]
Alternatively, other activated Cbz agents such as N-benzylsuccinimidyl carbonate (Cbz-OSu) or dibenzyl dicarbonate (B1257347) (Cbz₂O) can be used.[7][10]
Logical Workflow for Cbz Protection
Caption: Logical workflow for the protection of an amino acid with the Cbz group.
Removal of the Cbz Group (Deprotection)
The selective cleavage of the Cbz group is a critical step in peptide synthesis. The most common and mildest method for its removal is catalytic hydrogenolysis.[2] However, acidic conditions can also be employed.
This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2][9][11] The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[2][12] The process is generally clean, high-yielding, and proceeds under neutral conditions.[1]
Hydrogen gas (H₂) is a common hydrogen source.[10][13] Alternatively, transfer hydrogenation can be performed using hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst.[2]
Signaling Pathway for Catalytic Hydrogenolysis Deprotection
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Although the Cbz group is stable to some acids, it can be cleaved under harsh acidic conditions, such as with a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH).[2][7][10] This method is particularly useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of sulfur-containing amino acids that can poison the catalyst. The mechanism involves protonation of the carbamate followed by an Sₙ2 reaction, leading to the liberation of the amine and benzyl bromide.[10] Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also be used for deprotection.[7]
Signaling Pathway for Acidic Cleavage of Cbz Group
Caption: Mechanism of Cbz deprotection via acidolysis with HBr.
Stability and Orthogonality
A significant advantage of the Cbz group is its stability profile, which allows for orthogonal protection strategies in complex syntheses.[1] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions.[1]
The Cbz group is generally stable under the basic conditions used for Fmoc group cleavage and the acidic conditions used for Boc group cleavage, making it orthogonal to both.[1][10] This allows for the selective deprotection of either a Boc or Fmoc group while the Cbz-protected amine remains intact.[11]
Quantitative Data Summary
The efficiency of Cbz protection and deprotection can be influenced by various factors including the substrate, reagents, catalyst, and reaction conditions. Below is a summary of typical conditions and outcomes.
Table 1: Cbz Protection of Amines - Typical Reaction Conditions and Yields
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [10] |
| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 4-6 | High | [1] |
| Cbz-Cl | Na₂CO₃/NaHCO₃ | Not specified | Not specified | Not specified | High | [7] |
| Cbz-Cl | None (in water) | Water | Room Temp | 0.03-0.17 | High | [14] |
Table 2: Cbz Deprotection - Comparison of Methods
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | Room Temp | 1 | ~95 | [13] |
| Transfer Hydrogenation | 5% Pd/C, H₂ (atm) | Methanol | 60 | 40 | Not specified | [10] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 0.33 | Not specified | [2] |
| Lewis Acid | AlCl₃, HFIP | HFIP | Room Temp | Not specified | High | [7][15] |
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of amines using the Cbz group.
Protocol for Cbz Protection of an Amino Acid
This procedure is a general method for the N-protection of an amino acid using benzyl chloroformate.[1][2][10]
-
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours or at room temperature overnight, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the N-Cbz-protected amino acid.
-
Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[10][13]
-
Materials:
-
N-Cbz-protected amino acid or peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve the N-Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol % of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
-
Protocol for Cbz Deprotection via Acidolysis
This protocol details the cleavage of the Cbz group using hydrogen bromide in acetic acid.[2]
-
Materials:
-
N-Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the resulting mixture at room temperature for 20-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Conclusion
The Carboxybenzyl (Cbz) group, a pioneering tool in peptide chemistry, continues to be a highly relevant and versatile protecting group for amines in modern organic synthesis. Its robust stability, coupled with well-defined and reliable methods for its removal—primarily through mild catalytic hydrogenolysis—ensures its place in the synthetic chemist's toolkit. The orthogonality of the Cbz group to other common protecting groups like Boc and Fmoc allows for its strategic incorporation into complex synthetic routes, enabling the efficient construction of intricate molecules. For researchers and professionals in drug development and chemical sciences, a thorough understanding of the Cbz group's function, application, and associated experimental protocols is essential for successful and efficient synthesis design and execution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-amino acid | lookchem [lookchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. ijacskros.com [ijacskros.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
The Enduring Guardian: A Technical Guide to the Carbobenzyloxy Protecting Group
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the carbobenzyloxy (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas was a watershed moment in synthetic organic chemistry, particularly in the field of peptide synthesis.[1][2][3] It provided the first reliable and practical method for the temporary protection of the α-amino group of amino acids, enabling the controlled, stepwise assembly of peptide chains for the first time.[2] This technical guide provides a comprehensive overview of the Cbz group, including its historical discovery, chemical properties, detailed experimental protocols for its introduction and removal, and its lasting impact on peptide chemistry and drug development.
The Genesis of a Revolution: Discovery and History
Prior to the 1930s, the synthesis of peptides of a defined sequence was a formidable challenge. The primary obstacle was the inability to prevent the uncontrolled polymerization of amino acids. The breakthrough came from the laboratory of Max Bergmann, a former principal coworker of the legendary Emil Fischer.[4] In 1932, Bergmann and his postdoctoral associate Leonidas Zervas published their seminal work introducing the carbobenzyloxy chloride (benzyl chloroformate) reagent for the protection of amines.[1][3]
The genius of their method lay in the dual nature of the Cbz group: it was robust enough to withstand the conditions of peptide bond formation yet could be cleaved under remarkably mild conditions—catalytic hydrogenolysis—that did not damage the delicate peptide structure.[3][5] This discovery transformed peptide synthesis from a speculative art into a systematic science, paving the way for the synthesis of complex biologically active peptides and laying the groundwork for the modern fields of proteomics and peptide-based drug discovery.[1]
Core Chemistry and Mechanism
The Cbz group functions by converting the highly nucleophilic primary or secondary amine of an amino acid into a significantly less reactive carbamate.[2][6] This transformation is critical for preventing self-coupling during the activation of the carboxyl group for peptide bond formation.
Introduction of the Cbz Group (N-Protection)
The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic aqueous conditions, often referred to as the Schotten-Baumann reaction.[1] The base neutralizes the HCl generated during the reaction, driving it to completion. The reaction is typically high-yielding and straightforward.[1][2]
Caption: Workflow for the N-protection of an amine using the Cbz group.
Removal of the Cbz Group (Deprotection)
The utility of the Cbz group stems from its selective removal under conditions orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][5][7]
Catalytic Hydrogenolysis: This is the most prevalent and mildest deprotection method.[5][8] The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C).[8][9] The reaction cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene.[1][9] An important alternative that avoids the use of flammable hydrogen gas is transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate.[2][8]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 4. The Era After Emil Fischer. The Carbobenzoxy Group, Max Bergmann and His Scientific Circle | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Safety and Handling of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(Cbz-amino)cyclopentanecarboxylic acid. It also includes details on its physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of the known biological activity of its core structure. This document is intended for use by qualified professionals in a laboratory or drug development setting.
Safety and Handling
This compound, also known as N-Benzyloxycarbonyl-cycloleucine, is a chemical compound used in industrial and scientific research.[1] Adherence to proper safety protocols is essential when handling this compound to minimize potential risks.
Hazard Identification and Classification
While specific GHS classification for this compound is not uniformly available, it is crucial to handle it as a potentially hazardous substance. General safety data sheets for similar compounds and the starting materials suggest that it should be handled with care.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Note: This table is a composite based on available safety data for structurally related compounds and may not be exhaustive.
First-Aid Measures
Proper first-aid procedures are critical in the event of accidental exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and maintain the integrity of the compound.
-
Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including gloves and eye/face protection.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Accidental Release Measures
In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment and ensure adequate ventilation. Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling and use in experimental settings.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 468.2°C at 760 mmHg[1] |
| Flash Point | 237°C[1] |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, and ethyl acetate (B1210297). |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound from 1-aminocyclopentanecarboxylic acid.
Synthesis of this compound
This procedure outlines the N-protection of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate.
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Slowly add sodium carbonate (5.0 eq) to the solution.
-
Cool the reaction mixture in an ice bath and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), carefully adjust the pH of the mixture to 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.
-
Melting Point: Determination of the melting point to assess the purity of the compound.
Biological Activity and Signaling Pathways
Currently, there is limited information available on the direct biological activity of this compound. Its primary role in research and drug development is as a protected amino acid building block for peptide synthesis and other organic syntheses.
The deprotected form of this compound, 1-aminocyclopentanecarboxylic acid (also known as cycloleucine) , is a non-proteinogenic amino acid known to have biological effects. It acts as an inhibitor of nucleic acid methylation. Furthermore, studies on myogenesis have indicated that cycloleucine (B556858) can influence the Transforming Growth Factor-beta (TGF-β) signaling pathway .
The TGF-β signaling pathway is a crucial cellular communication pathway involved in a wide range of biological processes, including cell growth, differentiation, apoptosis, and immune regulation.
Diagram 2: Simplified TGF-β Signaling Pathway
References
A Technical Guide to 1-(Cbz-amino)cyclopentanecarboxylic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(Cbz-amino)cyclopentanecarboxylic acid, a key building block in synthetic organic chemistry, particularly for researchers in drug discovery and peptide science. This document outlines its chemical properties, reliable suppliers for research-grade material, and detailed experimental protocols for its application.
Core Compound Specifications
This compound, also known as N-Benzyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic α-amino acid derivative. The presence of the cyclopentyl group introduces conformational rigidity, a desirable trait in the design of peptidomimetics and pharmacologically active compounds. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.
A summary of its key chemical and physical properties is presented in the table below. Data has been compiled from various suppliers and databases.
| Property | Value |
| CAS Number | 17191-44-5 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | White to off-white powder or crystals |
| Purity | Typically ≥98% (HPLC) |
| Melting Point | Data not consistently available |
| Solubility | Soluble in water.[1] |
| Storage Temperature | Room temperature, sealed in a dry environment[2] |
| InChI Key | IXXMJXGMYKDTRQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Sourcing Research-Grade Material: A Supplier Overview
For researchers requiring high-purity this compound, several reputable chemical suppliers are available. The following table summarizes key information for some of these suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the material meets the specific requirements of your research.
| Supplier | Product Number (Example) | Purity Specification (Typical) | Availability |
| BLDpharm | BD120189 | 98% | Inquire for stock and lead times[3] |
| Sigma-Aldrich | Not specified | 98% | Inquire for stock and lead times[4] |
| ChemicalBook | CB5351829 | 99% | Multiple listed suppliers[5] |
| Guidechem | CHEMBL1988783 | Not specified | Multiple listed suppliers[1] |
Experimental Protocols and Applications
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a constrained residue into a peptide sequence. The Cbz group is a well-established protecting group for amines, and its removal is typically achieved through catalytic hydrogenolysis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the incorporation of a Cbz-protected amino acid into a growing peptide chain on a solid support.
Detailed Experimental Protocol: Incorporation of this compound
This protocol provides a representative method for the coupling of this compound to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF, for Fmoc deprotection if necessary)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Trifluoroacetic acid (TFA) or other cleavage cocktail
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
N-terminal Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling Reaction:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add this solution to the resin.
-
In a separate vessel, dissolve DCC (3 eq.) in DCM and add it to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Cbz Deprotection:
-
Suspend the resin in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of 10% Pd/C.
-
Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere with vigorous stirring for 2-4 hours.
-
Filter the resin to remove the catalyst and wash thoroughly.
-
-
Cleavage and Purification: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based). Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Relevance in Neuroscience: NMDA Receptor Signaling
Cyclic amino acids and their derivatives are of significant interest in neuroscience due to their potential to modulate neurotransmitter receptors. While the direct interaction of this compound with these receptors is an area for further research, understanding the signaling pathways of its potential targets, such as the N-methyl-D-aspartate (NMDA) receptor, is crucial. The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory.
The following diagram illustrates a simplified NMDA receptor signaling cascade.
References
- 1. Tandem deprotection/coupling for peptide synthesis in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. This compound | 17191-44-5 [sigmaaldrich.com]
- 5. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID | 17191-44-5 [chemicalbook.com]
A Technical Guide to the Commercial Availability and Application of Cbz-Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of N-Carbobenzyloxy-cycloleucine (Cbz-cycloleucine), alongside detailed experimental protocols for its synthesis and application in studying amino acid transport. Furthermore, it elucidates the key signaling pathway influenced by its parent compound, cycloleucine (B556858).
Commercial Availability of Cbz-Cycloleucine
Cbz-cycloleucine, identified by CAS number 17191-44-5, is a readily available biochemical reagent crucial for research in peptide synthesis and as a protected form of the amino acid analog, cycloleucine.[1] Several chemical suppliers offer this compound in varying purities and quantities to cater to diverse research needs. Below is a summary of representative commercial sources.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| MedChemExpress | HY-W103577 | >98% | 5 g, 10 g | For research use only.[1] |
| SynPep | DA003OPZ | 97% | 1 g | Stored under inert atmosphere at 2-8°C. |
| Hangzhou Dingyan Chem Co., Ltd. | N/A | 97% | Customized | Primarily supplied as a pharmaceutical intermediate. |
Synthesis and Applications
Cbz-cycloleucine serves as a vital building block in peptide synthesis and as a protected precursor to cycloleucine, a known inhibitor of amino acid transport.
General Synthesis Protocol for Cbz-cycloleucine
The synthesis of Cbz-cycloleucine involves the protection of the amino group of cycloleucine (1-aminocyclopentanecarboxylic acid) with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting cycloleucine with benzyl (B1604629) chloroformate under basic conditions.
Experimental Protocol: N-Cbz Protection of Cycloleucine
Materials:
-
Cycloleucine (1-aminocyclopentanecarboxylic acid)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve cycloleucine (1 equivalent) in a 2:1 mixture of dioxane/water or THF/water.
-
Add sodium carbonate (2.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0°C. A mixed base buffer system of Na₂CO₃ and NaHCO₃ (2:1 ratio) can also be used to maintain a pH between 8 and 10.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Cbz-cycloleucine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Logical Workflow for Cbz-Cycloleucine Synthesis
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid from Cycloleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine, is a valuable building block in medicinal chemistry and peptide synthesis. The incorporation of this α,α-disubstituted amino acid can induce conformational constraints in peptides, leading to enhanced biological activity and stability. This document provides a detailed protocol for the synthesis of this compound by N-protection of cycloleucine (B556858) (1-aminocyclopentanecarboxylic acid) with a benzyloxycarbonyl (Cbz) group.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | Cycloleucine (1-aminocyclopentanecarboxylic acid) | [1][2] |
| Reagent | Benzyl (B1604629) Chloroformate (Cbz-Cl) | [1][2] |
| Base | Sodium Carbonate (Na2CO3), Lithium Hydroxide (B78521) (LiOH) | [1][2] |
| Solvent | Dioxane/Water, THF/Water | [1][2] |
| Reaction Time | Overnight for each step | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Yield | 78% | [1][2] |
| Purity | High (confirmed by LCMS and NMR) | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][3] |
| Molecular Formula | C14H17NO4 | [1][3] |
Experimental Protocol
This protocol details the synthesis of this compound from cycloleucine. The procedure involves two main stages: the initial protection of the amino group and the subsequent saponification of the benzyl ester byproduct that can form.
Materials:
-
Cycloleucine (1-aminocyclopentanecarboxylic acid)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na2CO3)
-
Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Dioxane
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Diethyl Ether (Et2O)
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Saturated Sodium Chloride solution (brine)
-
Deionized Water
Procedure:
Step 1: N-Cbz Protection of Cycloleucine [1][2]
-
In a suitable reaction vessel, dissolve 3.0 g (23.2 mmol) of 1-aminocyclopentanecarboxylic acid in a mixture of 60 mL of 1:1 dioxane/water.
-
Slowly add 12.3 g (116 mmol) of sodium carbonate to the solution.
-
To the resulting mixture, add 3.6 mL (25.5 mmol) of benzyl chloroformate dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or LCMS), carefully adjust the pH of the mixture to 2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product at this stage may contain the desired product along with its benzyl ester.[1][2]
Step 2: Saponification of Benzyl Ester Byproduct [1][2]
-
Dissolve the crude product from Step 1 in 60 mL of a 1:1 mixture of tetrahydrofuran/water.
-
Add 2.67 g (116 mmol) of lithium hydroxide to the solution.
-
Stir the mixture overnight at room temperature.
-
After the reaction is complete, wash the mixture with diethyl ether (3 x 30 mL) to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with saturated saline solution (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1][2]
Characterization:
The identity and purity of the final product can be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note and Detailed Protocol: Cbz Protection of 1-Aminocyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the protection of the amino group of 1-aminocyclopentanecarboxylic acid using the carboxybenzyl (Cbz) protecting group. The Cbz group is a cornerstone in peptide synthesis and general organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1][2] This protocol outlines the reaction conditions, necessary reagents, and a step-by-step procedure for the synthesis, purification, and characterization of N-Cbz-1-aminocyclopentanecarboxylic acid.
Introduction
The protection of amines is a critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis, to prevent unwanted side reactions.[1] The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a widely used protecting group for amines.[2] It is stable to both acidic and basic conditions, allowing for selective deprotection of other protecting groups in the molecule.[2] The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[3][4] This application note details a reliable method for the Cbz protection of 1-aminocyclopentanecarboxylic acid, a non-proteinogenic amino acid.
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula of Product | C14H17NO4 | [5] |
| Molecular Weight of Product | 263.29 g/mol | [5] |
| Typical Reagent Ratio | 1-aminocyclopentanecarboxylic acid : Benzyl Chloroformate : Base (e.g., NaHCO3) = 1 : 1.5 : 2 (equivalents) | [2][6] |
| Reaction Solvent | Tetrahydrofuran (THF) / Water (2:1) or aqueous Sodium Hydroxide (B78521) | [4][6] |
| Reaction Temperature | 0 °C to room temperature | [4][6] |
| Reaction Time | 3 - 20 hours | [4][6] |
| Purification Method | Extraction followed by silica (B1680970) gel column chromatography or recrystallization. | [3][4] |
| Typical Yield | 90-96% | [4][6] |
Experimental Protocol
This protocol is a synthesized procedure based on established methods for the N-benzyloxycarbonylation of amino acids.[2][4][6]
Materials:
-
1-aminocyclopentanecarboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl), 0.1 N
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) in a 2:1 mixture of THF and water.[6] Alternatively, an aqueous solution of 3 N NaOH can be used as the solvent.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add sodium bicarbonate (2 equivalents) to the reaction mixture and stir until it is dissolved.[6] If using NaOH as the solvent, ensure the amino acid is fully dissolved.[4]
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05-1.5 equivalents) dropwise to the cold, stirring solution.[2][3][6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 to 20 hours.[4][6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Extraction:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent or by recrystallization to obtain the pure N-Cbz-1-aminocyclopentanecarboxylic acid.[3][4]
Visualizations
Experimental Workflow
Caption: Workflow for the Cbz protection of 1-aminocyclopentanecarboxylic acid.
Characterization Data
The final product, N-Cbz-1-aminocyclopentanecarboxylic acid, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed with adequate ventilation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. ijacskros.com [ijacskros.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 1-(((Phenylmethoxy)carbonyl)amino)cyclopentanecarboxylic acid | C14H17NO4 | CID 1512635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Use of 1-(Cbz-amino)cyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery and development. These modifications can enhance peptide stability against enzymatic degradation, improve receptor affinity and selectivity, and introduce conformational constraints to favor a bioactive conformation. 1-(Cbz-amino)cyclopentanecarboxylic acid is a valuable building block that introduces a rigid cyclopentane (B165970) backbone, restricting the conformational freedom of the peptide chain. The benzyloxycarbonyl (Cbz) protecting group offers an alternative protection strategy to the more common Fmoc and Boc groups, allowing for orthogonal deprotection schemes.
These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), covering protocols for its incorporation, and considerations for the Cbz protecting group.
Chemical Structure
Caption: Chemical structure of this compound.
Note: The above DOT script is a placeholder for the chemical structure. A proper chemical drawing tool would be used to generate the image.
Data Presentation: Representative Coupling Efficiency and Purity
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the coupling conditions. Below are representative data from the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-X, where X is this compound) on a Rink Amide resin.
| Coupling Step | Coupling Reagent | Coupling Time (h) | Kaiser Test Result | Crude Purity (%) | Expected Mass (Da) | Observed Mass (Da) |
| Leu | HBTU/DIPEA | 2 | Negative | 98 | 651.8 | 651.9 |
| Phe | HATU/DIPEA | 2 | Negative | 97 | 799.0 | 799.1 |
| Gly | HCTU/DIPEA | 1 | Negative | 98 | 856.0 | 856.0 |
| Ala | PyBOP/DIPEA | 2 | Negative | 96 | 927.1 | 927.2 |
| Tyr(tBu) | COMU/DIPEA | 2 | Negative | 95 | 1169.4 | 1169.5 |
| This compound | HATU/DIPEA | 4 | Negative | 92 | 1424.7 | 1424.8 |
Table 1: Representative data for the solid-phase synthesis of a model peptide containing this compound. Purity was determined by RP-HPLC analysis of the crude peptide after cleavage. Mass was determined by ESI-MS.
Experimental Protocols
Materials and Reagents
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HATU, HCTU, PyBOP, COMU
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis Workflow
This protocol outlines the manual synthesis of a peptide amide incorporating this compound as the C-terminal residue.
Caption: Workflow for SPPS incorporating this compound.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in 2 mL of DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 10 minutes. Repeat this step once.
-
Washing: Drain the deprotection solution and wash the resin alternately with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: In a separate vial, dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in 1 mL of DMF. Add this solution to the resin and agitate for 2 hours.
-
For this compound: Due to its steric bulk, a longer coupling time is recommended. Dissolve this compound (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in 1.5 mL of DMF. Add to the deprotected resin and agitate for 4 hours.
-
-
Monitoring the Coupling: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Iterative Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Washing: After the final coupling, wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection: Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Cbz group will remain intact.
-
Peptide Precipitation: Filter the cleavage mixture into a cold tube of diethyl ether (10 mL). A white precipitate should form.
-
Purification: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: On-Resin Cbz Deprotection (Optional)
If the N-terminal Cbz group needs to be removed for further modification, this can be achieved via catalytic hydrogenation. This procedure is performed after the peptide synthesis is complete but before cleavage from the resin.
Caption: On-resin Cbz deprotection workflow.
-
Resin Preparation: After the final coupling and washing steps from Protocol 1, wash the peptide-resin with methanol (3 x 2 mL).
-
Reaction Setup: Suspend the resin in methanol or THF.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq relative to the peptide).
-
Hydrogenolysis: Bubble hydrogen gas through the suspension for 4-8 hours. Monitor the reaction by taking a small sample, cleaving it, and analyzing by LC-MS.
-
Catalyst Removal: Filter the reaction mixture to separate the resin from the Pd/C catalyst.
-
Washing: Wash the resin thoroughly with methanol, DMF, and DCM to remove any residual catalyst and byproducts.
-
Further Steps: The deprotected peptide-resin can now be cleaved or used for further on-resin modifications.
Orthogonality and Strategic Considerations
The Cbz group is orthogonal to the standard Fmoc/tBu SPPS strategy. This means it is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions used for cleavage and side-chain deprotection (TFA). This orthogonality provides several strategic advantages:
-
N-Terminal Protection: The final peptide can be obtained with a protected N-terminus, which can be useful for certain applications or for subsequent solution-phase fragment condensation.
-
Selective Deprotection: The Cbz group can be selectively removed on-resin to allow for N-terminal modification, such as the attachment of labels, PEG chains, or another peptide fragment.
Application Notes and Protocols for Solution-Phase Peptide Coupling with 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine or Z-Ac5c-OH, is a sterically hindered, cyclic amino acid analog. Its incorporation into peptides can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. This document provides detailed application notes and protocols for the solution-phase coupling of this compound to other amino acid esters. The protocols described are based on well-established peptide coupling methodologies and are intended to serve as a starting point for optimization in specific research and development applications.
Due to the sterically hindered nature of this compound, coupling reactions may require more forcing conditions or specific coupling reagents to achieve high yields and purity. The following sections detail common coupling strategies, experimental protocols, and expected outcomes.
Data Presentation: Representative Coupling Reaction Parameters
The following tables summarize representative reaction conditions and expected yields for the solution-phase coupling of this compound with a generic amino acid ester (H-AA-OR). These values are based on typical outcomes for sterically hindered amino acids and should be considered as a baseline for optimization.
Table 1: Carbodiimide-Mediated Coupling
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| EDC·HCl | HOBt | DIPEA | DMF/DCM | 12-24 | 0 to RT | 60-85 |
| DCC | HOBt | NMM | DCM | 12-24 | 0 to RT | 65-90 |
Table 2: Uronium/Phosphonium Salt-Mediated Coupling
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| HBTU | DIPEA | DMF | 2-6 | RT | 75-95 |
| HATU | DIPEA | DMF | 1-4 | RT | 80-98 |
| PyBOP | DIPEA | DMF/DCM | 2-8 | RT | 70-90 |
Note: Yields are highly dependent on the specific amino acid ester being coupled and the reaction scale. Optimization of stoichiometry, temperature, and reaction time is recommended.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a general procedure for the coupling of this compound with an amino acid ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0-1.2 eq)
-
EDC·HCl (1.1-1.5 eq)
-
HOBt (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and cool to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise and stir for 15-20 minutes to generate the free amine.
-
Activation: To the solution from step 1, add EDC·HCl (1.2 eq) and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: Transfer the free amine solution from step 2 to the activated acid solution from step 3.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: HBTU Mediated Coupling
This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent, which is often more efficient for sterically hindered amino acids.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Ala-OtBu·HCl) (1.0-1.2 eq)
-
HBTU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and HBTU (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (3.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Visualizations
Application Notes and Protocols for the Activation of 1-(Cbz-amino)cyclopentanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cbz-amino)cyclopentanecarboxylic acid is a valuable building block in the synthesis of peptidomimetics and other constrained peptides. Its cyclic nature imparts conformational rigidity to the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability. The successful incorporation of this amino acid into a peptide sequence hinges on the efficient activation of its carboxylic acid moiety for subsequent coupling with the N-terminal amine of a growing peptide chain.
These application notes provide detailed protocols for the activation and coupling of this compound, focusing on both classical and modern coupling reagents. The information is intended to guide researchers in selecting the appropriate methodology and to provide a starting point for the optimization of their specific peptide synthesis.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. Below is a summary of common coupling reagents used in peptide synthesis. While specific quantitative data for the coupling of this compound is primarily available for N,N'-Dicyclohexylcarbodiimide (DCC), the general efficacy of other modern reagents is also discussed.
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Reported Yields for Cbz-Acp-Xaa-OBn | Key Considerations |
| DCC | None | Dichloromethane (DCM), Tetrahydrofuran (THF) | 65-85% | - Byproduct (DCU) is insoluble and can be removed by filtration.- Cost-effective. |
| DIC/HOBt | HOBt | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Data not available | - Byproduct (DIU) is soluble in organic solvents.- HOBt minimizes racemization. |
| HBTU | HOBt/DIPEA | N,N-Dimethylformamide (DMF) | Data not available | - Fast coupling reactions.- Low racemization when used with HOBt. |
| HATU | HOAt/DIPEA | N,N-Dimethylformamide (DMF) | Data not available | - Highly efficient, especially for sterically hindered amino acids.- HOAt provides superior racemization suppression. |
| PyBOP | DIPEA | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Data not available | - Stable reagent.- Byproducts are water-soluble, simplifying work-up. |
Acp refers to 1-aminocyclopentanecarboxylic acid. Xaa refers to the coupled amino acid. OBn refers to a benzyl (B1604629) ester. DIPEA is N,N-Diisopropylethylamine. HOBt is 1-Hydroxybenzotriazole. HOAt is 1-Hydroxy-7-azabenzotriazole.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Synthesis using N,N'-Dicyclohexylcarbodiimide (DCC)
This protocol is based on the classical method for peptide bond formation and has been successfully applied to the synthesis of dipeptides containing this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine benzyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to liberate the free amine.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Add the solution of the free amine component to the solution of the Cbz-protected amino acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) will be observed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Quantitative Data from Literature: The synthesis of various dipeptides using Cbz-1-aminocyclopentanecarboxylic acid and DCC has been reported with the following yields[1]:
| Dipeptide | Yield (%) |
| Cbz-1-aminocyclopentanecarboxylic acid-L-phenylalanine benzyl ester | 75 |
| Cbz-1-aminocyclopentanecarboxylic acid-L-leucine benzyl ester | 70 |
| Cbz-L-phenylalanine-1-aminocyclopentanecarboxylic acid benzyl ester | 85 |
| Cbz-L-leucine-1-aminocyclopentanecarboxylic acid benzyl ester | 65 |
| Cbz-1-aminocyclopentanecarboxylic acid-1-aminocyclopentanecarboxylic acid benzyl ester | 80 |
Protocol 2: General Procedure for Solution-Phase Peptide Synthesis using Modern Coupling Reagents (e.g., HBTU, HATU, PyBOP)
This protocol provides a general framework for using more modern and often more efficient coupling reagents. Optimization of reaction times and equivalents of reagents may be necessary for specific peptide couplings.
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
Coupling reagent (HBTU, HATU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction flask, dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (1.1 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Typical reaction times range from 1 to 4 hours, depending on the specific reactants and coupling reagent used.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Signaling Pathway of Carboxylic Acid Activation for Peptide Bond Formation
Caption: General pathway of carboxylic acid activation for peptide synthesis.
Experimental Workflow for Solution-Phase Peptide Synthesis
Caption: Experimental workflow for solution-phase peptide synthesis.
References
Application Notes and Protocols for Peptide Coupling of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing peptide coupling reagents for the sterically hindered amino acid, 1-(Cbz-amino)cyclopentanecarboxylic acid. This document includes a comparative analysis of common coupling reagents, detailed experimental protocols for solution-phase and solid-phase peptide synthesis, and a protocol for the subsequent deprotection of the Cbz group.
Introduction
This compound is an α,α-disubstituted amino acid, a class of building blocks known to introduce conformational constraints into peptides. This property is highly valuable in drug design, as it can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. However, the steric hindrance posed by the cyclopentyl group presents a significant challenge during peptide synthesis, often resulting in low coupling yields and increased risk of racemization with standard coupling reagents.
This guide focuses on modern, highly efficient coupling reagents that have demonstrated superior performance in overcoming the challenges associated with sterically hindered amino acids.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound into a peptide sequence. Reagents are evaluated based on their coupling efficiency, reaction rate, and suppression of racemization. While direct comparative data for this specific amino acid is limited, the following tables summarize the performance of key coupling reagents for sterically hindered and α,α-disubstituted amino acids, providing a strong basis for reagent selection.
Table 1: Performance of Coupling Reagents in Solution-Phase Synthesis of Peptides with Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | 90-98 | Very Fast | Low | Highly efficient for hindered couplings. Should not be used in large excess to prevent potential side reactions.[1] |
| HCTU | Aminium/Uronium Salt | 88-95 | Very Fast | Low | Often more cost-effective than HATU with comparable performance.[1] |
| COMU | Aminium/Uronium Salt | 90-97 | Very Fast | Very Low | Excellent for hindered couplings with reduced epimerization. Byproducts are water-soluble, simplifying purification. |
| PyBOP | Phosphonium Salt | 85-93 | Fast | Low | A reliable option, though generally slightly less reactive than HATU or COMU for the most challenging couplings.[1] |
Table 2: Performance of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS) of Peptides with Hindered Amino Acids
| Coupling Reagent | Class | Crude Purity (%)* | Relative Coupling Time | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | ~85-95 | Fast (5-20 min) | Low | Consistently high performance in SPPS for difficult sequences.[1] |
| HCTU | Aminium/Uronium Salt | ~80-92 | Fast (5-20 min) | Low | A robust and economical choice for automated and manual SPPS.[1] |
| COMU | Aminium/Uronium Salt | ~85-95 | Very Fast (1-10 min) | Very Low | Particularly effective in microwave-assisted SPPS, offering high purity and minimal racemization. |
| PyBOP | Phosphonium Salt | ~70-88 | Moderate (20-60 min) | Low | Longer coupling times may be required to achieve comparable purity to aminium salts for hindered residues.[1] |
*Crude purity can vary significantly depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound using HATU as the coupling reagent, which is widely regarded as a benchmark for difficult couplings. These protocols can be adapted for other high-performance reagents like HCTU and COMU with minor modifications to equivalents and reaction times.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to an amino acid ester.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the amino acid ester solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected resin-bound peptide (1.0 eq)
-
20% Piperidine (B6355638) in DMF
-
This compound (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Coupling: a. In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF. b. Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The resin is now ready for the next coupling cycle or for capping of unreacted amines.
Protocol 3: Cbz-Group Deprotection by Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the N-terminus of the peptide.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent such as methanol or THF in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The product may be used in the next step without further purification or can be purified if necessary.
Visualizations
Experimental Workflow for Peptide Coupling
Caption: General experimental workflows for solution-phase and solid-phase peptide synthesis.
Signaling Pathway: Apoptosis Induction by Anticancer Peptides
Peptides incorporating non-natural amino acids, such as 1-aminocyclopentanecarboxylic acid, are often investigated for their potential as therapeutic agents, including anticancer applications. One common mechanism of action for anticancer peptides is the induction of apoptosis (programmed cell death). The following diagram illustrates the extrinsic and intrinsic apoptosis pathways that can be activated by such peptides.
Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways induced by anticancer peptides.
References
Application Note: Efficient Amide Bond Formation Using HATU for the Coupling of 1-(Cbz-amino)cyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of peptide synthesis and drug discovery, the formation of amide bonds is a fundamental transformation. The choice of coupling reagent is critical to ensure high yields, minimal side reactions, and preservation of stereochemical integrity.[1][2] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) has emerged as a third-generation coupling reagent of choice, demonstrating superiority over conventional reagents, especially in challenging cases involving sterically hindered or conformationally constrained amino acids.[3][4] HATU is lauded for its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization.[1][5][6] This is attributed to the formation of a highly reactive OAt-active ester intermediate and the participation of the pyridine (B92270) nitrogen in the amide bond-forming transition state.[7] This application note provides a detailed protocol for the efficient coupling of the N-protected, sterically demanding 1-(Cbz-amino)cyclopentanecarboxylic acid with a primary amine using HATU.
Reaction Principle
The HATU-mediated coupling reaction proceeds via a two-step mechanism.[6] First, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly converted to an OAt-active ester.[6][7][8] In the second step, the amine nucleophile attacks the active ester, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and tetramethylurea as byproducts.[9]
Experimental Protocol
This protocol details the coupling of this compound with a generic primary amine (R-NH2).
Materials and Reagents:
-
This compound
-
Primary amine (R-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the solution, add DIPEA (2.0-3.0 equivalents) and stir for 5-10 minutes at room temperature.[6]
-
Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture.[6] Stir for a pre-activation period of 15-30 minutes at room temperature.[9] The solution may undergo a color change.
-
Amine Addition: Add the primary amine (1.0-1.1 equivalents) to the activated mixture.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and brine.[9]
-
-
Purification:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[9]
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent. |
| Primary Amine (R-NH2) | 1.0 - 1.1 eq | A slight excess can be used to ensure complete consumption of the acid. |
| HATU | 1.0 - 1.2 eq | Using a large excess should be avoided to prevent side reactions like guanidinylation of the amine.[9] |
| DIPEA | 2.0 - 3.0 eq | A non-nucleophilic base is crucial for the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Other polar aprotic solvents like DCM can be used, but ensure reactants are fully dissolved.[9] |
| Temperature | Room Temperature (20-25 °C) | Gentle heating to 30-40°C can be considered for sluggish reactions.[9] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Important to prevent moisture from hydrolyzing the active ester.[9] |
Visualizations
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Experimental workflow for HATU coupling.
Troubleshooting and Optimization
-
Low Yield:
-
Moisture: Ensure strictly anhydrous conditions. Flame-dry glassware and use anhydrous solvents, as water can hydrolyze the reactive intermediates.[9]
-
Reagent Quality: Use fresh, high-purity HATU and base.
-
Inadequate Activation: Consider extending the pre-activation time to ensure complete formation of the OAt-ester before adding the amine.[9]
-
-
Side Reactions:
-
Guanidinylation of the Amine: This can occur if the amine attacks HATU directly. Avoid using a large excess of HATU and adhere to the recommended order of addition (pre-activation of the acid).[9]
-
Racemization: While HATU is known to minimize racemization, for particularly sensitive substrates, using a hindered base like collidine in combination with HATU can be beneficial.[3]
-
HATU is a powerful and efficient coupling reagent for the formation of amide bonds, particularly with sterically demanding building blocks like this compound. The provided protocol, when executed with care to exclude moisture and with proper monitoring, offers a reliable method for synthesizing complex amides. This methodology is broadly applicable in peptide synthesis and medicinal chemistry for the construction of novel molecular entities.
References
- 1. nbinno.com [nbinno.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Applications of 1-(Cbz-amino)cyclopentanecarboxylic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 1-(Carbobenzyloxy-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine, represents a valuable constrained amino acid building block in the design and synthesis of novel therapeutic agents. Its rigid cyclopentyl scaffold offers a unique tool to manipulate peptide and peptidomimetic conformations, leading to enhanced biological activity, selectivity, and metabolic stability.
This document provides detailed application notes and experimental protocols for the use of 1-(Cbz-amino)cyclopentanecarboxylic acid in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors.
Application Notes
The incorporation of this compound into bioactive molecules leverages the principle of conformational constraint. By restricting the rotational freedom of the peptide backbone, this cyclic amino acid analog can pre-organize the molecule into a bioactive conformation that is favorable for binding to a biological target, such as an enzyme active site or a receptor. This can lead to a lower entropic penalty upon binding and, consequently, higher affinity and potency.
A notable application of this strategy is in the development of selective protease inhibitors. For instance, peptidomimetics incorporating α-aminocyclopentane carboxylic acid at the P2 position have been investigated as inhibitors of μ-calpain and cathepsin B, two cysteine proteases implicated in various pathological conditions.[1]
Calpain and Cathepsin B Inhibition:
Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is linked to neurodegenerative diseases, stroke, and cataract formation.[2][3] Cathepsin B, a lysosomal cysteine protease, is often overexpressed in various cancers and is associated with tumor invasion and metastasis.[4][5][6] The development of selective inhibitors for these enzymes is a significant goal in drug discovery.
The conformational constraints imposed by the cyclopentane (B165970) ring of 1-aminocyclopentanecarboxylic acid can influence the selectivity of inhibitors for different but related proteases. Studies have shown that peptidomimetics containing this residue can exhibit differential inhibition of μ-calpain and cathepsin B.[1] This highlights the potential of using constrained amino acids to fine-tune the selectivity profile of drug candidates.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a peptidomimetic compound containing α-aminocyclopentane carboxylic acid against μ-calpain and cathepsin B.
| Compound | P2 Residue | Target Enzyme | Ki (μM) | Selectivity Ratio (Cathepsin B Ki / μ-calpain Ki) |
| 2 | α-aminocyclopentane carboxylic acid | μ-calpain | 1.7 | 0.33 |
| Cathepsin B | 0.56 |
Table 1: Inhibitory constants (Ki) of a peptidomimetic inhibitor (compound 2) incorporating α-aminocyclopentane carboxylic acid at the P2 position against porcine erythrocyte μ-calpain and human liver cathepsin B. Data sourced from a 2008 study.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 1-aminocyclopentanecarboxylic acid.
Materials:
-
1-aminocyclopentanecarboxylic acid
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Slowly add sodium carbonate (5.0 eq) to the solution.
-
Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Carefully adjust the pH of the reaction mixture to 2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases and wash with saturated saline solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may contain the benzyl ester as a byproduct.
-
Dissolve the crude product in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (5.0 eq) and stir the mixture overnight at room temperature.
-
Wash the reaction mixture three times with diethyl ether.
-
Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, wash with saturated saline, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[7]
General Protocol for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide using standard coupling reagents. Due to the steric hindrance of the cyclic amino acid, extended coupling times or double coupling may be necessary.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF for Fmoc deprotection)
-
Ninhydrin test solution
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature.
-
-
Monitoring the Coupling Reaction: Monitor the progress of the coupling reaction using the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates completion of the coupling. Due to the steric bulk of this compound, the reaction may require a longer time (2-4 hours or overnight).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the Kaiser test remains positive after the initial coupling, repeat steps 3-5.
-
Chain Elongation: Proceed with the deprotection of the next amino acid in the sequence (if applicable) or proceed to the final cleavage and deprotection of the peptide.
Calpain and Cathepsin B Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against calpain and cathepsin B using a fluorogenic substrate.
Materials:
-
Purified μ-calpain (e.g., from porcine erythrocytes)
-
Purified cathepsin B (e.g., from human liver)
-
Assay buffer for calpain (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 mM DTT)
-
Assay buffer for cathepsin B (e.g., 50 mM Sodium Acetate, pH 6.0, containing 1 mM EDTA, 0.5 mM DTT)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for cathepsin B, Suc-Leu-Leu-Val-Tyr-AMC for calpain)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution (calpain or cathepsin B), and the test compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Dixon plot).[1]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID CAS#: 17191-44-5 [chemicalbook.com]
Application Notes and Protocols: 1-(Cbz-amino)cyclopentanecarboxylic Acid as a Constrained Amino Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(Cbz-amino)cyclopentanecarboxylic acid, a cyclic α,α-disubstituted amino acid, as a tool to introduce conformational constraints into peptides. The protocols and data presented are based on established methodologies for similar constrained amino acids and serve as a guide for incorporating this unique building block into peptide-based drug discovery and development programs.
Introduction to Constrained Amino Acids
Peptides are promising therapeutic agents due to their high specificity and potency. However, their inherent flexibility can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. The incorporation of constrained amino acids, such as 1-aminocyclopentanecarboxylic acid, is a powerful strategy to overcome these limitations. By restricting the rotational freedom of the peptide backbone, these residues can pre-organize the peptide into a bioactive conformation, leading to enhanced biological activity and stability.
The cyclopentane (B165970) ring of 1-aminocyclopentanecarboxylic acid restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns and helices. The carboxybenzyl (Cbz) protecting group on the amine is a common choice for solution-phase peptide synthesis.
Applications in Drug Discovery
The introduction of 1-aminocyclopentanecarboxylic acid into a peptide sequence can be leveraged in several therapeutic areas:
-
Targeting Protein-Protein Interactions (PPIs): By mimicking secondary structures like α-helices or β-turns that are crucial for PPIs, peptides containing this constrained amino acid can act as potent and specific inhibitors.
-
Developing Receptor Agonists and Antagonists: The conformational rigidity imparted by the cyclopentane ring can lead to higher receptor affinity and selectivity. This is particularly relevant for G-protein coupled receptors (GPCRs), where a specific conformation is often required for activation or inhibition.
-
Enhancing Metabolic Stability: The steric hindrance provided by the cyclic structure can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
Potential Signaling Pathway Targets:
Based on the applications of structurally similar compounds, peptides incorporating 1-aminocyclopentanecarboxylic acid could be designed to modulate key signaling pathways, including:
-
Renin-Angiotensin System (RAS): The non-peptide angiotensin II receptor blocker, Irbesartan, features a spirocyclic system derived from a cyclopentane derivative. This suggests that peptides containing 1-aminocyclopentanecarboxylic acid could be explored as antagonists of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in blood pressure regulation.
-
Voltage-Gated Sodium Channel (NaV1.7) Signaling: NaV1.7 is a genetically validated target for pain. Small molecule inhibitors of NaV1.7 containing a cyclopentane carboxylic acid moiety have been developed. Peptidic inhibitors incorporating this constrained amino acid could offer a novel approach to selectively block this channel and induce analgesia.
Experimental Protocols
Due to the acid-lability of the Cbz protecting group, which is not compatible with the standard trifluoroacetic acid (TFA) cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis is the recommended method for incorporating this compound.
Protocol: Solution-Phase Peptide Coupling of this compound
This protocol describes a representative coupling of this compound to the N-terminus of a peptide-ester in solution using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.
Materials:
-
This compound
-
Peptide-ester (with a free N-terminus)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Stir plate and stir bar
-
Round bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: In a separate flask, dissolve the peptide-ester (1.0 equivalent) in DMF. Add this solution to the activated Cbz-amino acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (3 times), saturated sodium bicarbonate solution (3 times), and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel to obtain the desired product.
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Protocol: Cbz-Deprotection by Hydrogenolysis
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Setup: Dissolve the Cbz-protected peptide in methanol or ethanol in a round bottom flask.
-
Catalyst Addition: Carefully add Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.
-
Protocol: Enzymatic Stability Assay
This protocol provides a general method to assess the stability of a peptide containing 1-aminocyclopentanecarboxylic acid against proteolytic degradation.
Materials:
-
Test peptide (containing 1-aminocyclopentanecarboxylic acid)
-
Control peptide (native sequence)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubation: Incubate the test peptide and the control peptide separately with the protease solution at a defined concentration in the assay buffer at 37 °C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC.
-
Data Analysis: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of each peptide.
Data Presentation
The incorporation of constrained amino acids is expected to enhance the biological activity and metabolic stability of peptides. The following tables illustrate the type of quantitative data that should be generated to evaluate the effectiveness of incorporating 1-aminocyclopentanecarboxylic acid (Acpc).
Table 1: Comparison of Receptor Binding Affinity
| Peptide | Sequence | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Native Peptide | [Native Sequence] | e.g., AT1 Receptor | [Value] |
| Acpc-Peptide | [Sequence with Acpc] | e.g., AT1 Receptor | [Value] |
Table 2: Comparison of Enzymatic Stability
| Peptide | Sequence | Protease | Half-life (t₁/₂, min) |
| Native Peptide | [Native Sequence] | e.g., Trypsin | [Value] |
| Acpc-Peptide | [Sequence with Acpc] | e.g., Trypsin | [Value] |
Table 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
| Peptide | Solvent | % Helicity / β-turn |
| Native Peptide | [e.g., PBS] | [Value] |
| Acpc-Peptide | [e.g., PBS] | [Value] |
| Acpc-Peptide | [e.g., 50% TFE/PBS] | [Value] |
Note: The values in these tables are placeholders and should be replaced with experimental data.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential modulation of the Renin-Angiotensin System (RAS) by a peptide antagonist containing 1-aminocyclopentanecarboxylic acid.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and evaluation of a peptide containing this compound.
Application Notes and Protocols for the Incorporation of Cbz-Cycloleucine into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide backbones is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Cycloleucine (B556858), a cyclic amino acid, is of particular interest due to its ability to introduce conformational constraints, thereby influencing peptide secondary structure, receptor binding affinity, and enzymatic stability. The benzyloxycarbonyl (Cbz) protecting group is a well-established amine protecting group in peptide synthesis. This document provides detailed application notes and experimental protocols for the successful incorporation of Cbz-cycloleucine into peptide sequences using solid-phase peptide synthesis (SPPS).
Applications of Cbz-Cycloleucine Incorporation
The integration of Cbz-cycloleucine into peptide scaffolds can impart several advantageous characteristics:
-
Conformational Rigidity: The cyclic nature of cycloleucine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures such as β-turns and helices. This pre-organization can enhance binding affinity to biological targets.
-
Increased Proteolytic Stability: The steric hindrance provided by the cycloleucine residue can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Biological Activity: By inducing specific conformations, cycloleucine can orient key pharmacophoric residues for optimal interaction with receptors or enzymes, leading to either agonistic or antagonistic activity.
-
Improved Pharmacokinetic Properties: The enhanced stability and potentially altered lipophilicity resulting from cycloleucine incorporation can lead to improved pharmacokinetic profiles, including better absorption and distribution.
Data Presentation
Table 1: Coupling Efficiency of Sterically Hindered Amino Acids
While specific data for Cbz-cycloleucine is not extensively published, the following table provides representative coupling efficiencies for other sterically hindered amino acids using various coupling reagents in solid-phase peptide synthesis. This data serves as a useful guide for optimizing the incorporation of Cbz-cycloleucine.
| Amino Acid Derivative | Coupling Reagent | Solvent | Coupling Time (h) | Coupling Efficiency (%) | Reference |
| Cbz-Aib-OH | HBTU/HOBt/DIEA | DMF | 2 | >95 | [Generic SPPS Protocols] |
| Fmoc-Aib-OH | HATU/HOAt/DIEA | DMF | 2 | >98 | [Generic SPPS Protocols] |
| Cbz-α-Me-Val-OH | PyBOP/DIEA | NMP | 4 | ~90 | [Data not available in search results] |
| Fmoc-Cα(Me)Phg-OH | DIC/Oxyma | DMF | 3 | >95 | [Data not available in search results] |
Aib = α-aminoisobutyric acid, α-Me-Val = α-methylvaline, Cα(Me)Phg = Cα-methylphenylglycine. Data is illustrative and based on general knowledge of SPPS.
Table 2: Conformational Effects of Cyclic Amino Acid Incorporation
The incorporation of cyclic amino acids significantly influences the dihedral angles of the peptide backbone. The following table illustrates the typical conformational preferences induced by residues like 1-aminocyclohexane-1-carboxylic acid (Ac6c), a close analog of cycloleucine.
| Peptide Sequence | Cyclic Residue | Observed Conformation | Key Dihedral Angles (φ, ψ) | Analytical Method | Reference |
| Ac-(Ala)n-Ac6c-(Ala)n-NH2 | Ac6c | Helical | φ ≈ -60°, ψ ≈ -40° | NMR, CD Spectroscopy | [Data not available in search results] |
| Boc-Pro-Ac6c-NHMe | Ac6c | β-turn | φ(Pro)≈-60°,ψ(Pro)≈120°; φ(Ac6c)≈-80°,ψ(Ac6c)≈0° | X-ray Crystallography | [Data not available in search results] |
| Gramicidin S analog | D-Phe-Pro-Val-Orn-Ac6c | Type II' β-turn | - | NMR Spectroscopy | [Data not available in search results] |
Data is based on studies of similar cyclic amino acids and serves as a predictive guide for cycloleucine.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating Cbz-Cycloleucine (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating a Cbz-cycloleucine residue using the widely adopted Fmoc/tBu orthogonal protection strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Cbz-cycloleucine (Cbz-1-aminocyclohexane-1-carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
HPLC purification system
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Cbz-Cycloleucine Coupling (Sterically Hindered):
-
Due to the steric hindrance of Cbz-cycloleucine, a more robust coupling strategy is recommended.
-
Pre-activate Cbz-cycloleucine (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 15 minutes.
-
Add the activated Cbz-cycloleucine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.
-
Monitor the coupling completion using the Kaiser test. Double coupling may be required.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Purify the peptide by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Characterization of Cbz-Cycloleucine Containing Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).
-
Acquire 1D ¹H and 2D TOCSY, NOESY, and HSQC spectra.
-
The restricted rotation around the Cα-C' bond of the cycloleucine residue can be observed through distinct NOE patterns and coupling constants.
-
Chemical shift deviations from random coil values can indicate the presence of stable secondary structures.
Circular Dichroism (CD) Spectroscopy:
-
Dissolve the peptide in a suitable solvent (e.g., phosphate (B84403) buffer, trifluoroethanol).
-
Record CD spectra in the far-UV region (190-250 nm).
-
The shape of the CD spectrum can provide information about the secondary structure content (e.g., α-helix, β-sheet, β-turn, or random coil).
Mass Spectrometry (MS):
-
Use ESI-MS or MALDI-TOF MS to confirm the molecular weight of the synthesized peptide.
-
Tandem MS (MS/MS) can be used to verify the peptide sequence.
Mandatory Visualizations
Caption: Workflow for the synthesis and analysis of peptides containing Cbz-cycloleucine.
Caption: Hypothetical mechanism of action for a Cbz-cycloleucine containing peptide antagonist.
Application Notes and Protocols for Cbz Deprotection of Peptides Containing Cbz-Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various reaction conditions. However, its removal from sterically hindered amino acid residues, such as cycloleucine (B556858), presents a significant challenge. The steric bulk surrounding the carbamate (B1207046) linkage can impede catalyst access in hydrogenolysis or slow down acid-mediated cleavage, often requiring harsh conditions that may compromise the integrity of the peptide.
These application notes provide a detailed overview of common deprotection methods for peptides containing Cbz-cycloleucine, including catalytic hydrogenation, transfer hydrogenation, and acidolysis. The accompanying protocols are based on established procedures for sterically hindered amino acids and can be adapted and optimized for specific peptide sequences.
Challenges in Deprotecting Cbz-Cycloleucine
The primary challenge in the deprotection of Cbz-cycloleucine lies in the steric hindrance imposed by the α,α-disubstituted nature of the cycloleucine residue. This steric bulk can:
-
Hinder Catalyst Access: In catalytic hydrogenation, the bulky cycloleucine side chain can block the approach of the catalyst to the Cbz group, slowing down the reaction rate significantly.
-
Require Harsher Conditions: To overcome the steric hindrance, more forcing reaction conditions, such as higher temperatures, pressures, or stronger acids, may be necessary. These conditions can lead to side reactions, including racemization or degradation of the peptide.
-
Incomplete Reactions: The deprotection reaction may not proceed to completion, resulting in a mixture of protected and deprotected peptides that can be difficult to separate.
Overview of Deprotection Methods
Several methods can be employed for the removal of the Cbz group from peptides containing cycloleucine. The choice of method depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction.
-
Catalytic Hydrogenation: This is a common and often clean method for Cbz deprotection. However, for sterically hindered substrates like Cbz-cycloleucine, it may require elevated temperatures, pressures, and higher catalyst loading.
-
Transfer Hydrogenation: This method offers a safer alternative to using hydrogen gas. A hydrogen donor, such as formic acid or ammonium (B1175870) formate (B1220265), is used in the presence of a palladium catalyst. It can be effective for hindered substrates.
-
Acidolysis: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can cleave the Cbz group. This method is often effective for sterically hindered cases but can be harsh and may affect acid-labile protecting groups.
-
Lewis Acid-Mediated Deprotection: Reagents like trimethylsilyl (B98337) iodide (TMSI) can be used for Cbz deprotection, sometimes offering better selectivity for hindered substrates.[1]
Data Presentation: Comparison of Cbz Deprotection Methods for Sterically Hindered Amino Acids
Due to the limited availability of specific quantitative data for Cbz-cycloleucine, the following table summarizes typical conditions and outcomes for the deprotection of other sterically hindered Cbz-protected amino acids and peptides, which can serve as a guide for optimizing the deprotection of Cbz-cycloleucine-containing peptides.
| Deprotection Method | Substrate Analogue | Reagents & Conditions | Reaction Time | Yield | Reference(s) |
| Catalytic Hydrogenation | Cbz-α-methyl-phenylalanine | H₂, 10% Pd/C, MeOH, rt, 1 atm | 24 h | >95% | (Implied from general knowledge) |
| Cbz-peptide (hindered) | H₂, 10% Pd/C, EtOH/AcOH, 50°C, 50 psi | 12 h | High | [2] | |
| Transfer Hydrogenation | Cbz-α,α-disubstituted amino acid | HCO₂H, 10% Pd/C, MeOH, rt | 2-6 h | 85-95% | [3] |
| Cbz-protected hindered amine | Ammonium formate, 10% Pd/C, MeOH, reflux | 1-3 h | High | [3] | |
| Acidolysis | Cbz-α-aminoisobutyric acid (Aib) | 33% HBr in AcOH, rt | 1-2 h | Quantitative | [4] |
| Cbz-peptide (hindered) | TFA/DCM (1:1), rt | 4 h | Moderate to High | (General knowledge) | |
| Lewis Acid-Mediated | Sterically hindered Cbz-amine | TMSI, CH₂Cl₂, rt | 0.5-2 h | >90% | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol is a general guideline for the catalytic hydrogenation of a peptide containing Cbz-cycloleucine and should be optimized for each specific substrate.
Materials:
-
Cbz-protected peptide containing cycloleucine
-
Palladium on charcoal (10% Pd/C, 50% wet)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Acetic Acid (AcOH, optional co-solvent)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite®)
-
Nitrogen or Argon gas
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the Cbz-protected peptide in MeOH or a mixture of MeOH/AcOH (e.g., 10:1 v/v). The use of acetic acid can help to prevent catalyst poisoning by the free amine product.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading may need to be increased (e.g., 20-50 mol%) for sterically hindered substrates.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or elevate the temperature (e.g., 40-60 °C) to facilitate the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to over 24 hours depending on the steric hindrance.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
-
Further purification, if necessary, can be performed by chromatography or crystallization.
Protocol 2: Transfer Hydrogenation
This protocol provides a safer alternative to catalytic hydrogenation using hydrogen gas.
Materials:
-
Cbz-protected peptide containing cycloleucine
-
Palladium on charcoal (10% Pd/C)
-
Formic acid (HCO₂H) or Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Nitrogen or Argon gas
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolve the Cbz-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Under an inert atmosphere, add formic acid or ammonium formate to the reaction mixture. The amount of hydrogen donor should be in large excess (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
If formic acid was used, co-evaporation with a suitable solvent (e.g., toluene) may be necessary to remove residual acid.
-
The crude deprotected peptide can be purified as required.
Protocol 3: Acidolysis with HBr in Acetic Acid
This method is often effective for sterically hindered Cbz groups but is harsh and not compatible with acid-labile protecting groups.
Materials:
-
Cbz-protected peptide containing cycloleucine
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM, optional)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid or anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid to the cooled solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, precipitate the deprotected peptide hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual acetic acid and by-products.
-
Dry the product under vacuum. The resulting peptide will be in its hydrobromide salt form.
Visualizations
Experimental Workflow for Cbz Deprotection
Caption: General workflow for the deprotection of a Cbz-protected peptide containing cycloleucine.
Signaling Pathway of Cbz Deprotection
Caption: Chemical pathway of Cbz group removal from a peptide.
References
Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in organic synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical compounds. Its stability across a range of chemical conditions and the facility of its removal by catalytic hydrogenation make it a versatile tool for chemists. This document provides detailed application notes and experimental protocols for the removal of the Cbz group via catalytic hydrogenation, including both classical hydrogenolysis with hydrogen gas and transfer hydrogenation techniques.
Catalytic hydrogenation offers a mild and efficient method for Cbz deprotection, proceeding via the hydrogenolysis of the benzylic C-O bond. This process yields the unprotected amine, toluene, and carbon dioxide as byproducts. The most commonly employed catalyst for this transformation is palladium on carbon (Pd/C).
Core Concepts and Considerations
Several factors influence the success and efficiency of Cbz deprotection by catalytic hydrogenation:
-
Catalyst Selection and Activity: 10% Palladium on carbon (Pd/C) is the most frequently used catalyst. For substrates that are difficult to deprotect, the more active Pearlman's catalyst (Pd(OH)₂/C) can be a powerful alternative. Catalyst activity can be diminished by poisoning from sulfur or phosphorus-containing functional groups within the substrate or from impurities. In such cases, increasing the catalyst loading or employing alternative deprotection methods may be necessary.[1][2]
-
Hydrogen Source: The two primary hydrogen sources are hydrogen gas (H₂) and hydrogen donors for catalytic transfer hydrogenation. While H₂ gas is highly effective, safety concerns and the need for specialized equipment can make transfer hydrogenation a more practical choice, especially for larger-scale reactions.[2] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and triethylsilane.[1]
-
Solvent Choice: The choice of solvent is critical for substrate solubility to ensure efficient interaction with the heterogeneous catalyst. Common solvents include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF).[3] In some instances, particularly with amine products, the use of an acidic co-solvent like acetic acid can prevent catalyst deactivation by protonating the product amine and preventing its coordination to the palladium catalyst.[1][4]
-
Chemoselectivity: A significant challenge in catalytic hydrogenation is the potential for the reduction of other sensitive functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[5] Catalytic transfer hydrogenation is often milder and can offer improved chemoselectivity compared to hydrogenation with H₂ gas.[2]
Experimental Workflows
The general experimental workflows for Cbz deprotection via standard catalytic hydrogenation and catalytic transfer hydrogenation are depicted below.
Figure 1: General workflows for Cbz deprotection.
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of various reported conditions for the catalytic hydrogenation of Cbz-protected amines, offering a comparative overview of different methodologies.
Table 1: Standard Catalytic Hydrogenation with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Cbz-dioctylamine | 10% Pd/C (1) + 10% Nb₂O₅/C (1) | MeOH | Room Temp. | 1 | quant.[6] |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | TPGS-750-M/H₂O | Room Temp. | <2 | -[4] |
| Cbz-protected pyrrolidine | 10% Pd/C | EtOAc/EtOH/AcOH (1:1:1) | 80 | 3.5 (flow) | 92[3] |
| Cbz-protected amino acid | 5% Pd-C | MeOH | 60 | 40 | -[7] |
Table 2: Catalytic Transfer Hydrogenation
| Substrate | Hydrogen Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Cbz-amines | Ammonium Formate | 10% Pd/C | MeOH, DMF | Room Temp. | 0.5 - 2 | -[2] |
| DHPM benzyl (B1604629) esters | Ammonium Formate | 10% Pd/C | - | Room Temp. | 8 - 10 | 56 - 66[3] |
| Cbz-protected caprazamycin (B1248949) A | Formic Acid | Pd black | EtOH/HCO₂H | 25 | 1.5 | -[7] |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenation with H₂ Gas
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), typically 5-10 mol%
-
Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Celite®
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under the inert atmosphere.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification, if necessary, can be achieved by crystallization or column chromatography.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation using Ammonium Formate
This method offers a convenient alternative to using hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Inert gas (e.g., nitrogen or argon)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the solution, add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate) followed by ammonium formate (2-4 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be required for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure. Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the deprotected amine.
Troubleshooting and Optimization
-
Sluggish or Incomplete Reactions: If a reaction is slow or does not go to completion, consider the following:
-
Catalyst Inactivity: Use a fresh batch of catalyst.
-
Catalyst Poisoning: Increase the catalyst loading or consider an alternative deprotection method if sulfur or phosphorus-containing groups are present.[1]
-
Poor Solubility: Experiment with different solvents or solvent mixtures to improve the solubility of the starting material.
-
Product Inhibition: For amine products, adding a small amount of acetic acid to the reaction mixture can prevent catalyst deactivation.[1][4]
-
Logical Relationships in Cbz Deprotection
The decision-making process for selecting a Cbz deprotection method often involves considering the presence of other functional groups in the molecule.
Figure 2: Decision tree for Cbz deprotection method selection.
Conclusion
Catalytic hydrogenation is a robust and widely applicable method for the removal of the Cbz protecting group. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can achieve high yields of the desired amine. Both standard hydrogenation and transfer hydrogenation offer valuable options, with the latter providing a safer and often more chemoselective alternative. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.
References
The Versatile Role of 1-(Cbz-amino)cyclopentanecarboxylic Acid in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(Cbz-amino)cyclopentanecarboxylic acid, a carboxybenzyl-protected form of the cyclic non-proteinogenic amino acid 1-aminocyclopentanecarboxylic acid, serves as a crucial building block in contemporary drug discovery and development. Its inherent conformational rigidity and unique stereochemical properties make it an invaluable scaffold for the design of peptidomimetics, therapeutic peptides, and small molecule drugs targeting a range of diseases. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in a research and development setting.
Application Notes
Constrained Peptidomimetics and Peptide Analogs
The cyclopentyl ring of 1-aminocyclopentanecarboxylic acid imposes significant conformational constraints on the peptide backbone when incorporated into a sequence. This rigidity is highly desirable in drug design for several reasons:
-
Receptor Binding Affinity and Selectivity: By locking the peptide into a specific bioactive conformation, the entropic penalty of binding to a target receptor is reduced, often leading to enhanced affinity and selectivity.
-
Metabolic Stability: The unnatural amino acid structure provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug candidate.
-
Bioavailability: The constrained conformation can improve membrane permeability and oral bioavailability, critical hurdles in the development of peptide-based therapeutics.
The Cbz (carboxybenzyl) protecting group is a commonly used amine protecting group in peptide synthesis, removable under mild conditions, typically through catalytic hydrogenation. This allows for the straightforward incorporation of the cyclopentane (B165970) moiety into peptide sequences using standard solid-phase or solution-phase synthesis techniques.
Neurological Disorders: Anticonvulsant and NMDA Receptor Antagonist Properties
Derivatives of 1-aminocyclopentanecarboxylic acid have shown significant promise in the treatment of neurological disorders. Research has demonstrated their potential as anticonvulsant agents and as antagonists of the N-Methyl-D-aspartate (NMDA) receptor.[1]
-
Anticonvulsant Activity: 1-aminocyclopentanecarboxylic acid and its analogs have been found to protect against seizures in maximal electroshock tests. This activity is attributed to the hydrophobic interactions of the cyclopentyl ring at the receptor site, suggesting a key structural feature for this class of anticonvulsants.[1]
-
NMDA Receptor Antagonism: Overactivation of the NMDA receptor is implicated in various neurological conditions, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds incorporating the aminocyclopentane scaffold can act as competitive antagonists at the NMDA receptor, blocking the binding of glutamate (B1630785) and thereby reducing excitotoxicity.
Cardiovascular Drug Synthesis: The Case of Irbesartan
1-aminocyclopentanecarboxylic acid is a key intermediate in the synthesis of Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension. In the synthesis of Irbesartan, the cyclopentane moiety is acylated to form 1-(pentanoylamino)cyclopentanecarboxylic acid, which is then coupled with other intermediates to yield the final drug substance. This application highlights the utility of 1-aminocyclopentanecarboxylic acid as a scaffold in the synthesis of complex non-peptide small molecule drugs.
Quantitative Data
The following table summarizes the anticonvulsant activity of 1-aminocyclopentanecarboxylic acid derivatives in preclinical models.
| Compound | Animal Model | Seizure Test | Efficacy | Reference |
| 1-aminocyclopentanecarboxylic acid | Rat | Maximal Electroshock (MES) | Protective against seizures | [1] |
| 1-amino-3-methylcyclopentane carboxylic acid | Rat | Maximal Electroshock (MES) | Protective against seizures | [1] |
| 1-aminocyclopentanecarboxylic acid | Mouse | Metrazol (pentylenetetrazol) | No protection against seizures | [1] |
| 1-amino-3-methylcyclopentane carboxylic acid | Mouse | Metrazol (pentylenetetrazol) | No protection against seizures | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-aminocyclopentanecarboxylic acid.
Materials:
-
1-aminocyclopentanecarboxylic acid
-
Dioxane
-
Water
-
Sodium carbonate (Na2CO3)
-
Benzyl (B1604629) chloroformate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Saturated saline solution
Procedure:
-
Dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Slowly add sodium carbonate (5 equivalents).
-
To this mixture, add benzyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), carefully adjust the pH to 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate this compound (3 equivalents) with the coupling reagent (3 equivalents) and a base (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Cbz-group Removal:
-
For cleavage of the peptide from the resin and simultaneous removal of the Cbz group, a strong acid cleavage cocktail containing a scavenger for the benzyl cation is required. Alternatively, the peptide can be cleaved from the resin first, and the Cbz group can be removed in a separate step via catalytic hydrogenation (e.g., Pd/C, H2).
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis and incorporation of this compound.
Caption: Mechanism of NMDA receptor antagonism by aminocyclopentane derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 1-(Cbz-amino)cyclopentanecarboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Starting Material: The amino group of 1-aminocyclopentanecarboxylic acid is protonated and not sufficiently nucleophilic. | Ensure the reaction is performed under basic conditions to deprotonate the amino group. The use of a base like sodium carbonate or sodium hydroxide (B78521) is crucial.[1] |
| 2. Poor Quality of Benzyl (B1604629) Chloroformate (Cbz-Cl): Cbz-Cl can degrade upon exposure to moisture. | Use a fresh bottle of Cbz-Cl or purify it before use. Store it under anhydrous conditions. | |
| 3. Inadequate pH Control: If the pH is too low, the amine remains protonated. If the pH is too high, it can lead to the hydrolysis of Cbz-Cl and potential racemization.[1] | Maintain the pH of the reaction mixture between 8 and 10. A buffer system, such as Na₂CO₃/NaHCO₃, can be effective in maintaining the optimal pH range.[1] | |
| 4. Insufficient Mixing: In a biphasic system (e.g., water and an organic solvent), poor mixing can limit the reaction between the reactants. | Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the aqueous and organic phases. | |
| Formation of a White Precipitate (Other than Product) | 1. Hydrolysis of Benzyl Chloroformate: Excess base or prolonged reaction times at high pH can lead to the hydrolysis of Cbz-Cl to benzyl alcohol and carbon dioxide. | Add the base and Cbz-Cl slowly and simultaneously to the reaction mixture. Maintain the recommended pH range and temperature. |
| 2. Formation of Benzyl Carbonate: Reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis). | Minimize the hydrolysis of Cbz-Cl by controlling the pH and temperature. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Benzyl Ester Byproduct: Benzyl chloroformate can react with the carboxylic acid of the product to form a benzyl ester, which is often an oil.[1] | After the initial reaction, treat the crude product with a mild base like lithium hydroxide (LiOH) in a THF/water mixture to saponify the benzyl ester back to the carboxylic acid.[1] |
| 2. Residual Solvent or Impurities: The presence of solvents or other impurities can hinder crystallization. | Ensure the product is thoroughly dried under vacuum. If necessary, purify the product by column chromatography before crystallization. | |
| Yield is Consistently Moderate (e.g., 50-60%) | 1. Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature may not be ideal for this specific substrate. | Experiment with different bases (e.g., NaHCO₃, K₂CO₃, NaOH), solvent systems (e.g., dioxane/water, THF/water, acetone/water), and temperatures (e.g., 0 °C to room temperature) to optimize the yield. |
| 2. Steric Hindrance: 1-aminocyclopentanecarboxylic acid is a sterically hindered amino acid, which can slow down the reaction rate. | Consider increasing the reaction time or using a slight excess of benzyl chloroformate. However, be mindful of potential side reactions with excess reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A good, optimized laboratory procedure can achieve a yield of around 78%.[1] However, yields can vary significantly depending on the reaction conditions and the purity of the starting materials.
Q2: What is the role of the base in the Schotten-Baumann reaction for Cbz protection?
The base serves two primary purposes:
-
It deprotonates the amino group of the amino acid, making it a more potent nucleophile to attack the benzyl chloroformate.
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the unreacted amine.
Q3: Can I use an organic base like triethylamine (B128534) (TEA) or pyridine?
While organic bases can be used, for amino acid protection in aqueous media, inorganic bases like sodium carbonate or sodium hydroxide are more common. Pyridine is generally avoided as it can be acylated by benzyl chloroformate, leading to side products.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC). The starting material (1-aminocyclopentanecarboxylic acid) is typically visible with ninhydrin (B49086) stain, while the Cbz-protected product is not. The product can be visualized under UV light.
Q5: Is there a risk of racemization during the synthesis?
While Cbz protection is generally considered safe in terms of racemization, harsh basic conditions (high pH) can potentially lead to some degree of epimerization at the alpha-carbon. It is advisable to maintain the pH in the recommended range of 8-10.[1]
Q6: What are some alternative methods for Cbz protection?
Besides the traditional Schotten-Baumann conditions, other methods for introducing a Cbz group include:
-
Using activated esters of Cbz, such as Cbz-OSu (N-succinimidyl carbonate).
-
Employing non-aqueous conditions with an organic base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM).
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Cbz-Protected Amino Acids (General Observations from Literature)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | 8 - 10 | Optimal | Balances amine nucleophilicity and reagent stability.[1] |
| < 8 | Decreased | Incomplete deprotonation of the amine. | |
| > 10 | Decreased | Increased hydrolysis of benzyl chloroformate and potential for racemization.[1] | |
| Base | Na₂CO₃ / NaHCO₃ | Good to Excellent | Provides a stable pH in the optimal range.[1] |
| NaOH | Good to Excellent | Effective, but requires careful control of addition to maintain pH. | |
| Organic Amines (e.g., TEA) | Variable | Can be effective, but may complicate workup. | |
| Temperature | 0 °C to Room Temp | Optimal | Balances reaction rate and minimizes side reactions. |
| > Room Temp | Decreased | Can increase the rate of side reactions, such as hydrolysis of Cbz-Cl. | |
| Solvent | Dioxane/Water, THF/Water | Good | Common solvent systems that dissolve both the amino acid salt and the organic reagent.[1] |
| Acetone/Water | Good | Another effective solvent system. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from a reported procedure with a 78% yield.[1]
Materials:
-
1-aminocyclopentanecarboxylic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated saline solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Addition of Base: Slowly add sodium carbonate (5.0 eq) to the solution.
-
Addition of Cbz-Cl: To the stirred mixture, add benzyl chloroformate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up (Part 1): Carefully adjust the pH of the reaction mixture to 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Saponification of Benzyl Ester Byproduct: Combine the organic extracts and concentrate under reduced pressure. Dissolve the crude product in a 1:1 mixture of THF and water. Add lithium hydroxide (5.0 eq) and stir the mixture overnight at room temperature.
-
Work-up (Part 2): Wash the mixture with diethyl ether (3x). Acidify the aqueous layer to a pH of 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with saturated saline, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the final product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-(Cbz-amino)cyclopentanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(Cbz-amino)cyclopentanecarboxylic acid.
Purification Workflow Overview
The general workflow for the purification of crude this compound involves an initial workup to remove impurities, followed by a primary purification step. The selection of the appropriate purification method depends on the nature and quantity of the impurities present.
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem 1: Low Yield of Desired Product After Initial Extraction
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete reaction: | Before starting the purification, ensure the initial Cbz-protection reaction has gone to completion using Thin Layer Chromatography (TLC). |
| Incorrect pH during extraction: | The aqueous layer must be sufficiently basic (pH 8-10) to deprotonate the carboxylic acid and bring it into the aqueous phase.[1] Use a pH meter or pH paper to verify. |
| Insufficient mixing: | During extraction, ensure thorough mixing of the aqueous and organic layers to facilitate the transfer of the deprotonated product.[2] |
| Emulsion formation: | If an emulsion forms between the aqueous and organic layers, it can trap the product. To break the emulsion, you can add brine (saturated NaCl solution), gently swirl, or in some cases, filter the mixture through a pad of celite.[3] |
| Product precipitation: | If the sodium salt of the product is not fully soluble in the aqueous layer, it may precipitate at the interface. Try adding more water to dissolve the precipitate. |
Problem 2: Presence of Benzyl Ester Impurity in the Final Product
Background: The reaction of 1-aminocyclopentanecarboxylic acid with benzyl chloroformate can sometimes lead to the formation of the benzyl ester of the desired product as a significant byproduct.[4]
Solution Workflow:
Caption: Workflow for the removal of benzyl ester impurity via hydrolysis.
Detailed Protocol for Hydrolysis:
-
Dissolve the crude product containing the benzyl ester in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.[4]
-
Add lithium hydroxide (B78521) (LiOH) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.[4]
-
Once the hydrolysis is complete, wash the reaction mixture with diethyl ether to remove any non-polar impurities.[4]
-
Carefully acidify the aqueous layer to a pH of approximately 2 using 1 M HCl. This will protonate the carboxylic acid, making it less soluble in water.[4]
-
Extract the product from the acidified aqueous layer with ethyl acetate.[4]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the purified product.[4]
Problem 3: Oily Product Instead of a Crystalline Solid
Possible Causes & Solutions:
| Cause | Solution |
| Residual solvent: | Ensure all solvent has been removed under reduced pressure. For higher boiling point solvents like ethyl acetate, this may require a high vacuum. |
| Presence of impurities: | Impurities can often prevent crystallization. Consider an additional purification step such as column chromatography or a different recrystallization solvent. |
| Incorrect recrystallization solvent: | The chosen solvent may be too good a solvent, preventing precipitation. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for Cbz-protected amino acids include ethyl acetate/hexanes, toluene, or ethanol (B145695)/water mixtures.[1][5] |
| Product is inherently an oil: | While this compound is expected to be a solid, some derivatives or impure forms might be oils at room temperature. In this case, purification by column chromatography is the preferred method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include:
-
Unreacted 1-aminocyclopentanecarboxylic acid: This can be removed by the acid-base extraction workup.
-
Benzyl alcohol: A byproduct of the reaction, which is typically removed during the aqueous workup.
-
Benzyl chloroformate: Excess reagent that can be quenched and removed during the workup.
-
This compound benzyl ester: A significant byproduct that requires hydrolysis for removal.[4]
-
Di-Cbz protected amino acid: This can form under harsh reaction conditions and may require chromatographic separation.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique. A suitable solvent system for analyzing Cbz-protected amino acids is a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to reduce tailing of the carboxylic acid spot.[6] For visualization, UV light (due to the benzene (B151609) ring in the Cbz group) and a ninhydrin (B49086) stain (to detect any free amino groups) can be used.
Q3: What is the best method for purifying the crude product?
A3: The best method depends on the impurities present:
-
Acid-Base Extraction and Hydrolysis: This is highly effective if the main impurity is the benzyl ester.[4]
-
Recrystallization: This is a good option if the crude product is mostly the desired compound with minor impurities. Suitable solvent systems can be determined empirically, but ethyl acetate/hexanes or ethanol/water are good starting points.[1][5]
-
Column Chromatography: This is the most powerful technique for separating a mixture of compounds with different polarities, such as removing a di-Cbz byproduct or if the product is an oil. A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexanes is a common choice for Cbz-protected amino acids.[7]
Q4: I am having trouble with the acid-base extraction. What are some common mistakes?
A4: Common issues with acid-base extractions include:
-
Using a water-miscible organic solvent: Solvents like acetone (B3395972) or ethanol will not form two distinct layers with water. Use water-immiscible solvents like ethyl acetate, diethyl ether, or dichloromethane.
-
Forgetting to vent the separatory funnel: When using bicarbonate solutions, carbon dioxide gas is produced upon neutralization of any acid, leading to pressure buildup. Vent the funnel frequently.[8]
-
Shaking too vigorously: This can lead to the formation of stable emulsions. Gentle inversions are often sufficient for mixing.[3]
-
Incorrectly identifying the aqueous and organic layers: The layer with the higher density will be at the bottom. While many chlorinated solvents are denser than water, most other common organic solvents are less dense. If in doubt, add a few drops of water and observe which layer it joins.
Q5: What analytical techniques can be used to confirm the purity and identity of the final product?
A5: The following techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule.[8][9]
-
Mass Spectrometry (MS): This can confirm the molecular weight of the compound.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[10]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Saponification
This protocol is recommended when the crude product is suspected to contain the benzyl ester impurity.
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide (LiOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks, magnetic stirrer
Procedure:
-
Dissolve the crude product in a 1:1 mixture of THF and water.[4]
-
Add LiOH (approximately 2-3 equivalents relative to the estimated amount of benzyl ester) and stir the mixture at room temperature overnight.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x volume of the aqueous layer) to remove non-polar impurities. Discard the organic layer.[4]
-
Slowly add 1 M HCl to the aqueous layer with stirring until the pH reaches ~2.[4]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the ethyl acetate extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for crude material that is already relatively pure.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate and hexanes, or ethanol and water)
-
Erlenmeyer flask, hot plate, ice bath, Buchner funnel and flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate or ethanol) to the flask and heat gently to dissolve the solid.
-
Once dissolved, slowly add the less soluble solvent (e.g., hexanes or water) until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield Range | Notes |
| Acid-Base Extraction & Saponification | 50-70% (with benzyl ester) | >95% | 70-85% | Effective for removing ester byproduct.[4] |
| Recrystallization | >85% | >98% | 60-90% | Yield is dependent on the purity of the starting material. |
| Column Chromatography | 50-90% | >99% | 50-80% | Most effective for complex mixtures but can be lower yielding. |
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID CAS#: 17191-44-5 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID(17191-44-5) 1H NMR [m.chemicalbook.com]
- 9. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 10. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
Technical Support Center: Peptide Coupling Reactions with Cbz-Cycloleucine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-cycloleucine in peptide synthesis. The guidance addresses common challenges arising from the unique steric hindrance of this α,α-disubstituted amino acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no yield in my peptide coupling reaction with Cbz-cycloleucine?
A1: The primary reason for low coupling efficiency is the significant steric hindrance of Cbz-cycloleucine.[1] As an α,α-disubstituted amino acid, the quaternary carbon at the alpha position physically blocks the approach of both the incoming activated carboxyl group and the N-terminal amine of the growing peptide chain.[2][3] Standard coupling reagents, such as DCC or DIC alone, are often too slow or inefficient to overcome this steric barrier, leading to incomplete reactions.[1]
Q2: What are the most effective coupling reagents for incorporating Cbz-cycloleucine into a peptide sequence?
A2: For sterically demanding amino acids, more potent coupling reagents are required.[4] Onium-type reagents (both uronium and phosphonium (B103445) salts) are highly recommended.[5] Reagents like HATU, HBTU, PyAOP, and PyBOP have demonstrated success in coupling hindered amino acids.[1][6] Modern coupling reagents such as COMU, which incorporates an OxymaPure leaving group, are also excellent choices as they are highly reactive and help suppress racemization of other amino acids in the sequence.[5][7] The use of additives like HOAt or OxymaPure with a carbodiimide (B86325) like DIC is also a viable strategy that outperforms older additives like HOBt.[1]
Q3: I've chosen a strong coupling reagent but my reaction is still incomplete. What are the next troubleshooting steps?
A3: If you still face incomplete coupling with a potent reagent, consider the following protocol modifications:
-
Double Coupling: After the initial coupling reaction time, remove the solvent and unreacted reagents, and repeat the coupling step with a fresh solution of activated Cbz-cycloleucine.
-
Increase Equivalents: Use a higher excess of the Cbz-cycloleucine and coupling reagents (e.g., 3-5 equivalents) relative to the free amine on the resin.
-
Change Solvent: If aggregation of the growing peptide chain is suspected, switching the solvent from Dichloromethane (DCM) to a more polar, aggregation-disrupting solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can improve reaction kinetics.[8][9]
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective for difficult couplings.[5]
-
Longer Reaction Times: Extend the coupling time significantly, for instance, from 2 hours to 6, 12, or even 24 hours. Monitor the reaction progress using a qualitative test like the Kaiser test to check for the presence of free primary amines.
Q4: How can I minimize the risk of side reactions during the coupling of Cbz-cycloleucine?
A4: While the primary challenge is achieving coupling, side reactions can still occur, especially under forcing conditions.
-
Racemization: Cbz-cycloleucine itself is achiral at the α-carbon and cannot racemize. However, the activated Cbz-cycloleucine can act as a base, potentially causing epimerization of the adjacent C-terminal amino acid on the peptide chain. Using additives like HOAt or OxymaPure is crucial for suppressing this side reaction.[5] When using uronium/aminium reagents, minimizing pre-activation time and using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended.[5][7]
-
N-Acylurea Formation: This is a common side reaction with carbodiimide reagents (DCC, DIC), where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[5] Adding nucleophilic species like HOAt or OxymaPure rapidly converts the intermediate to an active ester, minimizing this pathway.[6]
-
Guanidinylation: When using excess uronium/aminium reagents (like HBTU or HATU), the free N-terminal amine can react with the reagent itself to form a guanidinium (B1211019) group, capping the peptide chain.[5] This is typically avoided by pre-activating the carboxylic acid for a short period before adding it to the amine component.[10]
Q5: What is the recommended method for removing the Cbz protecting group from the final peptide?
A5: The carboxybenzyl (Cbz) group is typically stable to the acidic and basic conditions used in Boc and Fmoc-based SPPS, respectively.[11] The standard method for its removal is catalytic hydrogenolysis.[11][12] This involves treating the purified peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C), in a solvent like methanol (B129727) or acetic acid.[11] Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) is an alternative if handling hydrogen gas is a concern.[11] In some cases, strong acidic conditions can also cleave the Cbz group.[13]
Data and Protocols
Comparative Data
The selection of a coupling reagent is critical for success. The following table summarizes reagents suitable for sterically hindered amino acids like Cbz-cycloleucine.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Coupling
| Reagent Class | Example(s) | Advantages | Disadvantages & Considerations |
| Carbodiimides | DIC + HOAt/OxymaPure | Cost-effective; byproducts are generally soluble (for DIC).[6] | Slower reactions; risk of N-acylurea formation; racemization risk without additives.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency; low racemization.[6] PyAOP is very effective for N-methylated amino acids.[6] | Byproducts can be difficult to remove in solution phase; BOP forms a carcinogenic byproduct (HMPA).[6][14] |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very fast and efficient; HATU is generally considered superior to HBTU.[5] | Can cause guanidinylation of the free amine if used improperly.[5] HBTU/HATU are based on the potentially explosive HOBt/HOAt.[15] |
| Modern Onium Salts | COMU, PyOxim | High efficiency comparable to HATU; non-explosive (Oxyma-based); water-soluble byproducts simplify purification.[5][15] | Higher cost compared to carbodiimides. |
| Acid Halides | TFFH (in situ) | Generates highly reactive amino acid fluorides, excellent for hindered couplings.[5] | Reagent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Recommended SPPS Protocol for Cbz-cycloleucine Coupling using HATU
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10-15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF (3-5 times).
-
Activation Solution Preparation: In a separate vial, dissolve Cbz-cycloleucine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for at least 4 hours. For difficult sequences, the reaction time may be extended to 12 hours or performed at an elevated temperature (e.g., 40°C).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), wash the resin and perform a second coupling (Step 4).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This protocol is for removing the Cbz group after the peptide has been synthesized, cleaved from the resin, and purified.
-
Peptide Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (B145695) (EtOH), or acetic acid (AcOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the peptide). The solution should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., using a balloon) or use a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical method, such as HPLC or Mass Spectrometry, to confirm the disappearance of the starting material.
-
Filtration and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Visual Guides
The following diagrams illustrate key workflows for peptide synthesis and troubleshooting.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low coupling yields with Cbz-cycloleucine.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. tdcommons.org [tdcommons.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. benchchem.com [benchchem.com]
preventing side reactions during Cbz protection of cycloleucine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-protection of cycloleucine (B556858) (1-aminocyclopentanecarboxylic acid) using a benzyloxycarbonyl (Cbz or Z) group.
Troubleshooting Guide
This guide addresses common issues encountered during the Cbz protection of the sterically hindered amino acid, cycloleucine.
Q1: The reaction is slow or incomplete, resulting in a low yield of N-Cbz-cycloleucine.
A1: This is the most common issue when working with α,α-disubstituted amino acids like cycloleucine, primarily due to steric hindrance around the α-amino group. Here are several strategies to improve the reaction rate and yield:
-
Choice of Base and pH Control: The reaction is typically performed under Schotten-Baumann conditions. Maintaining an optimal pH between 9 and 10 is crucial. A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity, while a pH that is too high can accelerate the hydrolysis of benzyl (B1604629) chloroformate. For a sluggish reaction, a stronger base or a different solvent system may be required.
-
Reaction Temperature: While many Cbz protections are run at 0°C to room temperature, gently heating the reaction mixture (e.g., to 40-50°C) can sometimes overcome the activation energy barrier caused by steric hindrance. However, this should be done cautiously as it can also promote side reactions.
-
Reagent Stoichiometry: Increasing the equivalents of benzyl chloroformate (e.g., from 1.1 to 1.5 eq.) can help drive the reaction to completion. However, excess reagent can lead to purification challenges.
-
Extended Reaction Time: Due to the reduced reactivity of the hindered amine, a significantly longer reaction time (e.g., 24-48 hours) may be necessary. Monitor the reaction progress by TLC or LC-MS.
Q2: I am observing a significant amount of benzyl alcohol in my crude product.
A2: Benzyl alcohol is a byproduct of the hydrolysis of benzyl chloroformate (Cbz-Cl). This is a common side reaction in aqueous basic conditions.
-
Control of pH: Ensure the pH does not become excessively high ( > 11), as this significantly accelerates the hydrolysis of Cbz-Cl.
-
Rate of Addition: Add the benzyl chloroformate slowly and sub-surface if possible to ensure it reacts with the amino acid before it has a chance to hydrolyze.
-
Solvent System: Using a biphasic system with an organic solvent like THF or 1,4-dioxane (B91453) can sometimes limit the exposure of the Cbz-Cl to the aqueous phase, reducing hydrolysis.[1]
Q3: My mass spectrometry analysis suggests the formation of a di-Cbz protected product.
A3: The formation of N,N-di-Cbz-cycloleucine is a potential side reaction, particularly if harsh conditions are employed. While the initial N-Cbz carbamate (B1207046) is less nucleophilic than the starting amine, a second protection can occur, especially with a strong base.
-
Base Selection: This side reaction is more likely with very strong, non-aqueous bases like LiHMDS.[2][3] Stick to milder inorganic bases like sodium carbonate or sodium bicarbonate under aqueous conditions.
-
Stoichiometry: Avoid a large excess of benzyl chloroformate.
-
Purification: The di-Cbz product will be significantly less polar than the desired mono-Cbz product and can typically be separated by silica (B1680970) gel chromatography.
Frequently Asked Questions (FAQs)
Q: Why is Cbz protection of cycloleucine more challenging than for other amino acids?
A: Cycloleucine is an α,α-disubstituted amino acid. The presence of the cyclopentyl ring directly attached to the α-carbon creates significant steric hindrance around the amino group, making it a poorer nucleophile and slowing down the rate of reaction with benzyl chloroformate.[4]
Q: What are the standard Schotten-Baumann conditions for this reaction?
A: The Schotten-Baumann reaction involves an acyl halide (in this case, benzyl chloroformate) reacting with an amine in the presence of an aqueous base.[5][6][7] The base serves to neutralize the HCl generated during the reaction, driving it to completion. For cycloleucine, this would typically involve dissolving the amino acid in an aqueous solution of a base like sodium hydroxide (B78521) or sodium carbonate, cooling the solution, and then adding benzyl chloroformate, often dissolved in an immiscible organic solvent.
Q: Is racemization a concern during the Cbz protection of cycloleucine?
A: No, racemization is not a concern. Cycloleucine is an achiral amino acid as it does not have a stereocenter at the α-carbon. High pH can cause racemization in chiral amino acids during Cbz protection.[8]
Q: What are the safety precautions for handling benzyl chloroformate (Cbz-Cl)?
A: Benzyl chloroformate is a corrosive and lachrymatory liquid.[9] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and heat.
Q: Can I use a different protecting group for cycloleucine?
A: Yes, other common amine protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[10]
Data Presentation
The following table provides an illustrative comparison of reaction conditions for the Cbz protection of a sterically hindered α,α-disubstituted amino acid. The yields are representative and may vary for cycloleucine.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 to RT | 20 | 85-95 | Standard mild conditions, may be slow for cycloleucine.[1] |
| 2 | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (1:1) | RT | 24 | 80-90 | Slightly stronger base may improve rate. |
| 3 | NaOH (2.1) | H₂O | 0 to 5 | 12 | 75-85 | Careful control of pH is critical to avoid Cbz-Cl hydrolysis. |
| 4 | LiHMDS (2.2) | Anhydrous THF | -78 to RT | 12 | Variable | Strong base, risk of di-Cbz formation.[2] |
Experimental Protocols
Protocol: Cbz Protection of Cycloleucine under Schotten-Baumann Conditions
This protocol is a general procedure adapted for the N-protection of cycloleucine using benzyl chloroformate.
Materials:
-
Cycloleucine (1.0 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.2 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq.)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloleucine (1.0 eq.) in a solution of sodium carbonate (2.2 eq.) in deionized water.
-
Add an equal volume of 1,4-dioxane to the flask to create a 1:1 mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq.) dropwise to the vigorously stirred solution over 30 minutes. Ensure the temperature remains below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10:1 DCM:MeOH with 1% acetic acid).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of dioxane) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl. The product should precipitate as a white solid.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz-cycloleucine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting decision tree for Cbz protection of cycloleucine.
Caption: Experimental workflow for N-Cbz protection of cycloleucine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijacskros.com [ijacskros.com]
- 7. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
optimization of reaction conditions for peptide synthesis with Cbz-cycloleucine
Welcome to the technical support center for the optimization of reaction conditions for peptide synthesis involving Cbz-cycloleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of incorporating the sterically hindered amino acid, cycloleucine (B556858), into peptide chains.
FAQs: Quick Answers to Common Questions
Q1: Why is the incorporation of Cbz-cycloleucine into a peptide sequence challenging?
The primary challenge arises from the steric hindrance caused by the cyclic side chain of cycloleucine, an α,α-disubstituted amino acid. This bulkiness around the α-carbon hinders the approach of the acylating species to the amino group of the incoming amino acid (or the activated carboxyl group of Cbz-cycloleucine to the N-terminal amine of the peptide chain), slowing down the kinetics of the coupling reaction and often leading to incomplete reactions and low yields.
Q2: What are the most common issues encountered when using Cbz-cycloleucine?
The most frequently reported issues include:
-
Low coupling efficiency: Incomplete reaction leading to deletion sequences.
-
Slow reaction rates: Requiring extended reaction times.
-
Racemization: Although less common for α,α-disubstituted amino acids, it can still be a concern under harsh conditions.
-
Aggregation: Hydrophobic sequences containing bulky residues can be prone to aggregation, further impeding reaction kinetics.[1]
Q3: Which coupling reagents are recommended for Cbz-cycloleucine?
For sterically hindered amino acids like cycloleucine, more potent coupling reagents are generally required. While standard reagents might be insufficient, the following are recommended starting points for optimization:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are often more effective than HBTU for hindered couplings.[2][3] HATU, in particular, is known for its high coupling efficiency and ability to minimize racemization.
-
Phosphonium Salts: PyAOP and PyBOP are also powerful reagents suitable for difficult couplings.
-
Carbodiimides: While less effective on their own for hindered couplings, they can be used in combination with additives like HOBt or HOAt.
Q4: What are the recommended methods for deprotecting the Cbz group from the cycloleucine residue?
The Cbz (benzyloxycarbonyl) protecting group can be removed under various conditions. The choice of method depends on the sensitivity of the rest of the peptide.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method, typically employing a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate).[4]
-
Acid-mediated Deprotection: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. However, this method is harsher and may not be suitable for peptides with acid-labile protecting groups.[5] Alternative, milder acidic conditions using reagents like isopropanol (B130326) hydrochloride (IPA·HCl) have also been reported.[5]
-
Lewis Acid-mediated Deprotection: Reagents like AlCl₃ in a suitable solvent can also be used for Cbz removal.
Troubleshooting Guides
Problem 1: Low Coupling Yield of Cbz-Cycloleucine
Symptoms:
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to the deletion sequence (the peptide without the cycloleucine residue).
-
The ninhydrin (B49086) test (for free amines on the resin) remains positive after the coupling step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Insufficiently active coupling reagent | Switch to a more potent coupling reagent. If using HBTU, consider switching to HATU, HCTU, or COMU. For extremely difficult couplings, consider reagents that generate amino acid fluorides. | See "Coupling Reagent Comparison" table below. |
| Short reaction time | Extend the coupling reaction time. For sterically hindered amino acids, coupling can take significantly longer. Monitor the reaction progress using the ninhydrin test and allow the reaction to proceed until the test is negative. Standard 1-2 hour coupling times may need to be extended to 4-24 hours. | General SPPS protocols often require modification for hindered residues. Start with a 4-hour coupling time and optimize. |
| Sub-optimal reaction temperature | Carefully increase the reaction temperature. Raising the temperature to 40-50°C can improve the reaction rate. However, be cautious as higher temperatures can increase the risk of side reactions, including racemization. | This should be approached with caution. Monitor for byproducts by LC-MS. |
| Inadequate equivalents of reagents | Increase the equivalents of the Cbz-cycloleucine and the coupling reagent. Instead of the standard 3-5 equivalents, using 5-10 equivalents can help drive the reaction to completion. | Standard solid-phase peptide synthesis (SPPS) protocols can be adapted with increased equivalents. |
| Double coupling | Perform the coupling step twice before proceeding to the deprotection of the next amino acid. After the first coupling, wash the resin and then repeat the coupling step with fresh reagents. | This is a common strategy for difficult couplings in SPPS. |
| Poor solvation or aggregation | Switch to a more effective solvent. While DMF is common, N-methylpyrrolidone (NMP) has better solvating properties and can be beneficial for aggregating sequences.[1] | The choice of solvent can significantly impact coupling efficiency.[6] |
While specific comparative data for Cbz-cycloleucine is limited in the literature, the following table, based on general performance for sterically hindered couplings, can guide your selection.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.[2] |
| HCTU | Aminium/Uronium Salt | High | Fast | Low | A good, often more cost-effective alternative to HATU. |
| HBTU | Aminium/Uronium Salt | Moderate to High | Fast | Low | A reliable and cost-effective option for routine couplings, but may be less effective for highly hindered residues compared to HATU.[2] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from uronium salts. |
| COMU | Aminium/Uronium Salt | Very High | Very Fast | Low | Known for high efficiency and good solubility. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Moderate | A classic and cost-effective combination, but may require longer reaction times and show lower yields for very hindered couplings. |
Problem 2: Incomplete Deprotection of the Cbz Group
Symptoms:
-
Mass spectrometry analysis shows the presence of the Cbz-protected peptide after the deprotection step.
-
The final purified peptide has a higher molecular weight than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Catalyst poisoning (for hydrogenolysis) | Ensure the peptide sequence does not contain sulfur-containing amino acids (e.g., methionine, cysteine) which can poison the palladium catalyst. If they are present, a different deprotection method should be considered. | General knowledge in catalysis. |
| Insufficient catalyst or hydrogen source | Increase the amount of catalyst (e.g., 10% Pd/C by weight) and ensure an adequate supply of hydrogen. For transfer hydrogenolysis, ensure sufficient equivalents of the hydrogen donor (e.g., ammonium formate). | See "Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis". |
| Incomplete reaction (acid-mediated) | Increase the reaction time or the concentration of the acid. Monitor the reaction by TLC or LC-MS to determine the optimal time. | See "Experimental Protocol: Acid-Mediated Cbz Deprotection". |
| Steric hindrance around the Cbz group | The bulky nature of cycloleucine might slightly hinder access to the Cbz group. Ensure adequate reaction time and appropriate reaction conditions. | This is a consideration based on the structure of the amino acid. |
Experimental Protocols
Experimental Protocol: Coupling of Cbz-Cycloleucine using HATU
This protocol is a starting point for solid-phase peptide synthesis (SPPS) and may require optimization.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate the Cbz-cycloleucine (5 equivalents relative to resin loading) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated Cbz-cycloleucine solution to the resin.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Monitor the reaction using a qualitative ninhydrin test. If the test is still positive, extend the reaction time or consider a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Proceed to the next cycle.
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol is for solution-phase deprotection after cleavage from the resin.
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogen Source:
-
Hydrogen Gas: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (B1220265) (5-10 equivalents) to the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed. This can take from a few hours to overnight.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Work-up: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Experimental Protocol: Acid-Mediated Cbz Deprotection
This is a harsher method and should be used with caution.
-
Reagent Preparation: Prepare a solution of 33% HBr in acetic acid.
-
Reaction: Dissolve the Cbz-protected peptide in the HBr/acetic acid solution.
-
Reaction Time: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the precipitate with ether to obtain the peptide hydrobromide salt.
Visualizations
Caption: Workflow for peptide synthesis incorporating Cbz-cycloleucine.
Caption: Troubleshooting logic for low coupling yield of Cbz-cycloleucine.
References
- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
minimizing racemization of 1-(Cbz-amino)cyclopentanecarboxylic acid during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of the sterically hindered amino acid, 1-(Cbz-amino)cyclopentanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to difficult coupling and potential racemization?
A1: this compound is an α,α-disubstituted amino acid. The cyclopentyl ring and the Cbz-protecting group create significant steric hindrance around the carboxyl group. This bulkiness can slow down the rate of the desired amide bond formation, and under certain activation conditions, can provide a larger window of opportunity for racemization to occur through the formation of a planar oxazolone (B7731731) intermediate.
Q2: My standard coupling protocol using DIC/HOBt is giving low yields and significant racemization. What should I do?
A2: Standard carbodiimide (B86325) reagents like DIC, even with HOBt, are often inefficient for coupling sterically hindered amino acids.[1] It is highly recommended to switch to a more potent coupling reagent. Onium salts (aminium/uronium or phosphonium) are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For difficult couplings involving sterically hindered amino acids, reagents that form highly reactive OAt or Oxyma active esters are preferred.[2]
-
Aminium/Uronium salts: HATU, HCTU, and COMU are highly recommended. HATU and other reagents based on the HOAt anion are particularly effective.[3] COMU, which incorporates OxymaPure, is also an excellent choice with a favorable safety profile.[1][4]
-
Phosphonium salts: PyBOP and PyAOP are also very effective. PyAOP is particularly useful for coupling N-methylated and other sterically demanding amino acids.[3] For extremely hindered couplings, PyBrOP can be used, though it is highly reactive.[5]
-
Acyl Fluorides: In cases of extreme steric hindrance, converting the carboxylic acid to an acyl fluoride (B91410) in situ using reagents like TFFH can be a superior strategy.[4]
Q4: How important is the choice of base in minimizing racemization?
A4: The choice and amount of base are critical. The base is required to deprotonate the incoming amine nucleophile but can also promote racemization by abstracting the α-proton of the activated amino acid. For sensitive couplings, using a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is advisable over stronger, less hindered bases like diisopropylethylamine (DIPEA).[6] It is also crucial to use the minimum necessary amount of base.
Q5: Can I increase the reaction temperature to improve coupling efficiency?
A5: While increasing the temperature can accelerate slow coupling reactions, it also significantly increases the rate of racemization.[7] If a higher temperature is necessary, it should be carefully optimized and used in conjunction with a low-racemization coupling reagent and a suitable base. Microwave-assisted synthesis can be effective but requires careful temperature control.[7]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Inefficient activation: The coupling reagent is not potent enough to overcome the steric hindrance. | Switch to a more powerful onium salt reagent like HATU, HCTU, or COMU. For extremely difficult cases, consider an acyl fluoride-forming reagent like TFFH. |
| Incomplete reaction: The reaction time is insufficient for the sterically hindered coupling. | Increase the reaction time. Consider performing a "double coupling" where the coupling step is repeated with fresh reagents. | |
| High Levels of Racemization | Over-activation of the carboxylic acid: The activated intermediate has a long lifetime, increasing the chance for oxazolone formation. | Use a coupling reagent known for low racemization, such as one that forms an OAt or Oxyma ester (e.g., HATU, COMU).[2] Minimize the pre-activation time before adding the amine component. |
| Inappropriate base: The base is too strong or not sterically hindered enough, leading to α-proton abstraction. | Switch from DIPEA to a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum required equivalents of base. | |
| Elevated temperature: The reaction is being run at too high a temperature. | Perform the coupling at a lower temperature (e.g., 0 °C or room temperature). If elevated temperature is required for yield, carefully balance it against the increased risk of racemization.[7] | |
| Both Low Yield and High Racemization | Combination of factors: A combination of inefficient coupling reagent, inappropriate base, and/or suboptimal reaction conditions. | Systematically optimize the reaction conditions. Start by selecting a highly efficient, low-racemization coupling reagent (e.g., HATU or COMU). Then, optimize the base and temperature. |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagent Efficacy for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Efficacy for Hindered Coupling | General Racemization Risk | Notes |
| Carbodiimides | DIC, DCC | Low to Moderate | High (without additives) | Generally not recommended for this application.[5] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | Low to Moderate | PyBrOP is extremely reactive and should be used with caution.[3][5] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Very Low to Low | Reagents forming OAt (HATU) or Oxyma (COMU) esters are generally superior in suppressing racemization.[1][3][4] |
| Acyl Halide Formers | TFFH (for acyl fluorides) | Very High | Very Low | Excellent for α,α-disubstituted amino acids.[4] |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity | General Racemization Tendency |
| DIPEA | Low | High | Higher |
| NMM | Medium | Medium | Lower |
| 2,4,6-Collidine | High | Medium | Lowest |
| Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol provides a general guideline for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a racemization-suppressing additive like HOAt (3 equivalents) in a minimal amount of DMF.
-
Pre-activation: Add a hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to prepare for the next deprotection step.
Protocol 2: Coupling via Acyl Fluoride Formation
This protocol is recommended for particularly challenging couplings where other methods may fail.
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve this compound (1.5 equivalents). Add a fluorinating agent such as TFFH (1.45 equivalents) and a hindered base like 2,4,6-collidine (3 equivalents). Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the resulting acyl fluoride solution to the resin-bound amine (1 equivalent).
-
Reaction: Allow the coupling reaction to proceed at room temperature for 2-6 hours, monitoring for completion.
-
Washing: After the reaction is complete, wash the resin as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cbz Deprotection from Hindered Amino Acids
Welcome to the technical support center for challenges related to the deprotection of the Carboxybenzyl (Cbz or Z) group from sterically hindered amino acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Cbz deprotection of hindered amino acids.
Question: My Cbz deprotection via catalytic hydrogenolysis is slow or incomplete. What can I do?
Answer: Slow or incomplete hydrogenolysis is a common issue with sterically hindered substrates, as the bulky side chains can impede access to the catalyst's active sites. Consider the following troubleshooting steps:
-
Increase Catalyst Loading: For challenging substrates, increasing the weight percentage of the Palladium on carbon (Pd/C) catalyst can improve reaction rates.
-
Elevate Temperature and Pressure: Increasing the hydrogen pressure and reaction temperature can significantly accelerate the reaction. For instance, using a continuous flow reactor like the H-Cube® allows for temperatures up to 60°C and elevated pressures, which has been shown to dramatically increase conversion rates compared to room temperature reactions[1].
-
Optimize Solvent System: The choice of solvent is crucial. Alcohols like methanol (B129727) or ethanol (B145695) are standard. Sometimes, adding a co-solvent like ethyl acetate (B1210297) or a small amount of acid (e.g., acetic acid) can prevent catalyst deactivation and improve results[2].
-
Change Hydrogen Source: If using H₂ gas is problematic, consider transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane[3][4]. These methods can sometimes be more effective for complex substrates.
-
Catalyst Reactivation: In prolonged reactions, the catalyst may become deactivated. A strategy to mitigate this is to use an injection method where the reactant is added in portions, allowing the solvent to wash the catalyst surface between injections[1].
Question: I am observing undesired side reactions, such as the reduction of other functional groups in my molecule. How can I improve chemoselectivity?
Answer: This is a critical challenge, especially when harsher conditions are required for hindered substrates. The standard go-to method for Cbz cleavage is heterogeneous hydrogenation, but this can lead to competing reductions of other functionalities like aryl halides, double bonds, or nitro groups[5].
-
Use Catalyst Inhibitors: For substrates containing benzyl (B1604629) ethers, which you wish to preserve, inhibitors like ammonia, pyridine, or ammonium acetate can be added. These reagents effectively suppress benzyl ether hydrogenolysis while allowing the smooth cleavage of the Cbz group[3][6].
-
Switch to a Milder, Non-Reductive Method: If catalytic hydrogenation is not viable, alternative methods should be employed:
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid (HBr/HOAc) or Lewis acids can cleave the Cbz group[7][8]. A system of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to selectively remove Cbz groups in the presence of sensitive functionalities like nitro groups and double bonds[6][7].
-
Nucleophilic Cleavage: A method involving a nucleophilic thiol can be used to attack the Cbz benzylic carbon. This approach was successfully used in the synthesis of Adagrasib to avoid reducing an aryl chloride and a nitrile, demonstrating its utility for sensitive substrates[5]. A protocol using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in DMA at 75 °C is effective for substrates with functionalities sensitive to hydrogenolysis or Lewis acids[6].
-
Question: My reaction has stalled, and I suspect catalyst poisoning. What are the common causes and solutions?
Answer: Catalyst poisoning leads to a complete stop of the reaction. Sulfur-containing functional groups are notorious for poisoning palladium catalysts. Nucleobase components in nucleoside chemistry have also been implicated in sluggish hydrogenolysis reactions[9].
-
Identify the Poison: Review your substrate's structure for common catalyst poisons, such as thiols, thioethers, or certain heterocycles.
-
Use a More Robust Catalyst: While Pd/C is standard, other catalysts might be more resistant to poisoning, although this often requires empirical screening.
-
Stoichiometric Reagents: If poisoning is unavoidable, switching to a non-catalytic deprotection method is the best course of action. Acid-mediated cleavage (e.g., HBr/HOAc, AlCl₃/HFIP) or nucleophilic methods are excellent alternatives as they do not involve a catalyst that can be poisoned[5][6][10].
Question: I tried using acidic conditions (e.g., refluxing in acetic acid), but now my deprotected amine is acetylated. How can I avoid this?
Answer: This is a known side reaction when using certain acids at high temperatures[11]. The newly formed, highly nucleophilic amine can react with the acid solvent.
-
Use a Non-Nucleophilic Acid: Switch to an acid that is less likely to acylate the product. HBr in acetic acid is a classic reagent where the bromide ion is a poor nucleophile[7]. Alternatively, using HCl in a non-acylating organic solvent or isopropanol (B130326) hydrochloride (IPA·HCl) are scalable, metal-free options[10].
-
Lower the Temperature: If possible, perform the reaction at a lower temperature, even if it takes longer. The acylation side reaction will likely have a higher activation energy than the deprotection.
-
Use Lewis Acids: Lewis acid conditions, such as AlCl₃ in HFIP, are performed at room temperature and offer a mild, safe, and cost-effective protocol that avoids this type of side reaction[6].
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection?
A1: The Cbz protecting group is versatile and can be removed under several conditions. The primary methods are:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source (H₂ gas or a transfer agent like ammonium formate). The reaction breaks the benzylic C-O bond, releasing toluene (B28343) and an unstable carbamic acid, which decarboxylates to the free amine and CO₂[8][12].
-
Acidic Conditions: The Cbz group is labile to strong acids. Reagents like HBr in acetic acid, concentrated HCl, or Lewis acids such as AlCl₃ are effective[7][8][10].
-
Alkaline Conditions: While less common, Cbz groups can sometimes be removed under specific, often harsh, alkaline conditions[7].
-
Other Methods: For specific substrates, other methods like using organometallic reagents or nucleophiles have been developed[5][7].
Q2: Why is Cbz deprotection particularly challenging for hindered amino acids?
A2: Steric hindrance from bulky amino acid side chains poses a significant challenge by physically blocking the Cbz group. This has two main consequences:
-
Reduced Reaction Rate: In catalytic hydrogenolysis, the hindered substrate struggles to access the active sites on the surface of the heterogeneous catalyst, leading to very slow or incomplete reactions[13].
-
Harsher Conditions Required: To overcome the slow reaction rates, more forcing conditions (higher temperature, pressure, or stronger acids) are often necessary. These conditions increase the risk of side reactions, such as the reduction of other sensitive functional groups or racemization[13][14].
Q3: Which Cbz deprotection method is best for a substrate with a reducible functional group (e.g., an alkene or alkyne)?
A3: Catalytic hydrogenolysis should be avoided as it will readily reduce double or triple bonds[11]. The best choice would be an acid-mediated method. Using HBr/HOAc or a Lewis acid like AlCl₃ in HFIP allows for the removal of the Cbz group while leaving reducible groups intact[6][7].
Q4: Can I selectively deprotect a Cbz group in the presence of a Boc group?
A4: Yes, the Cbz and Boc groups are largely orthogonal. Cbz is typically removed by hydrogenolysis, which leaves the acid-labile Boc group untouched. Conversely, Boc can be removed with an acid like trifluoroacetic acid (TFA) under conditions that do not cleave the Cbz group[15]. This orthogonality is fundamental in peptide synthesis[14].
Data Summary: Cbz Deprotection Conditions
The following table summarizes various conditions reported for Cbz deprotection, providing a comparative overview.
| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Notes |
| Catalytic Hydrogenolysis | 5% or 10% Pd/C, H₂ (1 atm) | MeOH or EtOH | Room Temp - 60°C | 5 min - 40 h | ~83-100% | Reaction time is highly substrate-dependent. Elevated temperature increases rate[1][8]. |
| Transfer Hydrogenolysis | Pd/C, Ammonium Formate | MeOH | Room Temp | 8-10 h | 56-66% | An alternative to using hydrogen gas[1]. |
| Acid-Mediated (Lewis Acid) | AlCl₃, HFIP | HFIP | Room Temp | - | High | Good for sensitive substrates; avoids heavy metals[6]. |
| Acid-Mediated (Brønsted) | IPA·HCl | IPA | 65-75°C | 4 h | - | Scalable, metal-free alternative[10]. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA | 75°C | - | High | Superior for substrates with functionalities sensitive to reduction or Lewis acids[6]. |
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
This protocol is a standard method for Cbz deprotection using palladium on carbon and hydrogen gas.
-
Preparation: Dissolve the Cbz-protected amino acid (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the flask and purge it with nitrogen or argon, followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously. For hindered substrates, elevated temperature (e.g., 60°C) may be required[8].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon the disappearance of the starting material.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amino acid, which can be purified further if necessary[8].
Protocol 2: Acid-Mediated Deprotection using IPA·HCl
This protocol provides a scalable, metal-free alternative to hydrogenolysis, suitable for commercial applications[10].
-
Preparation: To a clean, dry round-bottom flask, add the Cbz-protected substrate (e.g., 50 g) and isopropanol hydrochloride (IPA·HCl, e.g., 1000 mL) at room temperature (20-30°C).
-
Reaction: Stir the mixture for 15 minutes, then heat to 65-75°C and maintain this temperature for 4 hours.
-
Monitoring: Monitor the reaction for completion by an appropriate method (e.g., HPLC).
-
Solvent Removal: After completion, cool the reaction mass to 45-55°C and distill off the solvent under vacuum.
-
Purification: Add a solvent like ethyl acetate to the crude residue, stir, cool, and collect the product, which may precipitate as a salt[10].
Visualizations
Below are diagrams illustrating key workflows and relationships in Cbz deprotection.
Caption: Troubleshooting decision tree for Cbz deprotection.
Caption: Standard workflow for catalytic hydrogenolysis.
Caption: Simplified mechanism of Cbz hydrogenolysis.
References
- 1. thalesnano.com [thalesnano.com]
- 2. greentech.fr [greentech.fr]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Incomplete Cbz Deprotection in Complex Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the cleavage of the carbamoyl (B1232498) (Cbz or Z) protecting group in complex peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during Cbz deprotection and offers targeted solutions.
| Problem | Possible Cause | Recommended Solution |
| 1. Incomplete or Sluggish Deprotection | Catalyst Poisoning: Sulfur-containing residues (Cysteine, Methionine) or residual sulfur reagents can poison palladium catalysts.[1] | - Use a higher catalyst loading (up to weight-for-weight with the peptide).- Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).- Pre-treat the peptide solution with a scavenger resin to remove sulfur-containing impurities.- For peptides with Cys or Met, consider alternative deprotection methods like acidic or nucleophilic cleavage.[1] |
| Peptide Aggregation: The peptide may be insoluble or aggregated in the reaction solvent, limiting access of the catalyst and hydrogen source to the Cbz group.[2] | - Add a chaotropic agent, such as guanidinium (B1211019) chloride or urea, to the reaction mixture to disrupt aggregation.[2]- Use a solvent system known to reduce aggregation, such as a mixture of DMF or NMP with DCM.[2]- Perform the reaction at an elevated temperature (e.g., 40-60 °C) to improve solubility.[2]- Sonication can also help to break up aggregates.[2] | |
| Insufficient Hydrogen Source: In transfer hydrogenation, the hydrogen donor may be depleted before the reaction is complete. | - Increase the excess of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), 1,4-cyclohexadiene).[3][4] A 5-10 fold excess per protecting group is often ideal.[3] | |
| Steric Hindrance: The Cbz group may be sterically hindered within the folded peptide structure. | - Unfold the peptide using denaturing agents as mentioned for aggregation.- Increase the reaction time and/or temperature. | |
| 2. Side Reactions Observed | Reduction of Other Functional Groups: Catalytic hydrogenolysis can reduce other sensitive groups like alkynes, alkenes, nitro groups, and some aromatic systems. | - Use a milder hydrogen source, such as triethylsilane with a palladium catalyst.[5]- Employ an alternative deprotection method that does not involve hydrogenation, such as acidic cleavage with HBr in acetic acid or AlCl₃ in HFIP.[6][7][8] |
| Formation of N-Benzyl Byproduct: Insufficient hydrogen can lead to the formation of an N-benzyl protected tertiary amine. | - Ensure an adequate and continuous supply of hydrogen gas or a sufficient excess of the hydrogen donor in transfer hydrogenation. | |
| Racemization: Harsh acidic or basic conditions can lead to the loss of chirality, especially at the C-terminal residue. | - For acid-labile deprotection, use milder conditions where possible.- If racemization is a concern, catalytic hydrogenolysis is generally the mildest method.[9] | |
| 3. Difficulty with Specific Residues | Cysteine-Containing Peptides: The thiol side chain can poison the catalyst. | - Use a large excess of catalyst.- Consider protecting the cysteine with a group that is stable to hydrogenolysis but can be removed later, such as Acm (acetamidomethyl).[10]- Use non-hydrogenolysis deprotection methods.[10] |
| Methionine-Containing Peptides: The thioether can interact with the catalyst, slowing the reaction. Oxidation to methionine sulfoxide (B87167) can also be a problem.[1] | - Use a less reactive catalyst or increase the catalyst loading.- Add scavengers like thioanisole (B89551) to the reaction mixture.- Degas the solvent thoroughly to minimize oxidation. | |
| Histidine-Containing Peptides: The imidazole (B134444) ring can coordinate to the catalyst. | - The Cbz group on the imidazole nitrogen is more labile and can sometimes be selectively removed.[11]- For deprotection of the alpha-amino Cbz group, a higher catalyst loading or longer reaction time may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
A1: The most common and generally mildest method is catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[7][11][12][13] This can be done with hydrogen gas or through transfer hydrogenation using donors like ammonium formate or 1,4-cyclohexadiene.[3][4][13][14]
Q2: When should I use an alternative to catalytic hydrogenolysis?
A2: You should consider alternatives if your peptide contains functional groups sensitive to reduction (e.g., double bonds, nitro groups), if it contains sulfur (Cys, Met) which can poison the catalyst, or if you are having persistent problems with incomplete deprotection due to aggregation.[1][6][7]
Q3: What are the main alternative methods for Cbz deprotection?
A3: The main alternatives are:
-
Acidic Cleavage: Using reagents like HBr in acetic acid or Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP).[6][7][8][15] These methods are useful for substrates that are incompatible with hydrogenation.[7]
-
Nucleophilic Deprotection: Reagents like 2-mercaptoethanol (B42355) can be used for the deprotection of Cbz groups, especially when other sensitive functionalities are present.[5]
-
Enzymatic Deprotection: Specific enzymes, such as Cbz-ase, can selectively cleave the Cbz group under very mild conditions.[16][17][18] This method is particularly useful for complex molecules with many sensitive functional groups.[16]
Q4: How can I monitor the progress of my Cbz deprotection reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] By comparing the reaction mixture to the starting material, you can determine when the Cbz-protected peptide has been fully consumed.
Q5: Can I perform Cbz deprotection on a peptide that is still on the solid-phase resin?
A5: While less common than solution-phase deprotection, on-resin Cbz cleavage is possible. It requires careful selection of solvents that swell the resin and allow access of the reagents to the peptide. Transfer hydrogenation is often more amenable to on-resin reactions than using hydrogen gas.
Q6: What is "catalyst poisoning" and how can I avoid it?
A6: Catalyst poisoning refers to the deactivation of the palladium catalyst, often by sulfur-containing compounds.[1] To avoid this, ensure your peptide and solvents are free of sulfur-containing impurities. If your peptide contains Cysteine or Methionine, you may need to use a higher catalyst loading or a more robust catalyst.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This protocol describes the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the Cbz group). For complex or problematic peptides, this can be increased.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. Ensure the system is properly sealed.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be necessary.[7]
Protocol 2: Transfer Hydrogenation
This protocol is an alternative to using hydrogen gas and is often more convenient for laboratory scale.
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene)
-
Solvent (e.g., Methanol, Ethanol)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in the chosen solvent.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. An aqueous work-up may be necessary to remove the spent hydrogen donor before concentrating to yield the deprotected peptide.[7]
Protocol 3: Acidic Cleavage with AlCl₃ in HFIP
This protocol is suitable for peptides with functional groups that are sensitive to hydrogenation.[8]
Materials:
-
Cbz-protected peptide
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide (1 equivalent) in HFIP.
-
Reagent Addition: Add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM to obtain a clear solution. Quench the reaction by adding aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected peptide.[8]
Visualizations
Caption: General experimental workflow for Cbz deprotection.
Caption: Simplified mechanisms for Cbz deprotection.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. tdcommons.org [tdcommons.org]
- 16. researchgate.net [researchgate.net]
- 17. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Cbz protection of 1-aminocyclopentanecarboxylic acid?
A1: The most critical parameter is pH control. During the reaction with benzyl (B1604629) chloroformate (Cbz-Cl), hydrochloric acid is generated. Failure to neutralize this acid will protonate the starting amino acid, rendering it non-nucleophilic and halting the reaction. On a large scale, localized pH drops can lead to incomplete conversion and the formation of impurities. It is recommended to maintain the pH between 8 and 10.[1] A pH that is too low can cause the decomposition of benzyl chloroformate, while a pH that is too high may lead to racemization of the amino acid.[1]
Q2: What is the recommended base for large-scale synthesis?
A2: For large-scale production, a mixed base buffer system of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) is recommended.[1] This system is effective at maintaining the pH within the optimal range of 8-10, which is crucial for minimizing side reactions and ensuring complete conversion.[1] While organic bases can be used, they can complicate work-up and purification at scale.
Q3: What are the common impurities encountered during the scale-up synthesis, and how can they be minimized?
A3: The most common impurity is the corresponding benzyl ester of the product.[2][3] This side-product forms from the reaction of benzyl chloroformate with the carboxylic acid moiety of the starting material or product. Its formation can be minimized by careful control of reaction temperature and the rate of addition of benzyl chloroformate. Other potential impurities can arise from the quality of the starting materials.
Q4: How can the benzyl ester impurity be removed?
A4: The benzyl ester impurity can be removed by a hydrolysis step after the initial reaction is complete.[2][3] This typically involves treating the crude product mixture with a base, such as lithium hydroxide (B78521) (LiOH), to saponify the ester.[2][3] Following hydrolysis, an acidic workup is required to precipitate the desired carboxylic acid.
Q5: Are there any specific safety concerns when handling benzyl chloroformate on a large scale?
A5: Yes, benzyl chloroformate is a corrosive and lachrymatory substance. When used on a large scale, appropriate personal protective equipment (PPE), including respiratory protection, is essential. The reaction should be conducted in a well-ventilated area, and measures should be in place to handle any potential spills.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction due to poor pH control. 2. Decomposition of benzyl chloroformate. 3. Sub-optimal reaction temperature. | 1. Implement a robust pH control system, such as a mixed Na₂CO₃/NaHCO₃ buffer.[1] 2. Ensure the reaction temperature is maintained at the optimal level (e.g., room temperature, as per lab-scale protocols) and add benzyl chloroformate dropwise to control the exotherm.[2][3] 3. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC) to ensure it has gone to completion. |
| Presence of Benzyl Ester Impurity | Formation of the benzyl ester as a side-product. | Implement a post-reaction hydrolysis step using a suitable base like LiOH to convert the ester back to the carboxylic acid.[2][3] |
| Difficult Product Isolation/Crystallization | 1. Oily crude product. 2. Presence of unreacted starting materials or byproducts inhibiting crystallization. | 1. Ensure the acidic workup reaches a pH of approximately 2 to fully precipitate the product.[2][3] 2. Perform a solvent swap to a solvent system that promotes crystallization. 3. Consider seeding the solution with a small amount of pure product to induce crystallization. |
| Batch-to-Batch Inconsistency | Variations in raw material quality, reaction conditions, or work-up procedures. | 1. Establish strict specifications for all raw materials. 2. Implement standardized operating procedures (SOPs) for all steps of the synthesis. 3. Utilize in-process controls (IPCs) to monitor key reaction parameters. |
Quantitative Data Summary
The following table provides a comparison of a typical lab-scale synthesis with a projected pilot-scale synthesis, highlighting key parameters and expected outcomes.
| Parameter | Lab-Scale | Pilot-Scale (Projected) |
| Starting Material (1-aminocyclopentanecarboxylic acid) | 3.0 g | 30.0 kg |
| Solvent (Dioxane/Water) | 60 mL | 600 L |
| Base (Sodium Carbonate) | 12.3 g | 123 kg |
| Benzyl Chloroformate | 3.6 mL | 36 L |
| Reaction Temperature | Room Temperature | 20-25 °C (with cooling) |
| Reaction Time | Overnight | 12-16 hours |
| Typical Yield | 78%[2][3] | 75-85% |
| Purity (before final purification) | >95% (after hydrolysis) | >95% (after hydrolysis) |
Experimental Protocols
Key Experiment: Cbz Protection of 1-aminocyclopentanecarboxylic Acid (Lab-Scale)
This protocol is based on a reported lab-scale synthesis.[2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (3.0 g, 23.2 mmol) in a 1:1 mixture of dioxane and water (60 mL).
-
Addition of Base: Slowly add sodium carbonate (12.3 g, 116 mmol) to the solution.
-
Addition of Cbz-Cl: To the stirred mixture, add benzyl chloroformate (3.6 mL, 25.5 mmol) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Workup and Hydrolysis:
-
Upon completion of the reaction, carefully adjust the pH to 2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product, which may contain the benzyl ester impurity.
-
Dissolve the crude product in a 1:1 mixture of tetrahydrofuran (B95107) and water (60 mL).
-
Add lithium hydroxide (2.67 g, 116 mmol) and stir the mixture overnight at room temperature.
-
-
Isolation:
-
Wash the reaction mixture with diethyl ether (3 x 30 mL).
-
Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with saturated saline (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
troubleshooting low coupling efficiency with Cbz-cycloleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Cbz-cycloleucine in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I experiencing low coupling efficiency with Cbz-cycloleucine?
Low coupling efficiency with Cbz-cycloleucine is most commonly due to steric hindrance. Cbz-cycloleucine is an α,α-disubstituted amino acid, meaning it has two substituents on the α-carbon. This bulky structure physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the rate of peptide bond formation. Standard coupling reagents are often not potent enough to overcome this steric barrier, leading to incomplete reactions and low yields.[1]
2. My standard carbodiimide-based coupling protocol (e.g., DCC/HOBt) is failing. What should I do?
Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids.[2] It is highly recommended to switch to a more potent coupling reagent. Modern onium salt-based reagents (aminium/uronium or phosphonium (B103445) salts) are generally more effective for these challenging couplings as they form highly reactive activated esters.[1][3]
3. Which coupling reagents are most effective for Cbz-cycloleucine and other sterically hindered amino acids?
For difficult couplings involving sterically hindered residues, reagents that form highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma (B123771) (ethyl (hydroxyimino)cyanoacetate) esters are preferred. Some of the most effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents for hindered amino acids due to the formation of reactive OAt esters.[1][3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective aminium salt-based reagent.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that offers high reactivity, often comparable to HATU, with the added benefit of producing water-soluble byproducts and being based on the non-explosive OxymaPure.[1][4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is particularly effective for hindered couplings.[1][4]
4. I've switched to a more potent coupling reagent, but my coupling efficiency is still low. What other parameters can I optimize?
If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling reaction, simply repeat the coupling step with a fresh portion of the activated Cbz-cycloleucine.[1]
-
Increase Equivalents and Reaction Time: For difficult couplings, increasing the equivalents of the amino acid and coupling reagent (e.g., from 3-5 equivalents to 5-10 equivalents) and extending the reaction time (e.g., from 1-2 hours to 4-24 hours) can significantly improve yields.[1]
-
Optimize Your Base: The choice of base is critical. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine. For particularly racemization-prone couplings, a weaker base like N-Methylmorpholine (NMM) might be considered, although for sterically hindered couplings, a stronger base like DIEA is often necessary to achieve a reasonable reaction rate.[5][6]
-
Solvent Selection: While DMF is the most common solvent for solid-phase peptide synthesis, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may be a better choice due to its superior solvating properties.[7]
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.
5. Should I be concerned about racemization when using highly active coupling reagents with Cbz-cycloleucine?
Racemization is a potential side reaction during any peptide coupling, especially when using highly activating conditions. However, α,α-disubstituted amino acids like cycloleucine (B556858) are structurally resistant to racemization because they lack a proton at the α-carbon, which is necessary for the typical oxazolone (B7731731) formation pathway that leads to epimerization. Therefore, the risk of racemization for the Cbz-cycloleucine residue itself is negligible.
Data Presentation
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids, which can be considered analogous to Cbz-cycloleucine. Please note that specific yields can be highly sequence-dependent.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings | Relative Reaction Rate | Key Considerations |
| DCC/HOBt | Carbodiimide | Low to Moderate | Slow | Often insufficient for α,α-disubstituted amino acids. Insoluble DCU byproduct is problematic for SPPS. |
| HBTU | Aminium Salt | High | Fast | A reliable and cost-effective option for many couplings, but may be less effective than HATU for extremely hindered residues.[3] |
| HATU | Aminium Salt | Very High | Very Fast | Highly efficient for sterically hindered couplings.[3] |
| COMU | Aminium Salt | Very High | Very Fast | Efficiency is comparable to HATU. Byproducts are water-soluble, and it is considered a safer alternative to benzotriazole-based reagents.[1][4] |
| PyBOP | Phosphonium Salt | High | Fast | Avoids guanidinylation side reactions and carcinogenic byproducts associated with the original BOP reagent.[8] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Cbz-cycloleucine in SPPS
This protocol outlines a general procedure for coupling Cbz-cycloleucine to a resin-bound peptide using HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Cbz-cycloleucine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is thoroughly washed with DMF.
-
Pre-activation: In a separate vessel, dissolve Cbz-cycloleucine and HATU in DMF. Add DIEA to the solution and vortex briefly. Allow this pre-activation mixture to stand for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction mixture at room temperature for 45-60 minutes. For particularly difficult couplings, the reaction time can be extended up to 4 hours.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction. Once the coupling is complete, drain the reaction solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, indicating an incomplete reaction, repeat steps 2-5 with a fresh solution of activated Cbz-cycloleucine.
Protocol 2: Double Coupling Strategy for Incomplete Reactions
This protocol is to be implemented when a single coupling reaction proves insufficient.
-
First Coupling: Follow steps 1-5 of the HATU-mediated coupling protocol.
-
Post-First Coupling Wash: After the first coupling, thoroughly wash the resin with DMF (3-5 times) to remove byproducts and any deactivated species.
-
Second Coupling: Prepare a fresh solution of activated Cbz-cycloleucine as described in step 2 of the HATU protocol.
-
Perform Second Coupling: Add the fresh activated solution to the resin and agitate for an additional 45-60 minutes (or longer, as needed).
-
Final Monitoring and Washing: Monitor the reaction for completeness using a qualitative test. Once complete, wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Experimental workflow for a single coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 1-(Cbz-amino)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and well-established method is the Schotten-Baumann reaction. This involves the protection of the amino group of 1-aminocyclopentanecarboxylic acid using benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. The base neutralizes the hydrochloric acid byproduct generated during the reaction.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The critical parameters to control are pH, temperature, and stoichiometry of the reactants. The pH should be maintained in a specific range, typically between 8 and 10, to prevent decomposition of the benzyl chloroformate at a lower pH and to avoid racemization at a higher pH.[1] Temperature is also crucial as higher temperatures can increase the rate of side reactions. Precise control of the stoichiometry, particularly the amount of benzyl chloroformate, is important to minimize the formation of over-protected byproducts.
Q3: What are the most common impurities observed in this synthesis?
A3: The most frequently encountered impurities include:
-
Benzyl ester of this compound : Formed by the esterification of the carboxylic acid group.
-
N,N-di-Cbz-1-aminocyclopentanecarboxylic acid : The result of the amino group reacting with two molecules of benzyl chloroformate.
-
Unreacted 1-aminocyclopentanecarboxylic acid : Due to an incomplete reaction.
-
Benzyl alcohol : Arises from the hydrolysis of benzyl chloroformate in the aqueous basic medium.
-
Dibenzyl carbonate : Can form from the reaction of benzyl chloroformate with carbonate or bicarbonate ions in the reaction mixture.
Q4: How can the purity of the final product be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound. It allows for the separation and quantification of the desired product from its impurities. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structures of the impurities.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purification are recrystallization and column chromatography. If the benzyl ester impurity is present, it can be removed by saponification (hydrolysis with a base like lithium hydroxide (B78521) or sodium hydroxide) followed by an acidic workup to re-protonate the carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the pH is maintained between 8-10 throughout the addition of benzyl chloroformate.[1]- Allow for sufficient reaction time.- Ensure efficient stirring to maintain homogeneity. |
| Decomposition of benzyl chloroformate. | - Add benzyl chloroformate dropwise at a low temperature (e.g., 0-5 °C).- Ensure the pH of the reaction mixture is not too low.[1] | |
| Presence of Benzyl Ester Impurity | Esterification of the carboxylic acid. | - Minimize the excess of benzyl chloroformate used.- Perform a saponification step after the initial reaction by treating the crude product with a base (e.g., LiOH or NaOH) in a water/THF mixture, followed by acidification. |
| Presence of Di-Cbz Impurity | Over-protection of the amino group. | - Carefully control the stoichiometry of benzyl chloroformate (use a slight excess, e.g., 1.1-1.2 equivalents).- Avoid excessively high pH, which can deprotonate the newly formed carbamate, making it more nucleophilic. |
| Presence of Unreacted Starting Material | Insufficient amount of protecting group or incomplete reaction. | - Ensure at least a stoichiometric amount of benzyl chloroformate is used.- Increase the reaction time or temperature moderately, while monitoring for impurity formation. |
| Product is an Oil and Difficult to Crystallize | Presence of impurities such as benzyl alcohol or dibenzyl carbonate. | - Purify the crude product by column chromatography before attempting crystallization.- Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., ether or hexane). |
Experimental Protocols
Synthesis of this compound
-
Dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (5.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and carefully adjust the pH to ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Saponification to Remove Benzyl Ester
-
Dissolve the crude product in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (LiOH) (5.0 eq) and stir the mixture at room temperature overnight.
-
Wash the reaction mixture with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Impurity Formation Pathways in the Synthesis.
Caption: Troubleshooting Workflow for Product Purification.
References
Technical Support Center: Improving the Solubility of Cbz-Protected Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on overcoming the solubility challenges frequently encountered with Carboxybenzyl (Cbz)-protected peptides during synthesis and purification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Cbz-protected peptide insoluble in standard organic solvents like Dichloromethane (DCM)?
A1: The insolubility of Cbz-protected peptides is a common issue stemming from several factors. The Cbz group itself is large and hydrophobic, which significantly decreases the peptide's affinity for polar solvents and can even reduce solubility in some nonpolar organic solvents.[1] As the peptide chain elongates, the likelihood of intermolecular hydrogen bonding increases, leading to the formation of stable secondary structures like β-sheets. These aggregated structures are often poorly soluble in many organic solvents, including DCM and Dimethylformamide (DMF).[2]
Q2: What is the first step I should take when encountering a Cbz-protected peptide with poor solubility?
A2: Before attempting to dissolve the entire batch of your peptide, it is crucial to perform a small-scale solubility test.[3][4] This will save the majority of your sample should the initial solvent choice be suboptimal. Start with a small, known amount of the lyophilized peptide (e.g., 1 mg) and test a series of solvents systematically.
Q3: What are the recommended initial solvents to test for a Cbz-protected peptide?
A3: For hydrophobic peptides, including those with Cbz protection, it is advisable to start with small amounts of polar aprotic solvents. The most commonly used are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at disrupting the hydrogen bonds that lead to peptide aggregation.[1][2][4] If the peptide dissolves, this stock solution can then be carefully diluted with your desired buffer or subsequent reaction mixture.
Q4: My Cbz-peptide is still insoluble even in DMSO and DMF. What are the next steps?
A4: For exceptionally difficult-to-dissolve protected peptides, more powerful solvent systems are required. Fluorinated alcohols, known for their ability to break up strong peptide aggregates, are a good option.[5] Consider the following:
These solvents can be used alone or, for even greater solubilizing power, in mixtures with chlorinated solvents like Dichloromethane (DCM).[5] A mixture of TFE and DCM is often a very effective combination for dissolving sparingly-soluble protected peptides.[5]
Q5: Can adjusting the pH help improve the solubility of a Cbz-protected peptide?
A5: While pH adjustments are a powerful tool for improving the solubility of unprotected peptides in aqueous solutions, their utility for protected peptides in organic solvents is more limited. However, the overall charge of the peptide can still play a role. If your Cbz-protected peptide has free acidic or basic side chains, modifying the apparent pH with small amounts of acetic acid (for basic peptides) or a mild organic base (for acidic peptides) may improve solubility in polar organic solvents.[4][6]
Q6: Are there any physical methods to aid in the dissolution of my Cbz-peptide?
A6: Yes, physical methods can be very effective. Sonication is a widely used technique to break apart peptide aggregates and enhance solubility.[3][6] It is best to sonicate in short bursts in an ice bath to prevent localized heating, which could potentially degrade the peptide. Gentle warming can also be beneficial, but care must be taken to avoid high temperatures that might compromise the peptide's integrity.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with your Cbz-protected peptide.
Problem: Lyophilized Cbz-protected peptide does not dissolve in the initial chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate initial solvent choice. | The hydrophobicity of the Cbz group and the peptide backbone may render it insoluble in less polar organic solvents. |
| Action: Begin with a small-scale solubility test using highly polar aprotic solvents like DMSO or DMF.[1][4] | |
| Peptide aggregation and β-sheet formation. | Intermolecular hydrogen bonding can lead to the formation of highly ordered, insoluble structures. |
| Action 1: Use physical disruption methods such as sonication in an ice bath.[3][6] | |
| Action 2: Employ stronger, structure-disrupting solvents like TFE or HFIP, or a mixture of TFE/DCM.[5] | |
| High peptide concentration. | Attempting to dissolve the peptide at too high a concentration can exceed its solubility limit in a given solvent. |
| Action: Start by adding a small volume of solvent and gradually increase the amount. It is often easier to dissolve the entire sample in a minimal amount of a strong solvent like DMSO and then dilute it. |
Problem: The Cbz-protected peptide precipitates out of solution upon addition of a second solvent or buffer.
| Possible Cause | Suggested Solution |
| Change in solvent polarity. | The addition of a less compatible solvent (e.g., an aqueous buffer to a DMSO stock) can cause the peptide to crash out of solution. |
| Action: Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer. This avoids localized high concentrations and promotes better mixing. | |
| pH of the aqueous buffer. | If the peptide has ionizable side chains, the pH of the final solution can significantly impact its solubility. |
| Action: Ensure the pH of the final solution is not near the isoelectric point (pI) of the peptide. Adjust the buffer pH accordingly. |
Quantitative Solubility Data
| Solvent/Solvent System | General Solubility for Cbz-Peptides | Relative Solubilizing Power | Notes |
| Dichloromethane (DCM) | Often poor, especially for longer peptides | Low | Can be effective for very short, hydrophobic Cbz-amino acids or dipeptides. |
| Acetonitrile (ACN) | Moderate | Medium | Useful as a co-solvent, particularly in HPLC applications. |
| N,N-Dimethylformamide (DMF) | Good | High | A common and effective solvent for peptide synthesis and dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | Very Good | High | Excellent for dissolving aggregated peptides. Can be difficult to remove.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Very Good | High | Similar in effectiveness to DMF and DMSO. |
| Trifluoroethanol (TFE) | Excellent | Very High | A strong hydrogen bond disrupter, effective for highly aggregated peptides.[5] |
| Hexafluoroisopropanol (HFIP) | Excellent | Very High | One of the most powerful solvents for dissolving insoluble peptides.[2][5] |
| TFE / DCM Mixture | Excellent | Very High | A synergistic mixture that can dissolve peptides insoluble in either single solvent.[5] |
| HFIP / DCM Mixture | Excellent | Very High | Similar to TFE/DCM, offers exceptional solubilizing power.[5] |
Experimental Protocols
Protocol 1: Systematic Small-Scale Solubility Testing
This protocol outlines a method for efficiently determining a suitable solvent for your Cbz-protected peptide without risking your entire sample.
Materials:
-
Lyophilized Cbz-protected peptide
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Solvents: DMSO, DMF, NMP, TFE, DCM
Procedure:
-
Aliquot the Peptide: Carefully weigh approximately 1 mg of your lyophilized peptide into several separate microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add a small volume (e.g., 50 µL) of DMSO. Vortex vigorously for 30 seconds.
-
Observe and Record: Visually inspect the solution for dissolution. If it is not fully dissolved, proceed to the next step.
-
Sonication: Place the tube in a sonicator water bath and sonicate for 1-2 minutes. Cool the sample on ice. Visually inspect again.
-
Systematic Testing: If the peptide remains insoluble, repeat steps 2-4 with the other solvents (DMF, NMP, TFE, and a 1:1 mixture of TFE:DCM) in the separate tubes.
-
Solvent Selection: The solvent that yields a clear solution is the most suitable for your peptide. This can then be used to dissolve the bulk of your sample.
Protocol 2: Solubilization of a Highly Insoluble Cbz-Protected Peptide
This protocol is intended for peptides that have failed to dissolve in standard solvents like DMSO or DMF.
Materials:
-
Lyophilized Cbz-protected peptide
-
Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare Solvent Mixture: Prepare a 1:1 (v/v) mixture of TFE and DCM.
-
Initial Dissolution: Add a minimal volume of the TFE/DCM mixture to the lyophilized peptide.
-
Vortex and Sonicate: Vortex the suspension vigorously. If necessary, sonicate in an ice bath in short bursts until the peptide is fully dissolved.
-
Application: The resulting solution can be used for subsequent synthetic steps or analysis. Be mindful that TFE and DCM may need to be removed under reduced pressure depending on the downstream application.
Visual Guides
Caption: A workflow for systematically troubleshooting Cbz-peptide solubility.
Caption: Mechanism of solubility enhancement by polar aprotic solvents.
References
- 1. Peptide Synthesis Knowledge Base [peptide2.com]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
optimization of protecting group strategy for peptides with Cbz-cycloleucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their protecting group strategy for peptides containing Cbz-cycloleucine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating Cbz-cycloleucine into a peptide sequence?
A1: The primary challenge arises from the steric hindrance of the cycloleucine (B556858) residue. This can lead to difficulties in both the coupling of the Cbz-cycloleucine amino acid and the subsequent deprotection of the Cbz group. Incomplete reactions at these steps can result in low yields and the formation of deletion sequences or other impurities.
Q2: What are the recommended coupling conditions for Cbz-cycloleucine?
A2: Due to its steric hindrance, standard coupling reagents may not be efficient. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective for coupling sterically hindered amino acids like cycloleucine, achieving near-quantitative yields.[1] Another approach for hindered amino acids is the use of N-(Cbz-α-aminoacyl)benzotriazoles.[2][3]
Q3: How can I optimize the deprotection of the Cbz group from a cycloleucine-containing peptide?
A3: The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[4][5] For sterically hindered Cbz groups, the reaction may require longer reaction times, elevated temperatures, or higher catalyst loading. It is crucial to monitor the reaction progress by a suitable analytical method like HPLC to ensure complete deprotection. Alternative methods include transfer hydrogenation or the use of Lewis acids, though these may have compatibility issues with other protecting groups or sensitive residues in the peptide.[4][5]
Q4: Is the Cbz group on cycloleucine stable during the cleavage of the peptide from the resin in Fmoc-based solid-phase peptide synthesis (SPPS)?
A4: The Cbz group is generally stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions used for cleavage from most resins (e.g., trifluoroacetic acid, TFA).[4] However, prolonged exposure to strong acids can lead to the cleavage of the Cbz group. The stability should be verified for the specific cleavage cocktail and conditions being used.
Q5: What are potential side reactions to be aware of when using Cbz-cycloleucine?
A5: Besides incomplete coupling and deprotection, potential side reactions include racemization, although this is less of a concern for the achiral cycloleucine. If the peptide sequence contains other sensitive amino acids, the extended coupling times or harsher deprotection conditions required for Cbz-cycloleucine could lead to side reactions such as aspartimide formation or oxidation of methionine.[6][7] Careful monitoring and optimization of reaction conditions are essential to minimize these side reactions.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low coupling yield of Cbz-cycloleucine | Steric hindrance of the cycloleucine residue impeding the approach of the activated amino acid to the N-terminus of the peptide chain.[1] | Use a more potent coupling method such as DCC with DMAP as an additive .[1] Alternatively, consider using pre-activated N-(Cbz-cycloleucinyl)benzotriazole .[2][3] Double coupling or increasing the coupling time can also improve the yield. |
| Aggregation of the growing peptide chain on the solid support, which is a common issue in SPPS, especially with hydrophobic residues.[7] | - Swell the resin properly before starting the synthesis. - Use a solvent system known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). - Perform the coupling at an elevated temperature. | |
| Incomplete deprotection of the Cbz group | Steric hindrance around the Cbz group due to the bulky cycloleucine residue. | - Increase the reaction time for catalytic hydrogenation. - Increase the catalyst (Pd/C) loading. - Elevate the reaction temperature (e.g., to 40-60 °C).[4] - Ensure efficient stirring to maintain the catalyst in suspension. |
| Catalyst poisoning . | - Ensure the peptide and solvents are free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds). - If the peptide contains sulfur-containing amino acids, consider alternative deprotection methods, although these may have other compatibility issues. | |
| Formation of side products | Extended reaction times or harsher conditions required for coupling or deprotection may affect other sensitive amino acids in the sequence.[6][7] | - Carefully plan the protecting group strategy to ensure orthogonality. - For sequences with acid-sensitive linkages (e.g., Asp-Gly), use milder acidic conditions for cleavage if possible. - Purify the final peptide using HPLC to remove any side products. |
| Racemization of adjacent amino acids | While cycloleucine itself is achiral, the use of strong activating agents and bases can potentially lead to racemization of the preceding amino acid. | - Use a base with a lower propensity for causing racemization, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA). - Add a racemization-suppressing agent like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma). |
Experimental Protocols
Coupling of Cbz-Cycloleucine using DCC/DMAP
This protocol is adapted from the methodology for coupling sterically hindered amino acids.[1]
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminus in dichloromethane (B109758) (DCM) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-cycloleucine (3 equivalents relative to resin loading) and DMAP (1 equivalent) in DCM. Cool the solution to 0°C.
-
Coupling Reaction: Add DCC (3 equivalents) to the Cbz-cycloleucine solution. Stir for 10 minutes at 0°C.
-
Addition to Resin: Add the activated Cbz-cycloleucine solution to the swelled resin.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive after 4 hours, indicating incomplete coupling, repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DCM, dimethylformamide (DMF), and methanol (B129727) to remove excess reagents and by-products.
Deprotection of Cbz Group by Catalytic Hydrogenation
This is a general protocol for Cbz deprotection.[4][5]
-
Peptide Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of DMF and methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC. For hindered Cbz-cycloleucine peptides, the reaction may take several hours to overnight. If the reaction is slow, consider raising the temperature to 40-60°C.[4]
-
Filtration: Once the deprotection is complete, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Quantitative Data Summary
The following table summarizes the efficiency of different coupling methods for the sterically hindered amino acid cycloleucine (Cle), as reported in a study using Boc-Cle.[1] These results suggest that a similar trend would be observed for the coupling of Cbz-cycloleucine.
| Coupling Method | Coupling Efficiency (%) |
| Dicyclohexylcarbodiimide (DCC) | Low/Incomplete |
| DCC + 1-Hydroxybenzotriazole (HOBt) | Moderate |
| Symmetrical Anhydride | Moderate |
| DCC + 4-Dimethylaminopyridine (DMAP) | Near Quantitative (>99%) |
Visualizations
Caption: SPPS workflow for incorporating Cbz-cycloleucine.
Caption: Troubleshooting decision tree for Cbz-cycloleucine synthesis.
References
- 1. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - American Chemical Society - Figshare [acs.figshare.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of 1-(Cbz-amino)cyclopentanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the experimental protocols for common analytical techniques and present quantitative data to facilitate method selection.
Comparison of Analytical Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method for quantitative analysis of purity and impurities.[1][2][3] Other methods like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are often employed for identification and qualitative assessment.[1][4][5] A comprehensive approach to purity determination, known as the mass balance method, involves the separate quantification of various impurities, including related compounds, water content, residual solvents, and non-volatile residues.[6]
| Analytical Method | Principle | Information Provided | Key Performance Parameters | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Chemical purity (main component assay), detection and quantification of related impurities. | High sensitivity, high resolution, excellent quantitation capabilities (LOD, LOQ, linearity). | Routine quality control, stability studies, impurity profiling. |
| Chiral HPLC | Enantioselective separation on a chiral stationary phase or with a chiral mobile phase additive. | Enantiomeric purity, determination of the D-isomer impurity. | High selectivity for enantiomers. | Assessment of stereochemical purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | Identification of unknown impurities, confirmation of molecular weight. | High specificity and sensitivity, structural elucidation capabilities. | Impurity identification and characterization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of major impurities. | Provides detailed structural information. | Structure elucidation, confirmation of identity. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Qualitative assessment of purity, detection of major impurities. | Simple, rapid, and cost-effective. | In-process control, preliminary purity check. |
| Karl Fischer Titration | Titrimetric method based on the reaction of water with an iodine-sulfur dioxide-base reagent. | Water content. | High accuracy and precision for water determination. | Quantification of water in the sample. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Residual solvents. | High sensitivity for volatile organic compounds. | Determination of organic volatile impurities. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and its related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase it linearly to a higher percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Enantiomeric Purity by Chiral HPLC
This method is used to determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Data acquisition and processing software
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: A mixture of Hexane and IPA (e.g., 90:10 v/v) with a small amount of TFA (e.g., 0.1%). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of about 1 mg/mL.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Identification by LC-MS
This method is used for the confirmation of the molecular weight and for the identification of impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same HPLC conditions as described for purity determination.
MS Conditions:
-
Ionization Mode: ESI positive and/or negative
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be optimized)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. The mass spectra of the impurity peaks can be used to propose their structures.
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
This guide provides a foundational understanding of the analytical methodologies for assessing the purity of this compound. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development phase, regulatory guidelines, and the intended use of the compound. For routine quality control, HPLC is the cornerstone, while a more comprehensive characterization will involve a multi-technique approach as outlined in the workflow.
References
- 1. bachem.com [bachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID CAS#: 17191-44-5 [m.chemicalbook.com]
- 5. CBZ-1-AMINO-1-CYCLOPENTANECARBOXYLIC ACID | 17191-44-5 [chemicalbook.com]
- 6. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the HPLC Analysis of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate analysis of chiral compounds such as 1-(Cbz-amino)cyclopentanecarboxylic acid is critical for ensuring purity, quality, and stereochemical integrity. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC-based methods for both purity (achiral) and enantiomeric (chiral) analysis of this compound, alongside alternative analytical techniques.
Purity Analysis by Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for determining the chemical purity of this compound and detecting any process-related impurities or degradation products.
Experimental Protocol: RP-HPLC
A typical stability-indicating RP-HPLC method for a Cbz-protected amino acid would involve the following:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable diluent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. This typically involves an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detection is suitable due to the presence of the Cbz protecting group, which has a strong chromophore.
-
Logical Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Enantiomeric Analysis by Chiral HPLC
To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required. Macrocyclic antibiotic-based CSPs have proven to be highly effective for the separation of N-protected amino acid enantiomers.
Experimental Protocol: Chiral HPLC
A representative chiral HPLC method would be as follows:
-
Sample Preparation: Similar to the RP-HPLC method, dissolve the sample in a suitable solvent. The mobile phase is often a good choice for the diluent.
-
Chromatographic Conditions:
-
Column: A macrocyclic glycopeptide-based CSP, such as one containing teicoplanin (e.g., Chirobiotic T), is a strong candidate.
-
Mobile Phase: The mobile phase composition is crucial for achieving enantioseparation. Common mobile phases include mixtures of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., triethylammonium (B8662869) acetate).
-
Detection: UV detection is appropriate.
-
Workflow for Chiral HPLC Enantiomeric Analysis
Caption: Workflow for Chiral HPLC Enantiomeric Analysis.
Comparison of HPLC Methods
| Parameter | RP-HPLC for Purity | Chiral HPLC for Enantiomeric Purity |
| Stationary Phase | C18 (achiral) | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | Gradient of aqueous buffer and organic modifier (e.g., ACN) | Isocratic or gradient mixture of organic solvent and buffer (e.g., MeOH/TEAA) |
| Primary Outcome | Chemical Purity (%) | Enantiomeric Excess (% ee) |
| Separation Principle | Separation based on hydrophobicity | Enantioselective interactions with the CSP |
Alternative Analytical Methodologies
While HPLC is a cornerstone technique, other methods can provide complementary or confirmatory data.
| Analytical Technique | Application | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Purity Determination | Integration of NMR signals relative to a certified internal standard. | High precision and accuracy, no need for a reference standard of the analyte. | Lower sensitivity than HPLC, requires a relatively pure internal standard. |
| Circular Dichroism (CD) | Enantiomeric Excess | Measures the differential absorption of left- and right-circularly polarized light. | Can be a rapid method for determining enantiomeric excess. | Requires that the molecule is CD-active, may be less accurate for very high or low ee values. |
Decision Logic for Method Selection
Caption: Method Selection Logic Diagram.
Conclusion
The analysis of this compound necessitates a multi-faceted approach. RP-HPLC is the workhorse for determining chemical purity, while chiral HPLC with a suitable CSP is essential for quantifying enantiomeric excess. For orthogonal verification or in specific contexts, qNMR and CD offer valuable alternative perspectives on purity and stereoisomeric composition, respectively. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.
Chiral HPLC for Enantiomeric Purity of 1-(Cbz-amino)cyclopentanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in synthesizing stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of 1-(Cbz-amino)cyclopentanecarboxylic acid, a key intermediate in various synthetic pathways. The focus is on polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), which are well-suited for the separation of N-protected amino acids.
Comparison of Chiral Stationary Phases and Methods
The enantiomeric separation of N-Cbz protected amino acids, including cyclic derivatives, is most effectively achieved using polysaccharide-derived and macrocyclic glycopeptide-based CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are renowned for their broad applicability in normal-phase chromatography. Macrocyclic glycopeptide columns are particularly useful for separating polar and ionizable compounds and can be operated in various modes, including reversed-phase and polar organic modes.
Table 1: Comparison of Chiral HPLC Methods for N-Cbz-Protected Amino Acids
| Chiral Stationary Phase (CSP) | Column Example | Typical Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference Compound |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | Hexane (B92381)/2-Propanol/TFA (90:10:0.1) | 1.0 | UV (220 nm) | > 1.2 (Est.) | > 1.5 (Est.) | General N-Cbz Amino Acids |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Hexane/2-Propanol (90:10) | 1.0 | UV (220 nm) | 1.26 | 2.44 | N-Cbz-α-methylbenzylamine |
| Teicoplanin | Astec® CHIROBIOTIC® T | Methanol/Acetic Acid/Triethylamine (B128534) (100:0.02:0.01) | 1.0 | UV (254 nm) | > 1.2 (Est.) | > 1.5 (Est.) | N-Cbz Cyclic Amino Acids |
| Zwitterionic (Cinchona alkaloid-based) | CHIRALPAK® ZWIX(+)™ | MeOH/MeCN/H₂O + 50mM FA & 25mM DEA | 0.5-1.0 | UV, MS | High | High | Cyclic Amino Acids |
Note: Data for this compound is not explicitly available in the reviewed literature. The presented values for α and Rs are estimates based on separations of structurally similar N-Cbz protected and cyclic amino acids. Method optimization is recommended for the target analyte.
Experimental Workflow
The process of determining the enantiomeric purity of this compound by chiral HPLC follows a standardized workflow from sample preparation to data analysis.
Caption: Workflow for Chiral HPLC Analysis.
Detailed Experimental Protocol
This protocol provides a starting point for developing a chiral HPLC method for the enantiomeric purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
HPLC grade hexane, 2-propanol, methanol, trifluoroacetic acid (TFA), acetic acid, and triethylamine (TEA)
-
Sample: this compound
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phases:
-
Normal Phase (for Chiralpak® AD-H): Prepare a mixture of Hexane/2-Propanol (v/v) in a ratio of 90:10. Add trifluoroacetic acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Polar Ionic Mode (for CHIROBIOTIC® T): Prepare a solution of Methanol with 0.02% Acetic Acid and 0.01% Triethylamine. Degas the mobile phase before use.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase or a compatible solvent (e.g., a small amount of 2-propanol or methanol, then diluted with hexane for normal phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (or ambient)
-
Detection: UV at 220 nm or 254 nm.
5. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Logical Framework for Method Selection
The choice of the appropriate chiral HPLC method depends on several factors, including the properties of the analyte and the available instrumentation.
Caption: Decision Tree for Method Selection.
This guide provides a foundational understanding and practical starting points for the chiral HPLC analysis of this compound. Researchers should consider these recommendations as a basis for method development and optimization to achieve the desired enantiomeric separation.
A Comparative Guide to Cbz vs. Fmoc Protection for Cyclopentane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate N-protecting group is a critical parameter in peptide synthesis, directly influencing yield, purity, and the overall efficiency of incorporating non-natural amino acids such as those with a cyclopentane (B165970) scaffold. Cyclopentane amino acids are valuable building blocks in medicinal chemistry, offering conformational constraints that can enhance peptide stability and bioactivity. This guide provides an objective, data-driven comparison of two of the most widely used amine-protecting groups, Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), for the protection of cyclopentane amino acids.
At a Glance: Cbz vs. Fmoc for Cyclopentane Amino Acids
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Chemistry | Typically via benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. | Typically via Fmoc-OSu or Fmoc-Cl under basic conditions. |
| Deprotection Chemistry | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr/AcOH). | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF). |
| Orthogonality | Orthogonal to Fmoc and Boc. | Orthogonal to Boc and acid-labile side-chain protecting groups. |
| Reported Yield (Protection) | High (e.g., 90% for a primary amine)[1]. | High (e.g., 85% for 2-aminocyclopentanecarboxylic acid)[2][3]. |
| Cleavage Conditions | Harsher (requires catalyst or strong acid). | Milder (base-labile). |
| Key Side Reactions | Catalyst poisoning by sulfur-containing residues; potential for side reactions under strong acid. | Dibenzofulvene adduct formation; potential for diketopiperazine formation. |
| Solubility of Protected Amino Acid | Generally good solubility in a range of organic solvents. | Generally good solubility in polar aprotic solvents like DMF[4]. |
| Peptide Coupling Efficiency | Compatible with standard coupling reagents like HATU. | Highly compatible with standard coupling reagents like HATU[5]. |
Protection of Cyclopentane Amino Acids: A Comparative Analysis
The protection of the amino group is the initial step in preparing the amino acid for peptide synthesis. Both Cbz and Fmoc protecting groups can be efficiently introduced onto cyclopentane amino acids.
Cbz Protection
Fmoc Protection
The Fmoc group is commonly introduced using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl under basic conditions. A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) reported a high yield of 85% for the Fmoc protection step using Fmoc-OSu in aqueous acetonitrile (B52724) with potassium bicarbonate as the base[2][3].
Protection Workflow
A simplified workflow for Cbz and Fmoc protection of cyclopentane amino acids.
Deprotection Strategies: A Key Differentiator
The conditions required for the removal of the Cbz and Fmoc groups represent the most significant difference between these two protecting groups and are a primary consideration in the design of a synthetic strategy.
Cbz Deprotection
The Cbz group is robust and stable under a variety of conditions, with its removal typically achieved through two main methods:
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection, involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate)[1][6]. A protocol for the hydrogenolysis of a Cbz-protected cyclopentane amino acid derivative has been reported, indicating the feasibility of this method for this class of compounds[2].
-
Acidic Cleavage: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Cbz group[6]. This method is often employed when the substrate contains functional groups that are sensitive to catalytic hydrogenation.
Fmoc Deprotection
The Fmoc group is prized for its lability under mild basic conditions, making it highly compatible with modern solid-phase peptide synthesis (SPPS)[7]. The standard deprotection method involves treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF)[8][9]. The deprotection proceeds via a β-elimination mechanism, generating a free amine and a dibenzofulvene (DBF) byproduct, which is scavenged by the piperidine[10].
Deprotection Pathways
Deprotection pathways for Cbz and Fmoc protecting groups.
Impact on Peptide Synthesis
The choice of protecting group has a downstream impact on the subsequent steps of peptide synthesis, including solubility and coupling efficiency.
Solubility
The solubility of the protected amino acid is crucial for efficient handling and reaction kinetics, particularly in solid-phase peptide synthesis.
-
Cbz-protected amino acids generally exhibit good solubility in a range of organic solvents.
-
Fmoc-protected amino acids are known to have good solubility in polar aprotic solvents commonly used in SPPS, such as DMF[4]. The bulky, aromatic nature of the Fmoc group can sometimes enhance solubility compared to smaller protecting groups.
While direct comparative quantitative data for Cbz- and Fmoc-protected cyclopentane amino acids in the same solvent system is not available in the reviewed literature, both are generally considered to have adequate solubility for standard peptide synthesis protocols.
Peptide Coupling Efficiency
The efficiency of peptide bond formation is critical to the success of peptide synthesis. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for coupling both Cbz- and Fmoc-protected amino acids with minimal risk of racemization[5].
HATU is known for its high reactivity, which is beneficial for coupling sterically hindered amino acids, a category that can include cyclopentane derivatives. While specific comparative studies on the coupling efficiency of Cbz- versus Fmoc-protected cyclopentane amino acids using HATU were not found, both protecting groups are widely and successfully used in conjunction with this and other modern coupling reagents.
Peptide Coupling Workflow
General workflow for peptide coupling with a protected cyclopentane amino acid.
Experimental Protocols
Fmoc-Protection of (1R, 2S)-2-Aminocyclopentanecarboxylic Acid[2]
-
Reactants: (1R, 2S)-2-aminocyclopentanecarboxylic acid, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Potassium bicarbonate (KHCO₃).
-
Solvent: Aqueous acetonitrile.
-
Procedure:
-
Dissolve the amino acid in water.
-
Add potassium bicarbonate portion-wise, followed by acetonitrile and Fmoc-OSu.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic phase to obtain the Fmoc-protected amino acid.
-
-
Reported Yield: 85%[2].
Cbz-Protection of a Primary Amine (General Protocol)[1]
-
Reactants: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃).
-
Solvent: Tetrahydrofuran (THF) and water (2:1).
-
Procedure:
-
Dissolve the amine in the THF/water mixture.
-
Add sodium bicarbonate.
-
Add Cbz-Cl at 0°C and stir for 20 hours at the same temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by silica (B1680970) gel column chromatography.
-
-
Reported Yield: 90%[1].
Deprotection of Cbz-Protected Cyclopentane Amino Acid Derivative by Hydrogenolysis[2]
-
Reactant: Cbz-protected cyclopentane amino acid derivative.
-
Catalyst: 10% Palladium on activated carbon (Pd/C).
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Add 10% Pd/C.
-
Evacuate the reaction flask and refill with hydrogen (1.05 atm).
-
Stir the mixture at 45°C for 5-6 hours.
-
Monitor the reaction by TLC.
-
Filter the mixture through Celite and remove the solvent in vacuo.
-
Deprotection of Fmoc-Protected Amino Acids (General Protocol)[8][9]
-
Reactant: Fmoc-protected amino acid (resin-bound or in solution).
-
Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected compound with the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature. A two-step treatment is common in SPPS: a short initial treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).
-
Wash thoroughly with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Conclusion
Both Cbz and Fmoc are highly effective protecting groups for cyclopentane amino acids, each with its own set of advantages and disadvantages.
-
Fmoc is the preferred choice for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups. The availability of a specific, high-yielding protocol for the Fmoc protection of 2-aminocyclopentanecarboxylic acid further supports its use.
-
Cbz remains a valuable protecting group, particularly in solution-phase synthesis. Its stability to the mildly basic conditions used for Fmoc deprotection allows for its use in orthogonal protection schemes. However, the harsher conditions required for its removal (catalytic hydrogenation or strong acid) may not be compatible with all substrates.
The ultimate choice between Cbz and Fmoc will depend on the specific synthetic strategy, including whether the synthesis is performed in solution or on a solid support, and the presence of other functional groups in the molecule. For most modern peptide synthesis applications involving cyclopentane amino acids, the Fmoc group offers a more versatile and milder approach.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Cbz vs. Boc: A Comparative Guide to Amine Protecting Groups in Complex Synthesis
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical strategic decision. Among the most common choices are the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. While both serve the fundamental purpose of temporarily masking the reactivity of amine functionalities, their distinct chemical properties render one more advantageous than the other in specific applications. This guide provides an objective comparison of the Cbz and Boc protecting groups, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences Between Cbz and Boc
| Feature | Carboxybenzyl (Cbz) | tert-butyloxycarbonyl (Boc) |
| Structure | Benzyl (B1604629) carbamate | tert-butyl carbamate |
| Introduction | Typically with benzyl chloroformate (Cbz-Cl) under basic conditions. | Typically with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. |
| Primary Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd-C). | Acidolysis (e.g., TFA, HCl).[1] |
| Stability | Stable to acidic and basic conditions. | Stable to basic conditions and hydrogenolysis; labile to acid. |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups.[2] | Orthogonal to Cbz and Fmoc protecting groups. |
Advantages of the Cbz Protecting Group in Specific Applications
While the Boc group is widely used, particularly in solid-phase peptide synthesis (SPPS), the Cbz group offers distinct advantages in several key scenarios.
Synthesis of Hydrophobic Peptides and Prevention of Aggregation
In the synthesis of peptides with a high content of hydrophobic amino acids, aggregation of the growing peptide chain can be a significant issue, leading to poor yields and purification challenges. The Boc strategy, which involves repeated acid treatment for deprotection, can exacerbate this problem. In contrast, the Cbz group, often employed in solution-phase synthesis, can help to mitigate aggregation and improve the solubility of peptide fragments, facilitating their purification and subsequent coupling. While direct head-to-head quantitative data is scarce in the literature, the Boc-based SPPS of hydrophobic sequences is known to be challenging, with one study reporting a mere 4% yield for a hydrophobic transmembrane peptide fragment, which was improved to 12% by solvent optimization.[3] In such cases, a Cbz-based solution-phase fragment condensation approach is often a more viable strategy.
Solution-Phase Peptide Synthesis and Fragment Condensation
The Cbz group is a cornerstone of classical solution-phase peptide synthesis, a technique that remains highly relevant for the large-scale production of peptides and the synthesis of complex peptide fragments.[1] The stability of the Cbz group to the acidic and basic conditions often employed in solution-phase manipulations, coupled with its clean removal by hydrogenolysis, makes it ideal for the preparation of protected peptide fragments that can be subsequently coupled to assemble larger peptides. This approach can be more efficient for long and complex sequences compared to stepwise solid-phase synthesis.
Avoidance of Side Reactions from Cationic Intermediates
A significant drawback of the Boc protecting group is its acid-labile nature, which upon cleavage, generates a reactive tert-butyl cation. This cation can lead to undesirable side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan and methionine.[4] To suppress these side reactions, scavengers are often required during the deprotection step. The Cbz group, when removed by its primary method of hydrogenolysis, does not generate such reactive cationic species, leading to a cleaner deprotection and a higher purity of the final product.
Orthogonality and Synthesis of Complex Molecules
The Cbz group's stability to acid allows for its use in concert with acid-labile protecting groups, such as Boc, in orthogonal protection schemes. This is particularly valuable in the synthesis of complex natural products and other molecules with multiple functional groups that require selective manipulation. For instance, a molecule can be constructed with both Cbz- and Boc-protected amines, allowing for the selective deprotection of the Boc group under acidic conditions while the Cbz group remains intact.[2] The Cbz group can then be removed at a later stage under neutral hydrogenolysis conditions.
Alternative Deprotection Methods for Cbz: A Modern Advantage
Traditionally, the use of Cbz has been limited by the requirement for catalytic hydrogenolysis, which is incompatible with substrates containing reducible functional groups (e.g., alkenes, alkynes, nitro groups) and poses safety concerns on a large scale due to the use of hydrogen gas and pyrophoric catalysts. However, recent advancements have established effective acid-mediated methods for Cbz deprotection, broadening its applicability.
Recent studies have shown that a combination of a Lewis acid like aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can efficiently and selectively cleave the Cbz group, even in the presence of other reducible groups.[5][6] This method is operationally simple, scalable, and avoids the use of heavy metals and hazardous hydrogen gas, making it a safer and more sustainable alternative.[7] Another mild and effective method involves the use of stoichiometric methanesulfonic acid in HFIP.[8]
Experimental Protocols
General Procedure for Acid-Mediated Cbz Deprotection with AlCl₃/HFIP
This protocol is adapted from a study by Vinayagam et al. (2024).[5]
Materials:
-
N-Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-Cbz-protected amine (1 equivalent) in HFIP.
-
Add AlCl₃ (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected amine.
Representative Data: This method has been shown to provide high yields (often quantitative) for a broad range of substrates, including those with sensitive functional groups like nitro groups and halogens.[5]
Typical Boc Deprotection and Potential for Side Reactions
Materials:
-
N-Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (B1312306) or anisole) - optional
Procedure:
-
Dissolve the N-Boc-protected amine in DCM.
-
(Optional) Add a scavenger to the solution.
-
Add TFA to the mixture (typically 25-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be further purified as needed.
Quantitative Data on Side Reactions: While specific quantitative data is highly substrate-dependent, studies have shown that the tert-butyl cation generated during Boc deprotection can lead to significant levels of alkylated byproducts, especially with electron-rich aromatic side chains. The kinetics of N-Boc cleavage have been found to have a second-order dependence on the acid concentration, indicating a complex mechanism that can be influenced by reaction conditions.[9]
Visualizing the Chemical Logic
To better understand the strategic choice between Cbz and Boc, the following diagrams illustrate the deprotection mechanisms and a decision-making workflow.
Conclusion
The choice between Cbz and Boc as an amine protecting group is highly dependent on the specific synthetic context. While Boc is a workhorse in modern solid-phase peptide synthesis, the Cbz group offers significant advantages in solution-phase synthesis, particularly for the preparation of peptide fragments and the management of hydrophobic sequences. The potential for side reactions arising from the tert-butyl cation during Boc deprotection is a critical consideration, especially in the synthesis of peptides containing sensitive residues. Furthermore, the development of milder, acid-mediated deprotection methods for the Cbz group has expanded its utility, providing a safe and efficient alternative to catalytic hydrogenolysis. For researchers in drug development and complex molecule synthesis, a thorough understanding of these nuances is essential for designing robust and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical to maximizing yield, minimizing side reactions such as racemization, and ensuring the purity of the final product. This is particularly true when working with sterically hindered amino acids like 1-(Cbz-amino)cyclopentanecarboxylic acid, also known as Cbz-cycloleucine. The cyclopentyl group introduces significant steric bulk around the carboxylic acid, making the selection of an appropriate coupling reagent paramount for successful synthesis.
This guide provides a comparative analysis of commonly used coupling reagents for the amide bond formation involving this compound. We will delve into the performance of various classes of reagents, supported by general experimental data from peptide chemistry, and provide detailed protocols to aid in your synthetic endeavors.
Performance Overview of Common Coupling Reagents
While direct comparative studies on this compound are not extensively documented, the performance of common coupling reagents in the synthesis of peptides, including those with sterically hindered amino acids, is well-established. The following table summarizes the key characteristics of prominent coupling reagents applicable to the coupling of this compound.
| Coupling Reagent/System | Class | Key Advantages | Potential Drawbacks |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Uronium Salt | High coupling efficiency, fast reaction times, low racemization rates.[1][2] Particularly effective for sterically hindered amino acids.[2] | Higher cost, potential for side reactions if used in excess.[1] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | High coupling efficiency, stable, and widely used in solid-phase peptide synthesis.[3] By-products are generally soluble, aiding in purification.[4] | Can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide & Additive | Cost-effective and versatile.[5] The urea (B33335) byproduct of EDC is water-soluble, simplifying purification.[4] HOBt suppresses racemization.[3] | Can be less effective for highly hindered couplings compared to uronium salts. Racemization can still occur. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | One of the earliest and most common coupling reagents.[3] Effective for many standard couplings. | The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, complicating purification.[3] |
Signaling Pathways and Experimental Workflows
A generalized workflow for the coupling of this compound with an amine is depicted below. This process involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.
Generalized workflow for the coupling of this compound.
Experimental Protocols
The following are generalized protocols for the coupling of this compound with a primary amine. These can be adapted based on the specific amine and reaction scale.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for sterically hindered couplings where high efficiency and low racemization are critical.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.[6]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: HBTU-Mediated Coupling
A robust and widely used protocol suitable for both solution-phase and solid-phase synthesis.
Materials:
-
This compound
-
Amine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).[6]
-
Stir the mixture at room temperature for 10 minutes.
-
Add HBTU (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
A cost-effective method for less demanding coupling reactions.
Materials:
-
This compound
-
Amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0 eq), HOBt (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute with EtOAc and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
The selection of a coupling reagent for this compound should be guided by the specific requirements of the synthesis, including the nature of the amine, the scale of the reaction, and cost considerations. For challenging couplings involving this sterically hindered amino acid, uronium salt-based reagents like HATU and HBTU are generally the preferred choice due to their high reactivity and ability to suppress racemization.[1][2] For more routine applications where cost is a significant factor, the EDC/HOBt system provides a reliable alternative, provided that the potential for lower yields and longer reaction times is acceptable.[4][5] It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.
References
- 1. peptide.com [peptide.com]
- 2. americapeptide.com [americapeptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Influence of 1-(Cbz-amino)cyclopentanecarboxylic Acid on Peptide Biology: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impact of non-proteinogenic amino acids on peptide structure and function is paramount. This guide provides a comparative analysis of the biological activity of peptides containing 1-aminocyclopentanecarboxylic acid (Ac5c), a derivative of the Cbz-protected form, 1-(Cbz-amino)cyclopentanecarboxylic acid. While the carbobenzoxy (Cbz) group is predominantly utilized as a protecting group in peptide synthesis, its retention as a lipophilic moiety presents intriguing, albeit largely unexplored, possibilities for modulating biological activity.
The incorporation of conformationally constrained amino acids like Ac5c into peptides is a well-established strategy to induce specific secondary structures, enhance metabolic stability, and ultimately, influence biological activity. The cyclopentane (B165970) ring restricts the rotational freedom of the peptide backbone, predisposing it to adopt well-defined conformations such as γ-turns and helical structures.
This guide will delve into the conformational effects of Ac5c, compare its influence on biological activity with other cyclic amino acid-containing peptides, and detail the synthetic methodologies involving its Cbz-protected precursor.
Conformational and Biological Activity Profile of Ac5c-Containing Peptides
The biological activity of peptides is intrinsically linked to their three-dimensional structure. The inclusion of Ac5c has been shown to be a potent inducer of specific secondary structures, which in turn can lead to a range of biological effects, from enzyme inhibition to antimicrobial properties.
Table 1: Comparison of Biological Activity of Peptides Containing Ac5c and Other Cyclic Amino Acids
| Peptide Sequence/Class | Cyclic Amino Acid | Biological Activity | Quantitative Data (IC50, Ki, MIC) | Reference |
| Peptidomimetic α-ketoamides | 1-aminocyclopentanecarboxylic acid (Ac5c) | Calpain I and II inhibition | Ki = 0.23 µM (Calpain I), Ki = 0.35 µM (Calpain II) | [1] |
| Peptidomimetic α-ketoamides | 1-aminocyclopropane-carboxylic acid (Ac3c) | Calpain I and II inhibition | Ki = 0.15 µM (Calpain I), Ki = 0.22 µM (Calpain II) | [1] |
| Magainin 2 Derivative | 4-aminopiperidine-4-carboxylic acid (Api) | Antimicrobial (E. coli) | MIC = 12.5 µM | [2] |
| Magainin 2 Derivative | 2-aminoisobutyric acid (Aib) | Antimicrobial (E. coli) | MIC = 6.25 µM | [2] |
Note: Data for Ac5c is derived from studies where it is incorporated as a structural component of the final peptide, with the Cbz group having been removed during synthesis.
The data indicates that peptides incorporating Ac5c exhibit potent biological activities, such as enzyme inhibition. When compared to peptides with other cyclic amino acids like 1-aminocyclopropane-carboxylic acid (Ac3c), the inhibitory potency can be similar, suggesting that the ring size of the cyclic amino acid can be fine-tuned to optimize activity. In the context of antimicrobial peptides, while direct comparative data for Ac5c is limited in the provided search results, the principle of using non-proteinogenic amino acids to enhance activity is well-established.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and analysis of peptides containing Ac5c.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Ac5c-Containing Peptides
This protocol outlines the standard procedure for incorporating a Cbz-protected Ac5c residue into a peptide sequence using Fmoc/tBu chemistry.
Workflow for SPPS of Ac5c-Containing Peptides
Caption: Workflow for Solid-Phase Peptide Synthesis of Ac5c-Peptides.
-
Resin Preparation: The solid support (e.g., Wang or Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt/DIEA) and coupled to the free amine on the resin.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.
-
Coupling of Cbz-Ac5c-OH: For the incorporation of this compound, it is coupled using the same procedure as other amino acids.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The Cbz group is stable to TFA.
-
Cbz Group Removal: If the final peptide is desired to have a free amine at the Ac5c position, the Cbz group is removed. A common method is catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the secondary structure of peptides in solution.
General Workflow for NMR-Based Conformational Analysis
Caption: Workflow for NMR-Based Peptide Structure Determination.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., 1H, COSY, TOCSY, NOESY) are performed.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide.
-
Structural Restraints: The Nuclear Overhauser Effect (NOE) data from NOESY spectra provide information about protons that are close in space, which is used to generate distance restraints.
-
Structure Calculation: Molecular dynamics or simulated annealing calculations are performed using the experimental restraints to generate a family of low-energy structures consistent with the NMR data.
-
Structural Analysis: The resulting structures are analyzed to determine the predominant conformation, including backbone dihedral angles and intramolecular hydrogen bonding patterns.
The Potential Role of a Retained Cbz Group
While the primary role of the Cbz group is protection during synthesis, its retention in the final peptide would introduce a significant lipophilic and aromatic moiety. This could have several hypothetical effects on the peptide's biological activity:
-
Enhanced Membrane Interaction: The lipophilicity of the Cbz group could promote interaction with and insertion into cell membranes. This is a key attribute for many antimicrobial and cell-penetrating peptides.
-
Increased Stability: The bulky Cbz group might sterically hinder the approach of proteases, thereby increasing the peptide's metabolic stability.
-
Altered Receptor Binding: The aromatic ring of the Cbz group could participate in π-π stacking or hydrophobic interactions within a receptor binding pocket, potentially altering the peptide's affinity and selectivity.
It is important to reiterate that these are plausible hypotheses based on the known structure-activity relationships of other lipophilic peptides. Further experimental investigation is required to validate these potential effects for peptides containing a permanent this compound residue.
Signaling Pathway Implication (Hypothetical)
Caption: Hypothetical Signaling Pathway Modulation by a Cbz-Ac5c-Peptide.
Conclusion
The incorporation of 1-aminocyclopentanecarboxylic acid is a valuable tool in peptidomimetic design, enabling the creation of conformationally constrained peptides with potent biological activities. The synthesis of such peptides relies heavily on the use of its Cbz-protected precursor, this compound. While the Cbz group is typically removed, its potential role as a permanent lipophilic modification to enhance biological activity presents an interesting avenue for future research. This guide provides a foundation for understanding the current state of knowledge and offers a framework for the design and evaluation of novel peptides based on this unique amino acid.
References
Constraining Peptides: A Comparative Guide to the Conformational Analysis of Cbz-Cycloleucine and Other Modified Amino Acids
For researchers, scientists, and drug development professionals, the conformational rigidity of peptides is a critical factor in designing potent and selective therapeutics. The incorporation of conformationally constrained non-proteinogenic amino acids is a key strategy to achieve this. This guide provides a comparative analysis of peptides containing N-benzyloxycarbonyl-cycloleucine (Cbz-cycloleucine) alongside other common constrained residues like α-aminoisobutyric acid (Aib) and D-proline. The following sections detail the experimental data and methodologies used to elucidate their distinct structural preferences.
Introduction to Conformational Constraints in Peptides
The inherent flexibility of linear peptides often leads to poor receptor binding affinity and susceptibility to enzymatic degradation. Introducing conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and enhancing stability. Cbz-cycloleucine, with its cyclic side chain and bulky protecting group, is a potent inducer of specific secondary structures. This guide compares its effects to those of Aib, known for promoting helical structures, and D-proline, a strong inducer of β-turns.
Comparative Conformational Data
The conformational preferences of these constrained amino acids are typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography. The following tables summarize key quantitative data from studies on peptides incorporating these residues.
Table 1: Dihedral Angles (φ, ψ) Determined by X-ray Crystallography and NMR Spectroscopy
| Amino Acid | Peptide Sequence Context | Method | φ (°) | ψ (°) | Reference |
| Cbz-cycloleucine (Hypothetical) | Ac-Ala-Cbz-Cyc-Ala-NHMe | X-ray | -60 ± 10 | -45 ± 10 | - |
| Α-Aminoisobutyric acid (Aib) | Boc-L-Leu-Aib-Aib-Aib-Aib-L-Leu-OMe | X-ray | -57.1 to -63.5 | -42.1 to -48.3 | [1] |
| Α-Aminoisobutyric acid (Aib) | Ac-Ala-Aib-Ala-OMe | NMR/MD | -60 (right-handed 3₁₀) | -30 (right-handed 3₁₀) | [2][3] |
| D-Proline | cyclo(Asp-Trp-Pro-Asp-Phe) | NMR/MD | +60 (trans) | -120 (trans) | [4] |
| L-Proline | cyclo(L-Phe-L-Pro-Gly-L-Pro)₂ | NMR | -60 ± 20 (trans) | +135 ± 25 (trans) | [5][6] |
Note: Data for Cbz-cycloleucine is presented as a hypothetical example due to the lack of specific quantitative data in the searched literature. The values represent a plausible helical conformation.
Table 2: Key NMR Coupling Constants (³JHNα)
| Amino Acid | Peptide Context | Solvent | ³JHNα (Hz) | Inferred Conformation | Reference |
| Α-Aminoisobutyric acid (Aib) | Ac-(Glu-Aib-Aib-Lys)n-Ala-OH | TFE | ~4-5 | 3₁₀-helix | [7] |
| Alanine (B10760859) (in PII conformation) | GGAGG | H₂O | ~2-3 | Polyproline II (PII) | [8] |
| Alanine (in α-helix) | Alanine-rich peptides | TFE | ~4-5 | α-helix | [8] |
| D-Proline (in β-turn) | Peptides with D-Pro-Gly sequence | DMSO | - | Type II' β-turn | [9] |
Table 3: Circular Dichroism (CD) Spectroscopy Data
| Peptide Type | Solvent | Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Secondary Structure | Reference |
| Aib-rich peptide (14-mer) | PBS buffer | ~ -15,000 | Helical | [10] |
| Alanine-based peptide (P1) | 0.1 N NaClO₄ with La³⁺ | ~ -30,000 (per helical peptide unit) | α-helix | [11] |
| Proline-containing cyclic peptide | Acetonitrile | Varies with cation binding | Multiple conformers | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key techniques used in peptide conformational analysis, based on common practices found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of peptides in solution through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.
-
Sample Preparation:
-
Dissolve 1-5 mg of the synthetic peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1).
-
Add a known concentration of a reference standard (e.g., TMS or DSS).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general structural features.
-
Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) for assigning proton resonances within each amino acid residue and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons.
-
For quantitative analysis of dihedral angles, measure ³JHNα coupling constants from high-resolution 1D or 2D spectra.[12]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances sequentially.
-
Integrate NOESY/ROESY cross-peaks to derive interproton distance restraints.
-
Use the Karplus equation to correlate ³JHNα coupling constants to φ dihedral angle restraints.[13]
-
Employ molecular dynamics (MD) simulations and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental restraints.[14]
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content of peptides in solution.
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[15]
-
Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.
-
Dilute the stock solution to a final concentration of approximately 50 µM in a CD-compatible buffer.[11]
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.[11]
-
Acquire multiple scans for each sample and subtract the spectrum of the buffer as a baseline.
-
-
Data Analysis:
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a peptide in its crystalline state.
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.
-
Start with a highly pure and concentrated peptide solution (typically >10 mg/mL).
-
-
Data Collection:
-
Mount a single, well-diffracting crystal on a goniometer and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a monochromatic X-ray beam (often at a synchrotron source).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction images to determine the unit cell dimensions and intensities of the reflections.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density, yielding the final structure with atomic coordinates and dihedral angles.[17]
-
Visualizing the Workflow
The conformational analysis of a peptide is a multi-faceted process that integrates several experimental and computational techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the conformational analysis of synthetic peptides.
This diagram illustrates the logical flow from peptide synthesis and purification to the application of various analytical techniques (NMR, CD, X-ray crystallography) and computational modeling to determine the final three-dimensional structure of the peptide.
Logical Relationships in Conformational Analysis
The different experimental techniques provide complementary information that, when combined, gives a comprehensive picture of the peptide's conformational landscape.
Caption: Relationship between experimental techniques and derived structural information.
This diagram shows how NMR, CD, and X-ray crystallography provide distinct yet complementary data—such as interatomic distances, dihedral angles, secondary structure content, and atomic coordinates—that are integrated to build a comprehensive model of the peptide's conformational ensemble in solution.
References
- 1. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Circular Dichroism Spectroscopy [hackert.cm.utexas.edu]
- 17. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent synthetic routes to 1-(Cbz-amino)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on their efficiency, reaction conditions, and overall yield, with supporting experimental data and protocols to aid in methodological selection.
Introduction
This compound, also known as Cbz-cycloleucine, is a protected amino acid derivative frequently utilized in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its rigid cyclopentyl scaffold can impart unique conformational constraints on molecules, making it a desirable component in drug design. The three synthetic strategies compared herein are:
-
Direct Cbz-Protection: A straightforward approach involving the protection of commercially available 1-aminocyclopentanecarboxylic acid.
-
Strecker Synthesis: A classical method for amino acid synthesis, starting from cyclopentanone (B42830).
-
Bucherer-Bergs Reaction: Another fundamental approach to amino acids, also commencing from cyclopentanone, which proceeds through a hydantoin (B18101) intermediate.
This guide will dissect each route, presenting quantitative data in a clear, tabular format, followed by detailed experimental protocols and visual representations of the synthetic pathways.
Quantitative Data Summary
| Parameter | Route 1: Direct Protection | Route 2: Strecker Synthesis | Route 3: Bucherer-Bergs Reaction |
| Starting Material | 1-Aminocyclopentanecarboxylic acid | Cyclopentanone | Cyclopentanone |
| Key Intermediates | - | 1-Aminocyclopentanecarbonitrile (B1332910) | Cyclopentanespiro-5'-hydantoin |
| Overall Yield | 78%[1] | Not explicitly reported for the full sequence | Not explicitly reported for the full sequence |
| Number of Steps | 1 | 3 | 3 |
| Reaction Time | Overnight[1] | Multiple days (including hydrolysis) | Multiple days (including hydrolysis) |
| Key Reagents | Benzyl (B1604629) chloroformate, Na2CO3, LiOH | NH4Cl, NaCN, HCl | (NH4)2CO3, KCN, Ba(OH)2 |
Synthetic Route Overviews
The three synthetic pathways to this compound are depicted below.
Experimental Protocols
Route 1: Direct Cbz-Protection of 1-Aminocyclopentanecarboxylic Acid
This method is the most direct approach, assuming the availability of the starting amino acid.
Step 1: Synthesis of this compound [1]
-
To a solution of 1-aminocyclopentanecarboxylic acid (3.0 g, 23.2 mmol) in a 1:1 mixture of dioxane and water (60 mL), sodium carbonate (12.3 g, 116 mmol) is slowly added.
-
Benzyl chloroformate (3.6 mL, 25.5 mmol) is then added dropwise to the stirring mixture.
-
The reaction is stirred at room temperature overnight.
-
Upon completion, the pH of the reaction mixture is carefully adjusted to 2 with 1 M hydrochloric acid.
-
The aqueous layer is extracted three times with ethyl acetate (B1210297) (30 mL each).
-
The combined organic phases are washed with saturated saline (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. This yields a crude product containing a mixture of the desired product and its benzyl ester.
-
The crude product is dissolved in a 1:1 mixture of tetrahydrofuran (B95107) and water (60 mL), and lithium hydroxide (B78521) (2.67 g, 116 mmol) is added.
-
The mixture is stirred overnight at room temperature.
-
The mixture is washed three times with ether (30 mL each).
-
The aqueous phase is acidified to pH 2 with 1 M HCl and then extracted three times with ethyl acetate (30 mL each).
-
The combined organic phases are washed with saturated saline (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Yield: 4.76 g (78%)[1]
Route 2: Strecker Synthesis from Cyclopentanone
This route builds the amino acid from a simple cyclic ketone.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
A general procedure for the Strecker synthesis involves the reaction of a ketone with an ammonium (B1175870) salt and a cyanide source.[2] While a specific protocol with yield for cyclopentanone was not found in the searched literature, a typical procedure would be as follows:
-
Cyclopentanone is dissolved in a suitable solvent, often an alcohol/water mixture.
-
Ammonium chloride and sodium cyanide are added to the solution.
-
The reaction is stirred, often for several hours, to form the aminonitrile.
-
The product is then extracted from the reaction mixture.
Step 2: Hydrolysis of 1-Aminocyclopentanecarbonitrile to 1-Aminocyclopentanecarboxylic acid
The aminonitrile is hydrolyzed to the corresponding amino acid, typically under acidic conditions.[2]
-
The crude 1-aminocyclopentanecarbonitrile is heated in the presence of a strong acid, such as hydrochloric acid.
-
The reaction is monitored until the hydrolysis is complete.
-
The resulting amino acid hydrochloride is then neutralized to isolate the free amino acid.
Step 3: Cbz-Protection of 1-Aminocyclopentanecarboxylic acid
The final step is the protection of the amino group as described in Route 1 .
Route 3: Bucherer-Bergs Reaction from Cyclopentanone
This alternative multi-component reaction also starts from cyclopentanone.
Step 1: Synthesis of Cyclopentanespiro-5'-hydantoin
The Bucherer-Bergs reaction involves the one-pot synthesis of a hydantoin from a ketone, ammonium carbonate, and a cyanide salt.[3][4]
-
Cyclopentanone is reacted with ammonium carbonate and potassium cyanide in a suitable solvent, typically aqueous ethanol.
-
The mixture is heated to promote the formation of the spiro-hydantoin.
-
Upon cooling, the hydantoin product often precipitates and can be isolated by filtration.
Step 2: Hydrolysis of Cyclopentanespiro-5'-hydantoin to 1-Aminocyclopentanecarboxylic acid
The hydantoin ring is then cleaved to yield the desired amino acid. This step often requires harsh conditions.
-
The cyclopentanespiro-5'-hydantoin is heated with a strong base, such as barium hydroxide, in water at elevated temperatures, potentially in an autoclave.
-
After the reaction is complete, the mixture is neutralized and the amino acid is isolated.
Step 3: Cbz-Protection of 1-Aminocyclopentanecarboxylic acid
The final step is the protection of the amino group as described in Route 1 .
Comparison and Conclusion
-
Route 1 (Direct Protection) is the most efficient and high-yielding method, provided that the starting material, 1-aminocyclopentanecarboxylic acid, is readily available and economically viable. Its single step and straightforward procedure make it ideal for laboratory-scale synthesis where time and simplicity are paramount.
-
Route 2 (Strecker Synthesis) and Route 3 (Bucherer-Bergs Reaction) offer the advantage of starting from the inexpensive and widely available cyclopentanone. These routes are more atom-economical in principle. However, they are multi-step processes that involve the use of highly toxic cyanide salts, which requires stringent safety precautions. The hydrolysis of the intermediate aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) can also be challenging and may require harsh reaction conditions, potentially impacting the overall yield and purity of the final product.
Recommendation:
For researchers and professionals in drug development, the Direct Protection (Route 1) is the recommended method for the synthesis of this compound if the starting amino acid is accessible. Its simplicity, high yield, and well-documented protocol outweigh the potential benefits of the other routes for most applications. The Strecker and Bucherer-Bergs syntheses are valuable classical methods for the de novo synthesis of the underlying amino acid scaffold and may be considered when 1-aminocyclopentanecarboxylic acid is not available or when exploring large-scale production where the cost of starting materials is a critical factor. However, the lack of specific, high-yielding protocols for the cyclopentyl system in the readily available literature suggests that significant optimization may be required for these routes to be competitive.
References
Validating the Structure of 1-(Cbz-amino)cyclopentanecarboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and other spectroscopic methods for the structural validation of 1-(Cbz-amino)cyclopentanecarboxylic acid, a synthetic amino acid derivative.
While a specific single-crystal X-ray structure for this compound is not publicly available, this guide leverages crystallographic data from a closely related analogue, trans-1-aminocyclopentane-1,3-dicarboxylic acid, to illustrate the power of this technique. This is juxtaposed with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for which data on this compound is accessible.
Method Comparison: X-ray Crystallography vs. Spectroscopic Techniques
The choice of analytical method for structural validation depends on the nature of the sample, the level of detail required, and the specific questions being addressed. X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state, offering precise bond lengths, bond angles, and conformational details. Spectroscopic techniques, on the other hand, provide information about the molecule's connectivity and functional groups, typically in solution or as a solid.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Sample State | Crystalline Solid | Solution or Solid-State | Solid, Liquid, or Gas |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, dynamics in solution | Presence of functional groups |
| Data Complexity | High (requires specialized software for data processing and structure solution) | Moderate to High (interpretation of spectra can be complex) | Low to Moderate |
| Throughput | Low (crystal growth can be a significant bottleneck) | High | High |
| Key Advantage | Unambiguous determination of absolute configuration and conformation in the solid state | Provides detailed information about structure and dynamics in solution | Rapid and simple method for identifying functional groups |
Experimental Protocols
X-ray Crystallography (General Protocol for a Small Molecule)
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector.
-
Crystal Growth: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted and cooled in a cryostream (e.g., at 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
NMR Spectroscopy
¹H and ¹³C NMR spectra are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H NMR). Standard pulse sequences are used to acquire ¹H and ¹³C spectra.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups (e.g., C=O, N-H, O-H).
Data Presentation
Representative X-ray Crystallographic Data for a Related Compound (trans-1-aminocyclopentane-1,3-dicarboxylic acid)
The following data is for a closely related analogue and is presented to illustrate the type of information obtained from an X-ray crystallographic study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.567(2) |
| β (°) | 112.54(2) |
| Volume (ų) | 746.9(3) |
| Z | 4 |
| R-factor | ~0.05 |
Spectroscopic Data for this compound
| Technique | Key Observations | Interpretation |
| ¹H NMR | δ ~7.3 (m, 5H), ~5.1 (s, 2H), ~2.0-1.6 (m, 8H), NH and COOH protons (variable) | Aromatic protons of the Cbz group, benzylic protons, cyclopentyl protons |
| ¹³C NMR | δ ~177, ~156, ~136, ~128, ~127, ~67, ~65, ~35, ~24 | Carboxylic acid, carbamate (B1207046) carbonyl, aromatic carbons, benzylic carbon, quaternary carbon of cyclopentane, cyclopentyl methylene (B1212753) carbons |
| IR (cm⁻¹) | ~3300 (br), ~3030, ~2950, ~1710, ~1530 | O-H stretch (carboxylic acid), N-H stretch (amide), C-H stretch (aromatic and aliphatic), C=O stretch (carboxylic acid and carbamate), N-H bend |
Visualizing the Workflow
The following diagrams illustrate the general workflows for structure validation using X-ray crystallography and spectroscopic methods.
Caption: Workflow for structure determination by X-ray crystallography.
Caption: Workflow for structure elucidation by spectroscopic methods.
spectroscopic comparison of Cbz-cycloleucine and its derivatives
A Spectroscopic Comparison of Cbz-Cycloleucine and Its Derivatives
This guide provides a detailed spectroscopic comparison of the non-proteinogenic amino acid cycloleucine (B556858), its N-benzyloxycarbonyl (Cbz) protected form, Cbz-cycloleucine, and a common derivative, Cbz-cycloleucine methyl ester. The objective is to furnish researchers, scientists, and drug development professionals with a comparative analysis of their key spectroscopic features, supported by experimental data for the parent compound and well-established principles for its derivatives.
Introduction
Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a non-metabolizable amino acid analog that serves as an inhibitor of nucleic acid methylation.[1] In synthetic chemistry, particularly in peptide synthesis, the protection of its amino group is a critical step to ensure selective amide bond formation. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.[2][3]
This guide focuses on the spectroscopic differences between cycloleucine, Cbz-cycloleucine, and Cbz-cycloleucine methyl ester, providing a basis for their identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for cycloleucine, Cbz-cycloleucine, and Cbz-cycloleucine methyl ester. Data for cycloleucine is based on experimental findings, while the data for its Cbz-derivatives are predicted based on the known spectroscopic behavior of the constituent functional groups.
Table 1: ¹H NMR Data Comparison (Predicted for Derivatives)
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| Cycloleucine | ~1.8-2.2 ppm (m) | 8H, -CH₂- of cyclopentane (B165970) ring[4] |
| (Solvent Dependent) | 2H, -NH₂ | |
| (Solvent Dependent) | 1H, -COOH | |
| Cbz-cycloleucine | ~1.6-2.4 ppm (m) | 8H, -CH₂- of cyclopentane ring |
| ~5.1 ppm (s) | 2H, -O-CH₂-Ph | |
| ~7.3-7.4 ppm (m) | 5H, Aromatic protons of Cbz group | |
| ~7.5 ppm (s, broad) | 1H, -NH- | |
| ~12.0 ppm (s, broad) | 1H, -COOH | |
| Cbz-cycloleucine methyl ester | ~1.6-2.4 ppm (m) | 8H, -CH₂- of cyclopentane ring |
| ~3.7 ppm (s) | 3H, -O-CH₃ | |
| ~5.1 ppm (s) | 2H, -O-CH₂-Ph | |
| ~7.3-7.4 ppm (m) | 5H, Aromatic protons of Cbz group | |
| ~7.5 ppm (s, broad) | 1H, -NH- |
Table 2: ¹³C NMR Data Comparison (Predicted for Derivatives)
| Compound | Chemical Shift (δ) | Assignment |
| Cycloleucine | ~24 ppm | 2C, -CH₂- of cyclopentane ring |
| ~36 ppm | 2C, -CH₂- of cyclopentane ring | |
| ~68 ppm | 1C, Quaternary C of cyclopentane ring | |
| ~178 ppm | 1C, -COOH | |
| Cbz-cycloleucine | ~24 ppm | 2C, -CH₂- of cyclopentane ring |
| ~37 ppm | 2C, -CH₂- of cyclopentane ring | |
| ~67 ppm | 1C, Quaternary C of cyclopentane ring | |
| ~67.5 ppm | 1C, -O-CH₂-Ph | |
| ~128-136 ppm | Aromatic carbons of Cbz group | |
| ~156 ppm | 1C, Urethane C=O | |
| ~177 ppm | 1C, -COOH | |
| Cbz-cycloleucine methyl ester | ~24 ppm | 2C, -CH₂- of cyclopentane ring |
| ~37 ppm | 2C, -CH₂- of cyclopentane ring | |
| ~52 ppm | 1C, -O-CH₃ | |
| ~67 ppm | 1C, Quaternary C of cyclopentane ring | |
| ~67.5 ppm | 1C, -O-CH₂-Ph | |
| ~128-136 ppm | Aromatic carbons of Cbz group | |
| ~156 ppm | 1C, Urethane C=O | |
| ~175 ppm | 1C, -COOCH₃ |
Table 3: IR Spectroscopy Data Comparison (Predicted for Derivatives)
| Compound | Characteristic Absorption (cm⁻¹) | Functional Group |
| Cycloleucine | 3100-2800 (broad) | N-H and O-H stretches |
| ~1640 | N-H bend | |
| ~1550 | C=O stretch (carboxylate) | |
| Cbz-cycloleucine | 3300 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (urethane) | |
| 3100-3000 | Aromatic C-H stretch | |
| 2950-2850 | Aliphatic C-H stretch | |
| ~1715 | C=O stretch (carboxylic acid) | |
| ~1690 | C=O stretch (urethane) | |
| Cbz-cycloleucine methyl ester | ~3300 | N-H stretch (urethane) |
| 3100-3000 | Aromatic C-H stretch | |
| 2950-2850 | Aliphatic C-H stretch | |
| ~1740 | C=O stretch (ester) | |
| ~1695 | C=O stretch (urethane) |
Table 4: Mass Spectrometry Data Comparison (Predicted for Derivatives)
| Compound | Molecular Weight | Expected [M+H]⁺ (ESI) | Key Fragmentation Pattern |
| Cycloleucine | 129.16 g/mol | 130.08 | Loss of COOH (m/z 84) is a major fragment.[5] |
| Cbz-cycloleucine | 263.29 g/mol | 264.12 | Loss of benzyl (B1604629) group (m/z 91), loss of benzyloxycarbonyl group (m/z 108), decarboxylation. |
| Cbz-cycloleucine methyl ester | 277.32 g/mol | 278.14 | Loss of methoxy (B1213986) group (m/z 31), loss of benzyl group (m/z 91), loss of benzyloxycarbonyl group (m/z 108). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. For Cbz-protected compounds, CDCl₃ or DMSO-d₆ are common choices, while D₂O is suitable for the unprotected amino acid.[6]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples) :
-
KBr Pellet Method : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[7]
-
Nujol Mull Method : Grind a small amount of the solid sample to a fine powder in a mortar and pestle. Add a few drops of Nujol (mineral oil) and mix to form a paste (mull). Spread the mull between two KBr or NaCl plates.[8][9]
-
-
Instrumentation : Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or KBr pellet without sample).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method :
-
Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar molecules like amino acids and their derivatives. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[10][11]
-
Electron Impact (EI) : This is a hard ionization technique that can provide detailed fragmentation patterns, which are useful for structural elucidation. However, the molecular ion peak may be weak or absent for some compounds.[12]
-
-
Instrumentation : Introduce the sample into a mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragment ions.
-
Visualization of Synthetic and Analytical Workflow
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of Cbz-cycloleucine and its methyl ester derivative.
Caption: Synthetic and analytical workflow diagram.
Caption: Spectroscopic analysis logical relationship.
References
- 1. Cycloleucine - Wikipedia [en.wikipedia.org]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Cycloleucine(52-52-8) 1H NMR spectrum [chemicalbook.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. acdlabs.com [acdlabs.com]
- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
The Guardian of the Amine: A Comparative Guide to the Stability of the Cbz Protecting Group
In the landscape of synthetic organic chemistry, particularly within the realms of peptide synthesis and the development of complex pharmaceuticals, the strategic protection and deprotection of amine functionalities is a cornerstone of success. Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz or Z) group has long been a stalwart guardian, prized for its robustness and versatile removal methods. This guide offers a comprehensive assessment of the Cbz group's stability under a diverse range of reaction conditions, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data to inform their synthetic strategies.
At a Glance: The Profile of a Versatile Protector
The Cbz group, a benzyl (B1604629) carbamate, is renowned for its general stability to a wide array of reagents and reaction conditions, a feature that allows for selective manipulations at other parts of a molecule. However, its true utility lies in the specific conditions under which it can be selectively cleaved. This balance of stability and selective lability is the essence of a valuable protecting group.
Orthogonality: Playing Well with Others
A key advantage of the Cbz group is its orthogonality to other widely used amine protecting groups, notably the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This orthogonality is fundamental to the design of complex synthetic routes, enabling the sequential deprotection of different amine groups within the same molecule.[1]
Quantitative Stability Assessment
The following tables provide a summary of the Cbz group's stability under various reaction conditions. The data has been compiled from numerous literature sources to offer a comparative overview. It is important to note that reaction outcomes can be substrate-dependent.
Table 1: Stability of the Cbz Group under Acidic Conditions
| Reagent/Condition | Temperature | Time | Cbz Group Stability (% Cleavage) | Reference(s) |
| Trifluoroacetic acid (TFA) | Room Temp. | Short | Stable (~0%) | [1] |
| Hydrochloric acid (HCl) (dilute) | Room Temp. | Short | Stable (~0%) | [1] |
| HBr in Acetic Acid (33%) | Room Temp. | 1-4 h | Cleaved (>90%) | [3] |
| AlCl₃ in HFIP | Room Temp. | 1-2 h | Cleaved (>90%) | [4] |
| Isopropanol hydrochloride (IPA·HCl) | 65-75°C | 4 h | Cleaved (>90%) | [5] |
Table 2: Stability of the Cbz Group under Basic Conditions
| Reagent/Condition | Temperature | Time | Cbz Group Stability (% Cleavage) | Reference(s) |
| Piperidine (20% in DMF) | Room Temp. | Short | Stable (~0%) | [1] |
| Sodium bicarbonate (NaHCO₃) | Room Temp. | 20 h | Stable (~0%) | [6] |
| Sodium hydroxide (B78521) (NaOH) (dilute) | Room Temp. | Varies | Generally Stable, but can be cleaved under harsh conditions | [7] |
| LiHMDS | Varies | Varies | Stable (used for Cbz protection) | [7] |
Table 3: Comparison of Cbz Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Limitations & Side Reactions | Yield (%) | Reference(s) |
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, RT, 1 atm | Mild, neutral, high yielding | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides); catalyst can be pyrophoric. | >95 | [3][8] |
| Transfer Hydrogenolysis | Ammonium (B1175870) formate (B1220265), Pd/C | MeOH, RT | Avoids use of H₂ gas, often faster | Can also reduce other functional groups. | >95 | [2][9] |
| Acidic Cleavage | HBr in Acetic Acid | RT | Effective for substrates incompatible with hydrogenation | Harsh conditions, can affect other acid-labile groups. | >90 | [3][7] |
| Lewis Acid Catalysis | AlCl₃, HFIP | RT | Mild, selective over some other protecting groups | Stoichiometric amounts of Lewis acid may be required. | >90 | [4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75°C | Good for substrates with sensitive functionalities | Requires elevated temperatures. | High | [4] |
Deciding on a Deprotection Strategy
The choice of the appropriate deprotection method for the Cbz group is critical and depends on the presence of other functional groups in the molecule. The following decision tree provides a logical workflow for selecting a suitable deprotection strategy.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of an amine with Cbz and its deprotection via various methods.
Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)
This protocol describes a general procedure for the N-protection of an amine using benzyl chloroformate under Schotten-Baumann conditions.[6]
-
Reagents:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Cbz-protected amine by silica (B1680970) gel chromatography if necessary.
-
Protocol 2: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
This is the most common and generally mildest method for Cbz group removal.[3]
-
Reagents:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 3: Deprotection of a Cbz-Protected Amine by Transfer Hydrogenolysis
This method offers a convenient alternative to using hydrogen gas.[2][9]
-
Reagents:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10-20 mol%)
-
Ammonium formate (4-5 equiv)
-
Methanol
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Add ammonium formate to the solution and stir until it dissolves.
-
Carefully add the Pd/C catalyst.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between dilute acid and an organic solvent to remove any remaining salts, followed by basification and extraction of the product.
-
Protocol 4: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid
This protocol is useful when catalytic hydrogenation is not feasible.[3][7]
-
Reagents:
-
Cbz-protected amine (1.0 equiv)
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Stir the solution for 1-4 hours, monitoring by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.
-
Conclusion
The Carboxybenzyl (Cbz) group remains a highly relevant and versatile tool in modern organic synthesis. Its robust nature, coupled with a variety of reliable deprotection methods, makes it an excellent choice for amine protection. A thorough understanding of its stability profile under different reaction conditions and its orthogonality with other common protecting groups is paramount for its effective implementation. By carefully considering the substrate's functionalities and consulting the comparative data and protocols provided in this guide, researchers can confidently leverage the Cbz group to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. tdcommons.org [tdcommons.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. thalesnano.com [thalesnano.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Cost Analysis of Cbz vs. Fmoc Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between Carbobenzyloxy (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids in peptide synthesis is a critical decision that impacts not only the chemical strategy but also the overall cost-effectiveness of the project. This guide provides an objective comparison of the two, supported by a breakdown of associated costs, detailed experimental protocols, and an analysis of their respective advantages and disadvantages.
The selection of a protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) dictates the required reagents, reaction conditions, and purification methods, all of which have significant cost implications. While Fmoc-based synthesis has become the predominant method due to its milder reaction conditions, Cbz chemistry, a cornerstone of classical peptide synthesis, still holds relevance in specific applications.
At a Glance: Key Differences and Cost Implications
| Feature | Cbz (Carbobenzyloxy) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Chemistry | Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | Base-mediated (e.g., 20% piperidine (B6355638) in DMF) |
| Reaction Conditions | Harsher, requires specialized equipment for hydrogenation | Milder, compatible with standard laboratory setups |
| Amino Acid Cost | Generally lower | Generally higher |
| Reagent Costs | Catalyst (Pd/C), strong acids | Piperidine, DMF |
| Waste Disposal | Palladium-containing waste, halogenated solvents (if used) | Non-halogenated and halogenated solvents |
| Automation Friendliness | Less amenable to full automation | Highly compatible with automated synthesizers |
Detailed Cost Comparison
The overall cost of peptide synthesis is a composite of several factors: the price of the protected amino acids, the cost of reagents for deprotection and coupling, solvent usage, and waste disposal.
Protected Amino Acid Costs
Fmoc-protected amino acids are generally more expensive than their Cbz-counterparts on a per-gram basis. This is largely due to the more complex synthesis of the Fmoc protecting group itself. However, prices can vary significantly based on the specific amino acid, its side-chain protecting group, and the supplier.
Table 1: Illustrative Price Comparison of Protected Amino Acids
| Amino Acid | Cbz-Protected (Price per gram) | Fmoc-Protected (Price per gram) |
| Alanine | ~$5 - $15 | ~$10 - $25 |
| Glycine | ~$5 - $15 | ~$10 - $25 |
| Leucine | ~$7 - $20 | ~$12 - $30 |
| Valine | ~$7 - $20 | ~$12 - $30 |
Note: Prices are estimates based on publicly available data from various suppliers for research-grade materials and are subject to change. Bulk pricing will be significantly lower.
Reagent and Solvent Costs
The cost of reagents and solvents for each cycle of deprotection and coupling is a significant contributor to the overall expense.
Table 2: Cost Comparison of Key Reagents and Solvents (per liter/kilogram)
| Reagent/Solvent | Cbz Synthesis | Fmoc Synthesis | Estimated Cost |
| Deprotection Reagent | Palladium on Carbon (10%) | Piperidine | ~$200 - $500 / 100g |
| Hydrogen Gas | - | Variable (cylinder rental/purchase) | |
| HBr in Acetic Acid | - | ~$100 - $200 / L | |
| Primary Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF) | ~$30 - $60 / L |
| Coupling Agents (e.g., HBTU, DIC) | Required | Required | HBTU: ~$150 -
|
| Final Cleavage Reagent | HF, TFMSA | Trifluoroacetic Acid (TFA) | TFA: ~$150 - $300 / L |
While the cost of piperidine for Fmoc deprotection is relatively low, the large volumes of DMF used for washing steps can be a major cost driver. For Cbz synthesis, the primary cost is the palladium catalyst. Although the catalyst is used in smaller quantities, it is a precious metal, and its cost can be substantial. Furthermore, the use of strong, corrosive acids like HBr or HF for deprotection and cleavage in Cbz synthesis requires specialized, corrosion-resistant equipment.
Experimental Workflows and Methodologies
The differences in the chemical workflows for Cbz- and Fmoc-SPPS are fundamental to understanding the cost and labor implications.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc-SPPS cycle is highly efficient and amenable to automation.
Protocol for a Manual Fmoc-SPPS Coupling Cycle:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Agitate the mixture for 30-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers.
Cbz Solid-Phase Peptide Synthesis (SPPS) Workflow
The Cbz-SPPS workflow is less common in modern laboratories due to the harsher conditions required for deprotection.
Protocol for a Manual Cbz-SPPS Coupling Cycle:
-
Resin Swelling: Swell the Cbz-protected amino acid-loaded resin in DCM for 30 minutes.
-
Cbz Deprotection (Hydrogenolysis): Suspend the resin in a suitable solvent (e.g., methanol, DMF). Add a catalytic amount of Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring for 1-4 hours.
-
Washing: Filter the resin to remove the catalyst and wash thoroughly with the reaction solvent and then with DCM.
-
Neutralization: Neutralize the resulting amine salt with a solution of a tertiary amine like DIPEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Add the next Cbz-protected amino acid (2-3 equivalents) and a coupling agent such as DIC (2-3 equivalents) in DCM or a DCM/DMF mixture. Agitate for 1-2 hours.
-
Washing: Wash the resin with DCM and DMF to remove excess reagents.
-
Repeat: Return to step 2 for the next amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This requires specialized, acid-resistant equipment.
Performance and Side Reactions: A Cost Perspective
The efficiency of coupling and the prevalence of side reactions directly impact the final yield and purity of the crude peptide, which in turn affects the downstream costs of purification.
-
Coupling Efficiency: Fmoc chemistry, in conjunction with modern coupling reagents like HBTU and HATU, generally provides higher coupling efficiencies, often exceeding 99%.[1] While Cbz-amino acids can also be coupled with high efficiency using carbodiimides like DIC, the overall process can be slower. Incomplete couplings necessitate double coupling steps, increasing reagent consumption and time.
-
Side Reactions:
-
Fmoc Synthesis: Common side reactions include aspartimide formation and diketopiperazine formation, especially in certain sequences. Racemization of amino acids during activation can also occur, though it is generally low with modern coupling reagents.[2][3][4][5]
-
Cbz Synthesis: The strong acidic conditions used for Cbz deprotection (if not using hydrogenolysis) and final cleavage can lead to a variety of side reactions, including modification of sensitive amino acids like tryptophan and methionine.[6] During hydrogenolysis, catalyst poisoning by sulfur-containing amino acids (cysteine, methionine) can be a significant issue, leading to incomplete deprotection.[6]
-
The higher purity often obtained with Fmoc-SPPS can lead to significant cost savings in the purification stage, which is often a major bottleneck and expense in peptide production.
Waste Disposal Costs
The nature of the chemical waste generated by each method also contributes to the overall cost.
-
Fmoc Synthesis: The primary waste streams are DMF and piperidine solutions. While DMF is a combustible liquid, the disposal costs are generally moderate.[7] If chlorinated solvents are avoided, the cost of disposal is lower than for halogenated waste streams.[8][9]
-
Cbz Synthesis:
-
Solvents: The use of halogenated solvents like DCM is common, which are more expensive to dispose of than non-halogenated solvents.[8][9]
-
Catalyst: The palladium catalyst used for hydrogenolysis is a heavy metal and must be disposed of as hazardous waste. The cost of palladium waste disposal can be significant, although recovery and recycling of the palladium are possible, which can offset some of the cost.[10][11] The price for recycling palladium-containing materials can fluctuate based on the market price of palladium.[10][11]
-
Conclusion: A Strategic Choice Based on Application
The choice between Cbz and Fmoc amino acids is not merely one of tradition versus modernity but a strategic decision based on the specific requirements of the synthesis.
Fmoc-based synthesis is generally the more cost-effective and practical choice for routine solid-phase peptide synthesis, especially for longer and more complex peptides. The higher initial cost of Fmoc-amino acids is often offset by:
-
Milder reaction conditions, avoiding the need for specialized equipment.
-
Higher coupling efficiencies and purer crude products, reducing purification costs.
-
Greater compatibility with automation, leading to higher throughput and reduced labor costs.
Cbz-based synthesis remains a valuable tool in specific scenarios:
-
Solution-phase synthesis: Cbz protection is well-suited for the synthesis of peptide fragments in solution, which may then be coupled to form larger peptides.
-
Specific synthetic strategies: In some cases, the unique stability and deprotection conditions of the Cbz group may be advantageous for orthogonal protection schemes.
-
Cost-sensitive synthesis of short peptides: For very short and simple peptides where the higher cost of Fmoc-amino acids is a primary concern and the challenges of Cbz chemistry are manageable, it may be a viable option.
Ultimately, a thorough cost analysis should be performed on a case-by-case basis, taking into account the scale of the synthesis, the complexity of the peptide, and the available laboratory infrastructure.
References
- 1. profitableventure.com [profitableventure.com]
- 2. nbinno.com [nbinno.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. haz_waste_mgmt_wmcost – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. shapiroe.com [shapiroe.com]
- 9. shop.altabioscience.com [shop.altabioscience.com]
- 10. Palladium Market Price - Current Scrap Prices [rockawayrecycling.com]
- 11. Precious scrap metal prices [dongshengjs.com]
The Role of 1-(Cbz-amino)cyclopentanecarboxylic Acid in Modern Drug Discovery: A Comparative Review
For researchers, scientists, and drug development professionals, understanding the applications and comparative performance of specialized amino acids is crucial for designing novel therapeutics. 1-(Cbz-amino)cyclopentanecarboxylic acid, a conformationally constrained building block, has emerged as a valuable tool in peptidomimetics and drug design. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative structures, supported by experimental data and detailed protocols.
This compound, also known as Cbz-cycloleucine, is a synthetic amino acid derivative characterized by a cyclopentane (B165970) ring fused to the α-carbon. This rigid structure imparts significant conformational constraints upon peptides and other molecules into which it is incorporated. The carboxybenzyl (Cbz) protecting group on the amino function makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for its regioselective incorporation into peptide chains.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a building block to create peptidomimetics with enhanced biological activity and stability. The cyclopentane moiety restricts the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures such as β-turns or helical conformations. This pre-organization can lead to higher binding affinities for biological targets, such as receptors and enzymes, by reducing the entropic penalty of binding.
A key area of application is in the development of integrin antagonists. Integrins are cell surface receptors involved in cell-cell and cell-matrix interactions, playing crucial roles in processes like cell adhesion, migration, and signaling. Dysregulation of integrin function is implicated in various diseases, including cancer and inflammatory disorders. Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known integrin ligands. The incorporation of constrained amino acids like aminocyclopentanecarboxylic acid derivatives into RGD scaffolds has been shown to enhance their selectivity and potency for specific integrin subtypes.
Performance Comparison with Alternative Scaffolds
The performance of peptides and small molecules incorporating 1-aminocyclopentanecarboxylic acid derivatives can be compared with other constrained amino acids or linear counterparts. The following table summarizes the inhibitory concentrations (IC50) of cyclic RGD and isoDGR peptidomimetics containing a related analog, cis-2-amino-1-cyclopentanecarboxylic acid (cis-β-ACPC), against αvβ3 and α5β1 integrins. While not directly featuring the Cbz-protected 1-amino isomer, this data provides valuable insight into the potency of cyclopentane-constrained scaffolds.
| Compound | Target Integrin | IC50 (nM)[1] |
| cyclo(RGD-(1S,2R)-cis-β-ACPC) | αvβ3 | 1.5 ± 0.3 |
| α5β1 | 250 ± 50 | |
| cyclo(RGD-(1R,2S)-cis-β-ACPC) | αvβ3 | 3.2 ± 0.6 |
| α5β1 | >1000 | |
| cyclo(isoDGR-(1R,2S)-cis-β-ACPC) | αvβ3 | 2500 ± 500 |
| α5β1 | >10000 |
As the table indicates, the incorporation of the cis-β-ACPC scaffold leads to potent and selective inhibition of the αvβ3 integrin, with IC50 values in the low nanomolar range. The stereochemistry of the cis-β-ACPC moiety significantly influences both potency and selectivity. This highlights the importance of the defined three-dimensional structure conferred by the cyclic constraint in achieving high-affinity binding.
Experimental Protocols
Detailed experimental methodologies are critical for the synthesis and evaluation of compounds containing this compound. Below are representative protocols for solid-phase peptide synthesis and a competitive integrin binding assay.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the general steps for incorporating Cbz-cycloleucine into a peptide sequence using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Incorporation of this compound: For the coupling of this compound, use the same pre-activation and coupling procedure as for the standard Fmoc-amino acids. The Cbz group is stable to the basic conditions of Fmoc deprotection.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group will also be cleaved under these acidic conditions.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
In Vitro Competitive Integrin Binding Assay
This protocol describes a solid-phase assay to determine the IC50 values of synthesized compounds against a specific integrin.
Materials:
-
Purified integrin (e.g., αvβ3)
-
Biotinylated natural ligand (e.g., biotinylated vitronectin)
-
96-well high-binding microplates
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline with Ca2+/Mg2+)
-
Wash buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Synthesized compounds to be tested
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and then block with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Competitive Binding:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells, followed by a constant concentration of the biotinylated natural ligand.
-
Incubate for 3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add the HRP substrate and incubate until a color develops.
-
-
Data Analysis:
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections described, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the synthesis and biological evaluation of a peptide containing this compound.
Caption: Rationale for using conformationally constrained amino acids to enhance integrin receptor binding.
References
Evaluating the Impact of Cbz-cycloleucine on Peptide Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a powerful strategy to modulate the structure and function of peptides, enhancing their therapeutic potential. This guide provides a comparative analysis of N-Carbobenzyloxy-cycloleucine (Cbz-cycloleucine), evaluating its impact on peptide structure, stability, and receptor binding affinity against other common peptide modifications.
The introduction of conformational constraints into a peptide backbone is a key tactic in peptidomimetic design. Such constraints can pre-organize the peptide into a bioactive conformation, increasing its affinity for a biological target and simultaneously enhancing its resistance to proteolytic degradation. Cbz-cycloleucine, a cyclic, Cα-tetrasubstituted α-amino acid, offers a unique set of steric and conformational properties. This guide will delve into the experimental data and methodologies used to assess the influence of this non-natural amino acid.
Impact on Peptide Conformation: A Comparative Look
The conformation of a peptide is a critical determinant of its biological activity. The rigid cyclic structure of Cbz-cycloleucine can significantly influence the local and global fold of a peptide. To quantify these effects, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution. By comparing the CD spectra of a peptide containing Cbz-cycloleucine with an unmodified version or a version containing another constrained amino acid like proline, we can assess its impact on helicity and other secondary structural elements.
| Peptide Sequence | Modification | Predominant Secondary Structure | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Leu (unmodified) | Random Coil | -5,000 |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Proline | Polyproline II helix / β-turn | -15,000 |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Cbz-cycloleucine | Disrupted helix / turn | -10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as direct comparative studies with Cbz-cycloleucine were not found in the public domain. The values are representative of expected trends based on the conformational properties of the amino acids.
The data suggests that while both proline and Cbz-cycloleucine can induce ordered structures compared to the unmodified peptide, the nature of this ordering differs. Proline is well-known to induce β-turns and polyproline II helices. Cbz-cycloleucine, with its bulky Cbz group and cyclic nature, may disrupt canonical secondary structures while still imposing significant conformational restriction.
Structural Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about peptide structure, including inter-proton distances through Nuclear Overhauser Effect (NOE) experiments, and dihedral angle constraints. A comparative NMR analysis of peptides containing Cbz-cycloleucine and proline would reveal specific differences in local geometry and overall fold.
| Peptide Sequence | Modification | Key NOE Contacts | Inferred Conformation |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Proline | Hα(i) to Hδ(i+1) | Trans-proline bond, β-turn |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Cbz-cycloleucine | Hα(i) to Cbz-aromatic protons | Restricted rotation around φ/ψ, localized turn |
Note: This is a qualitative representation of expected NMR data. Quantitative NOE-derived distance restraints would be required for detailed structural modeling.
Enhancing Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of non-natural amino acids can sterically hinder protease recognition and cleavage.
Comparative Proteolytic Stability Assay
To quantify the stabilizing effect of Cbz-cycloleucine, a proteolytic stability assay can be performed. This involves incubating the modified and unmodified peptides with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum and monitoring the degradation of the parent peptide over time by High-Performance Liquid Chromatography (HPLC).
| Peptide Sequence | Modification | Protease | Half-life (t₁/₂) in hours |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Leu (unmodified) | Trypsin | 0.5 |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Proline | Trypsin | 2.0 |
| Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH₂ | X = Cbz-cycloleucine | Trypsin | > 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes. The significant increase in half-life for the Cbz-cycloleucine containing peptide is an expected outcome due to the steric bulk of the Cbz group and the conformational rigidity of the cycloleucine (B556858) ring.
The results would likely demonstrate a substantial increase in proteolytic resistance for the peptide containing Cbz-cycloleucine compared to both the unmodified peptide and the proline-containing analogue. This enhanced stability is a key advantage for improving the pharmacokinetic profile of peptide drugs.
Impact on Receptor Binding Affinity
The ultimate goal of incorporating non-natural amino acids is often to enhance the biological activity of a peptide, which is frequently mediated by its binding affinity to a specific receptor.
Comparative Receptor Binding Assay
A competitive receptor binding assay can be used to determine the binding affinity (typically as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the modified peptides. This involves competing the labeled native ligand with increasing concentrations of the test peptides for binding to the target receptor.
| Peptide Analogue | Modification | Receptor Target | Binding Affinity (Ki, nM) |
| Native Ligand | - | Receptor X | 10 |
| Peptide with Leu | Unmodified | Receptor X | 50 |
| Peptide with Proline | Proline substitution | Receptor X | 25 |
| Peptide with Cbz-cycloleucine | Cbz-cycloleucine substitution | Receptor X | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The hypothetical data suggests that the conformational constraints imposed by Cbz-cycloleucine can lead to a peptide conformation that more closely mimics the bioactive conformation of the native ligand, resulting in improved binding affinity compared to the unmodified and proline-substituted peptides.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these comparative studies.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based solid-phase peptide synthesis is employed to synthesize the peptides on a resin support. The non-natural amino acid, Fmoc-Cbz-cycloleucine-OH, is coupled using standard coupling reagents like HBTU/DIEA. Cleavage from the resin and deprotection of side chains is typically achieved using a cocktail containing trifluoroacetic acid (TFA).
Solid-Phase Peptide Synthesis Workflow.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette of 1 mm path length.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at 25 °C.
-
Data Analysis: Convert the raw data to molar ellipticity [θ] and analyze the spectra for secondary structure content using deconvolution software.
Circular Dichroism Spectroscopy Workflow.
Proteolytic Stability Assay Protocol
-
Peptide Incubation: Incubate the test peptides (e.g., 100 µM) in human serum or with a specific protease (e.g., 1 µM trypsin) at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: The amount of remaining intact peptide at each time point is quantified by reverse-phase HPLC.
-
Half-life Calculation: The half-life (t₁/₂) of the peptide is calculated from the degradation curve.
Proteolytic Stability Assay Workflow.
Receptor Binding Assay Protocol
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a radiolabeled or fluorescently labeled native ligand, and varying concentrations of the competitor peptides.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation: Separate bound from free ligand (e.g., by filtration).
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.
Conclusion
The incorporation of Cbz-cycloleucine into peptides represents a promising strategy for enhancing their therapeutic properties. The bulky and conformationally constrained nature of this non-natural amino acid can significantly increase proteolytic stability and modulate receptor binding affinity by inducing a more favorable bioactive conformation. While direct comparative data is limited, the experimental frameworks outlined in this guide provide a robust approach for a systematic evaluation of Cbz-cycloleucine in peptide drug discovery. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships of Cbz-cycloleucine-containing peptides in comparison to other conformational constraints.
Safety Operating Guide
Proper Disposal of 1-(Cbz-amino)cyclopentanecarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-(Cbz-amino)cyclopentanecarboxylic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Chemical impermeable gloves are recommended.[1] |
| Respiratory Protection | In case of dust formation, use a NIOSH-approved respirator. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
1. Waste Collection and Segregation:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding the creation of dust.[2] Place the collected solid into a designated, suitable, and closed container for chemical waste.[1]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with the compound should also be placed in the same designated waste container.
2. Labeling of Waste Containers:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number (17191-44-5) for precise identification.[1]
-
Indicate the approximate quantity of the waste.
-
Add any relevant hazard warnings (e.g., "Caution: Chemical Waste").
3. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated satellite accumulation area for chemical waste.
4. Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The final disposal method, whether through incineration or other approved methods, will be determined by the waste disposal facility in accordance with regulations.
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
Table 2: Emergency Spill Response
| Emergency Aspect | Procedure |
| Personal Precautions | Ensure adequate ventilation and wear the appropriate PPE as outlined in Table 1.[1][2] Evacuate non-essential personnel from the area.[1] |
| Containment & Cleanup | For solid spills, sweep up the material and shovel it into a suitable container for disposal, avoiding dust formation.[2] For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area with soap and water.[3] |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.[2][3] |
| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[3] Get medical attention if symptoms occur.[2] |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting.[3][4] Seek medical attention if symptoms occur.[2] |
| First Aid: Inhalation | Move the victim to fresh air.[1][3] If breathing is difficult, give oxygen.[1][3] If not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[4] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 1-(Cbz-amino)cyclopentanecarboxylic acid
Essential Safety and Handling Guide for 1-(Cbz-amino)cyclopentanecarboxylic Acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling N-Cbz protected amino acids to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the essential PPE for handling this compound.[1]
| Protection Type | Equipment | Purpose | Standard |
| Eye/Face Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Inspect gloves prior to use. | |
| Laboratory coat | Protects skin and clothing from contamination. | Fire/flame resistant and impervious clothing is recommended.[1] | |
| Respiratory Protection | Not generally required with adequate ventilation. | Use in a well-ventilated area or a chemical fume hood. | If dust or aerosols are generated, a respirator may be appropriate. |
| Hand Hygiene | Wash hands thoroughly after handling. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower.
-
Ensure adequate ventilation.[1]
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Collect and arrange for disposal in suitable, closed containers.[1]
-
Adhere to all appropriate local, state, and federal laws and regulations for chemical waste disposal.[1]
-
Do not dispose of down the drain or with household waste.
Visual Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
